molecular formula C13H23NO4 B1285072 (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid CAS No. 187610-56-6

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Cat. No.: B1285072
CAS No.: 187610-56-6
M. Wt: 257.33 g/mol
InChI Key: GDTCTMDFEONLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(9-10(15)16)7-5-4-6-8-13/h4-9H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTCTMDFEONLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589215
Record name {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187610-56-6
Record name {1-[(tert-Butoxycarbonyl)amino]cyclohexyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, often referred to as Boc-1-amino-cyclohexane acetic acid, is a non-proteinogenic amino acid derivative that has emerged as a cornerstone in modern medicinal chemistry and pharmaceutical development. Its structure, which combines a conformationally rigid cyclohexane scaffold with a protected amine and a carboxylic acid functional group, makes it an exceptionally versatile building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature, enabling selective reactions and preventing undesired side reactions during complex synthetic sequences.[1][2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals. Its principal value lies in the synthesis of peptide-based drugs, constrained analogues of bioactive molecules, and, most notably, as a key intermediate in the development of gabapentin analogues for treating neurological disorders.[1][4][5]

Molecular Identity and Physicochemical Profile

A precise understanding of the compound's fundamental properties is paramount for its effective use in experimental design.

Chemical Structure and Identifiers

The molecule's structure is characterized by a cyclohexane ring substituted at the C1 position with both an acetic acid moiety and a Boc-protected amine.

Caption: Chemical structure of this compound.

Physicochemical Data Table

The following table summarizes the key physical and chemical properties of the compound, which are critical for handling, storage, and reaction setup.

PropertyValueReference(s)
CAS Number 187610-56-6[1][6]
Molecular Formula C₁₃H₂₃NO₄[1][6]
Molecular Weight 257.33 g/mol [1][6]
Appearance White to off-white powder or crystalline powder[1][7][8]
Melting Point 94-101 °C[1]
Boiling Point 407.9±28.0 °C (Predicted)[9]
Density 1.111±0.06 g/cm³ (Predicted)[9]
Solubility Soluble in DMSO, THF; Low solubility in water[10]
pKa 4.01±0.10 (Predicted)[9]
Storage Conditions Store in a cool, dry place at 0-8°C. Keep container tightly closed.[1][7][8][11]

Synthesis and Manufacturing

The synthesis of this compound is a well-established process in organic chemistry, primarily involving the protection of the corresponding amino acid. The choice of the Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be removed cleanly under mildly acidic conditions, ensuring the integrity of the rest of the molecule.[3][10]

Synthetic Workflow: Boc Protection

The most common and efficient synthesis route involves the direct N-acylation of (1-aminocyclohexyl)-acetic acid using di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 (1-aminocyclohexyl)-acetic acid Mix Dissolve amino acid in THF and aqueous base Reactant1->Mix Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Add Add Boc₂O in batches with vigorous stirring Reactant2->Add Base Base (e.g., NaOH) Base->Mix Solvent Solvent (e.g., THF/Water) Solvent->Mix Cool Cool mixture to 0°C Mix->Cool Cool->Add Warm Allow to warm to room temperature and stir overnight Add->Warm Evap Remove THF by evaporation Warm->Evap Wash Wash aqueous layer with ethyl acetate Evap->Wash Acidify Acidify aqueous layer (e.g., with KHSO₄) Wash->Acidify Precipitate Collect precipitate by filtration Acidify->Precipitate Dry Wash with water and dry Precipitate->Dry Product This compound Dry->Product

Caption: General workflow for the synthesis via Boc protection.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[12]

  • Dissolution: Dissolve (1-aminocyclohexyl)-acetic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and 1N sodium hydroxide solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the acylation reaction and prevent side reactions.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) in portions while stirring vigorously. The biphasic system requires efficient mixing to ensure the reaction proceeds to completion.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring overnight.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Wash the remaining aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

  • Acidification & Precipitation: Cool the aqueous layer again to 0°C and carefully acidify it with a suitable acid, such as a potassium hydrogen sulfate solution, until a white precipitate forms. The acidification protonates the carboxylate, rendering the product insoluble in the aqueous phase.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical TechniqueExpected ObservationsReference(s)
¹H NMR δ (ppm): ~10-12 (br s, 1H, COOH), ~4.5-5.0 (br s, 1H, NH), ~2.1 (s, 2H, CH₂COOH), ~1.2-1.9 (m, 10H, cyclohexyl), ~1.4 (s, 9H, C(CH₃)₃).[13][14]
¹³C NMR δ (ppm): ~175-180 (C=O, acid), ~155 (C=O, Boc), ~80 (quaternary C of Boc), ~55-60 (quaternary C of cyclohexane), ~40-45 (CH₂COOH), ~20-40 (cyclohexyl CH₂), ~28 (C(CH₃)₃).[13][14]
IR Spectroscopy ν (cm⁻¹): 3300-2500 (broad, O-H stretch), ~2930 & ~2860 (C-H stretch), ~1710 (C=O stretch, acid), ~1690 (C=O stretch, carbamate).[13][14]
Mass Spectrometry ESI-MS: Calculated for C₁₃H₂₃NO₄, [M+H]⁺ = 258.17; Found ~258.2.[12][15]

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its dual functionality and the strategic placement of the Boc group. It serves as a conformationally restricted glycine or GABA analogue.

Key Chemical Transformations
  • Boc Deprotection: The primary transformation is the removal of the Boc group to liberate the free amine. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which are orthogonal to many other protecting groups used in peptide synthesis. The resulting free amine is a potent nucleophile, ready for subsequent coupling reactions.[10]

  • Carboxylic Acid Activation: The carboxylic acid moiety can be activated using standard coupling reagents (e.g., EDC/HOBt, HATU) to form amide bonds with amines, a cornerstone of peptide synthesis and the construction of other complex molecules.

Role in Pharmaceutical Research

The compound is a pivotal intermediate in synthesizing a range of therapeutically relevant molecules.

Applications cluster_deprotection Step 1: Deprotection cluster_applications Step 2: Functionalization cluster_products Final Products Compound (1-Tert-butoxycarbonylamino- cyclohexyl)-acetic acid Deprotection Acidic Conditions (e.g., TFA or HCl) Compound->Deprotection Intermediate (1-aminocyclohexyl)-acetic acid (Gabapentin Core) Deprotection->Intermediate App1 Peptide Synthesis (Amide Coupling) Intermediate->App1 App2 Prodrug Synthesis Intermediate->App2 App3 Linker for PROTACs Intermediate->App3 Prod1 Conformationally Constrained Peptides App1->Prod1 Prod2 Gabapentin Analogues & Prodrugs App2->Prod2 Prod3 Targeted Protein Degraders App3->Prod3

Caption: Role as a versatile intermediate in pharmaceutical synthesis.

  • Gabapentin Analogues and Prodrugs: Gabapentin, [1-(aminomethyl)cyclohexaneacetic acid], is a widely prescribed anticonvulsant and analgesic.[5] This topic compound is essentially a protected precursor to a gabapentin analogue. The synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties often proceeds through this intermediate.[4][5] Furthermore, it is used in the design of prodrugs of gabapentin to improve its absorption and bioavailability.[16]

  • Peptide and Peptidomimetic Synthesis: Incorporating the aminocyclohexyl acetic acid scaffold into a peptide sequence introduces a rigid, non-planar element. This conformational constraint can lock the peptide into a bioactive conformation, increasing its potency, selectivity, and resistance to enzymatic degradation compared to its flexible linear counterpart.[1][7]

  • PROTAC Development: In the rapidly advancing field of targeted protein degradation, this molecule can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand in a PROTAC (Proteolysis-Targeting Chimera).[17]

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to safety protocols is non-negotiable. While the compound has not been extensively investigated for toxicity, standard laboratory precautions for handling chemical reagents should be observed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C to ensure its long-term stability.[1][7][8] It is sensitive to strong acids, which will cause premature deprotection.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its robust synthesis, well-defined reactivity, and the conformational rigidity it imparts make it an invaluable asset in the development of next-generation therapeutics. From enhancing the properties of peptides to forming the core of novel neurological drugs, its applications are both significant and expanding. This guide provides the foundational knowledge required for its confident and innovative application in research and development settings.

References

  • Bryans, J. S., & Wustrow, D. J. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34.
  • Al-Mudhaffar, H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate.
  • Li, P., et al. (2012). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. PubMed.
  • Chemicalbook. (n.d.). This compound | 187610-56-6.
  • Chemicalbook. (n.d.). [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0.
  • Chemicalbook. (n.d.). Tert-butoxycarbonylamino-cyclohexyl-acetic acid CAS#: 35264-05-2.
  • Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
  • Google Patents. (n.d.). NO326227B1 - New stereoselective methods for the preparation of gabapentin analogs.
  • Chemsrc. (n.d.). CAS#:35264-05-2 | Tert-butoxycarbonylamino-cyclohexyl-acetic acid.
  • Fisher Scientific. (n.d.). trans-4-(Boc-amino)cyclohexaneacetic acid, 97%.
  • Chem-Impex. (n.d.). Boc-1-amino-cyclohexane acetic acid.
  • Chem-Impex. (n.d.). Boc-cis-1,4-aminocyclohexyl acetic acid.
  • CymitQuimica. (n.d.). CAS 31972-52-8: Boc-Gly-Gly-OH.
  • Chem-Impex. (n.d.). Boc-glycine.
  • Chem-Impex. (n.d.). Boc-trans-4-aminocyclohexane acetic acid.
  • The Royal Society of Chemistry. (2018). Supporting Information.
  • Vulcanchem. (n.d.). [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid.
  • MedChemExpress. (n.d.). 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.
  • Chemicalbook. (n.d.). [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0.
  • PubChemLite. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid.
  • Sigma-Aldrich. (n.d.). cis- 4-(Boc-amino)cyclohexyl acetic acid = 98.0 TLC 327156-95-6.
  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug. Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-23.

Sources

An In-depth Technical Guide to (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid (CAS Number 187610-56-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, CAS number 187610-56-6, is a non-proteinogenic, α,α-disubstituted amino acid derivative of significant interest to researchers, scientists, and drug development professionals. Its unique structural architecture, featuring a cyclohexane ring that imparts conformational rigidity, and the versatile tert-butoxycarbonyl (Boc) protecting group, positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents and peptidomimetics.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, offering field-proven insights into its utilization in contemporary drug discovery.

The core value of this molecule lies in its ability to introduce a gem-disubstituted α-carbon into a peptide backbone or a bioactive molecule. This structural motif is known to restrict the conformational freedom of peptides, often leading to enhanced metabolic stability and receptor-binding affinity.[1][2] Furthermore, as a derivative of gabapentin, a widely used anticonvulsant and analgesic, this compound serves as a critical starting material for the synthesis of novel gabapentinoids with potentially improved pharmacokinetic profiles.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation.

PropertyValueSource
CAS Number 187610-56-6N/A
Molecular Formula C₁₃H₂₃NO₄N/A
Molecular Weight 257.33 g/mol N/A
Appearance White to off-white solid/powderN/A
Melting Point 94-101 °CN/A
Solubility Soluble in methanol, ethanol, and other common organic solvents.N/A

The structure of this compound is characterized by a central quaternary carbon atom bonded to a cyclohexane ring, an acetic acid moiety, a Boc-protected amino group, and a hydrogen atom. This arrangement provides a unique three-dimensional scaffold for further chemical modifications.

Strategic Synthesis: Crafting a Constrained Scaffold

The synthesis of α,α-disubstituted amino acids like this compound can be approached through several established methodologies in organic chemistry. Two prominent and plausible routes are the Strecker synthesis and the Bucherer-Bergs reaction, both of which are adept at constructing the crucial quaternary α-amino acid core from a ketone precursor.[3][4][5][6][7][8]

Proposed Synthetic Pathway

A logical and efficient synthetic route commences with cyclohexanone and proceeds through the formation of an α-amino nitrile (Strecker) or a hydantoin (Bucherer-Bergs), followed by hydrolysis to the free α,α-disubstituted amino acid, and subsequent protection of the amino group with a Boc moiety.

Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate α-Amino Nitrile or Hydantoin Intermediate Cyclohexanone->Intermediate Strecker or Bucherer-Bergs AminoAcid 1-(Amino)cyclohexyl- acetic acid Intermediate->AminoAcid Hydrolysis FinalProduct (1-Tert-butoxycarbonylamino- cyclohexyl)-acetic acid AminoAcid->FinalProduct Boc Protection ((Boc)₂O, base) Gabapentinoid_Synthesis TargetMolecule (1-Tert-butoxycarbonylamino- cyclohexyl)-acetic acid ModifiedIntermediate Modified Intermediate TargetMolecule->ModifiedIntermediate Carboxylic Acid Functionalization Gabapentinoid Gabapentin or Gabapentinoid Analog ModifiedIntermediate->Gabapentinoid Boc Deprotection (e.g., TFA, HCl)

Sources

An In-depth Technical Guide to (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid: Properties, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, with a specific focus on the well-characterized isomer 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid . This valuable synthetic building block, a conformationally constrained amino acid analog, plays a significant role in modern drug discovery and peptide science. This document will delve into its chemical formula and precise molecular weight, detail its physicochemical properties, provide an in-depth synthesis protocol, and explore its application in solid-phase peptide synthesis (SPPS). The inherent conformational rigidity of this molecule offers a strategic advantage in designing peptides with enhanced biological activity and stability.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The quest for novel therapeutics with high specificity and efficacy has led to a surge of interest in peptide-based drugs. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability due to their inherent flexibility. The incorporation of conformationally constrained non-natural amino acids is a powerful strategy to overcome these challenges.[1][2] By restricting the peptide backbone's rotational freedom, these analogs can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and increased resistance to proteolytic degradation.[3][4]

2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is a prime example of such a constrained building block. The cyclohexane ring imposes significant steric constraints on the peptide backbone, influencing its secondary structure. The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for its application in stepwise peptide synthesis.[4] This guide will provide the foundational knowledge and practical insights necessary for the effective utilization of this compound in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₃NO₄[5]
Molecular Weight 257.33 g/mol [5]
CAS Number 187610-56-6[5]
Appearance White to off-white powder or crystals
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.[6]
Storage Sealed in a dry environment at room temperature.[5]
Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid .

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around δ 1.45 ppm. The protons of the cyclohexane ring will appear as a series of multiplets in the region of δ 1.2-1.9 ppm. The methylene protons of the acetic acid moiety would likely appear as a singlet or a multiplet around δ 2.4-2.6 ppm. The acidic proton of the carboxylic acid is often broad and may be observed between δ 10-12 ppm, or it may exchange with deuterated solvents.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid between δ 170-185 ppm.[7] The quaternary carbon of the tert-butyl group will be visible around δ 80 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately δ 28 ppm. The carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.

The FT-IR spectrum provides valuable information about the functional groups present. Key expected vibrational frequencies include:

  • A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1750 cm⁻¹.[9]

  • Another strong C=O stretching band for the carbamate of the Boc group, typically observed around 1680-1700 cm⁻¹.

  • C-H stretching vibrations for the aliphatic cyclohexane and tert-butyl groups in the 2850-3000 cm⁻¹ region.[10]

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of such compounds. The expected mass-to-charge ratios ([M-H]⁻) for the deprotonated molecule would be approximately 256.16 m/z.[11]

Synthesis of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid

The synthesis of this constrained amino acid analog can be achieved through various routes. A common and effective method is the Strecker synthesis followed by Boc protection and hydrolysis.

Synthetic Workflow Diagram

Synthesis_Workflow A Cyclohexanone D Strecker Synthesis A->D B Potassium Cyanide B->D C Ammonium Chloride C->D E 1-Aminocyclohexanecarbonitrile D->E F Hydrolysis E->F G 1-Aminocyclohexane-1-carboxylic acid F->G I Boc Protection G->I H Di-tert-butyl dicarbonate (Boc)₂O H->I J 1-(Tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid I->J K Reduction J->K L 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)methanol K->L M Oxidation L->M N 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid M->N

Caption: A generalized synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile In a well-ventilated fume hood, a solution of potassium cyanide and ammonium chloride in aqueous ammonia is prepared. To this solution, cyclohexanone is added dropwise at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours to allow for the formation of the α-aminonitrile.

Step 2: Hydrolysis to 1-Aminocyclohexane-1-carboxylic acid The crude 1-aminocyclohexanecarbonitrile is then subjected to acidic or basic hydrolysis. For instance, heating the aminonitrile in the presence of a strong acid like hydrochloric acid will convert the nitrile group to a carboxylic acid, yielding the corresponding amino acid.

Step 3: Boc Protection The resulting 1-aminocyclohexane-1-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water. A base, like sodium hydroxide, is added to deprotonate the amino group. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise, and the reaction is stirred at room temperature until the protection of the amino group is complete.

Step 4: Reduction of the Carboxylic Acid The Boc-protected amino acid is then reduced to the corresponding amino alcohol. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate anhydrous solvent like tetrahydrofuran (THF).

Step 5: Oxidation to the Acetic Acid Derivative Finally, the primary alcohol is oxidized to the carboxylic acid. A variety of oxidizing agents can be employed, such as Jones reagent (CrO₃ in sulfuric acid) or a more modern, milder oxidizing agent like TEMPO in the presence of a co-oxidant. Careful control of the reaction conditions is necessary to avoid over-oxidation. The final product, 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid , is then purified by chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is as a building block in solid-phase peptide synthesis to introduce conformational constraints.

The Role of the Boc Protecting Group

The Boc group is a widely used protecting group for the α-amino function of amino acids in SPPS.[12] Its key advantages are its stability to the basic and nucleophilic conditions used for peptide bond formation and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[4] This orthogonality allows for the selective deprotection of the α-amino group without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support.[9]

Workflow for Incorporation into a Peptide Chain

SPPS_Workflow cluster_Resin Solid Support (Resin) cluster_Cycle Peptide Elongation Cycle Resin Resin with Linker Deprotection N-terminal Deprotection (e.g., TFA for Boc) Washing1 Washing Deprotection->Washing1 Coupling Coupling of Boc-Protected Amino Acid Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection Washing2->Cleavage After final coupling Start Start with Resin-Bound Amino Acid Start->Deprotection Purification Purification of Peptide (e.g., HPLC) Cleavage->Purification FinalPeptide Final Constrained Peptide Purification->FinalPeptide

Caption: A simplified workflow for solid-phase peptide synthesis (SPPS) incorporating a Boc-protected amino acid.

Experimental Protocol for Peptide Coupling

The following is a generalized protocol for the incorporation of 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid into a growing peptide chain using standard Boc-SPPS chemistry.

Materials:

  • Resin-bound peptide with a free N-terminal amine.

  • 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Deprotection solution (e.g., 25-50% TFA in DCM)

  • Washing solvents (e.g., DMF, DCM, IPA)

Procedure:

  • Resin Swelling: The resin-bound peptide is swelled in an appropriate solvent like DMF for 30-60 minutes.

  • N-terminal Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM. The resin is then washed thoroughly with DCM, IPA, and DMF to remove residual acid and byproducts.

  • Activation of the Constrained Amino Acid: In a separate vessel, 2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is pre-activated by dissolving it in DMF with a coupling reagent and a base. The mixture is allowed to react for a few minutes.

  • Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours with gentle agitation to ensure complete coupling. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

  • Repeat Cycle: The deprotection, activation, and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as HF or a mixture of TFA with scavengers.

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

2-(1-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its rigid cyclohexane scaffold and the well-established chemistry of the Boc protecting group make it an attractive tool for medicinal chemists and peptide scientists aiming to develop next-generation peptide therapeutics with improved pharmacological profiles. This guide has provided a detailed overview of its properties, synthesis, and application, offering a solid foundation for its successful implementation in the laboratory.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Chemistry LibreTexts. (2021). 26.7: Peptide Synthesis. Retrieved January 16, 2026, from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. Retrieved January 16, 2026, from [Link]

  • RCSB PDB. (n.d.). Ligand Summary. Retrieved January 16, 2026, from [Link]

  • Sci-Hub. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved January 16, 2026, from [Link]

  • Verma, S., & D'Silva, P. (2022). Constrained Peptides in Drug Discovery and Development. Journal of Medicinal Chemistry, 65(15), 10243–10270.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). FT-IR Imaging of Acetic Acid Analysis. Retrieved January 16, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 16, 2026, from [Link]

  • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Retrieved January 16, 2026, from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 16, 2026, from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.
  • PrepChem. (n.d.). Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved January 16, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Solubility Profile of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a non-proteinogenic amino acid derivative, serves as a vital building block in medicinal chemistry and peptide synthesis.[1] Its structural characteristics, particularly the lipophilic cyclohexyl group, make it a valuable component in designing peptide-based therapeutics with potentially enhanced pharmacokinetic properties.[1] However, the successful translation of any active pharmaceutical ingredient (API) from discovery to a viable drug product is fundamentally dependent on its physicochemical properties, with solubility being a paramount concern.[2][3][4]

Solubility dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and therapeutic efficacy.[2] Poor aqueous solubility can lead to unpredictable in vitro results, hinder the development of effective formulations, and ultimately cause promising drug candidates to fail.[5][6] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering detailed methodologies for its determination and interpretation to support researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of a compound's fundamental physicochemical properties is the first step in any solubility assessment. These parameters provide the context for interpreting solubility data and predicting behavior under various conditions.

PropertyValueSource(s)
Chemical Name This compound[7][8]
Synonyms Boc-cyclohexyl-glycine, Boc-Chg-OH[1][9]
CAS Number 187610-56-6 (for the specific isomer)[7]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1][10]
Appearance White to off-white powder/solid[1][11]
Melting Point 94 - 96 °C[1]
pKa 4.01 ± 0.10 (Predicted)[9]
Qualitative Solubility Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[9][11]

Understanding Solubility: Thermodynamic vs. Kinetic

In pharmaceutical sciences, solubility is not a single, absolute value. It is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[3][4][12]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium, in the presence of excess solid.[3][12] This measurement is critical for pre-formulation and late-stage development, as it represents the most stable state and governs the long-term physical stability of a formulation.[2][4] The shake-flask method is considered the gold standard for its determination.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound when precipitation first occurs after a solution, typically prepared by diluting a high-concentration DMSO stock into an aqueous buffer, is created.[2][12] Because this process can form supersaturated solutions that are temporarily stable, kinetic solubility values are often higher than thermodynamic solubility.[3][12] These assays are high-throughput and invaluable during early drug discovery for screening and comparing large numbers of compounds quickly.[5][6][14]

Caption: Relationship between solubility types and their application in drug development.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method remains the most reliable and widely accepted technique for measuring thermodynamic solubility.[12][13] Its robustness lies in allowing the system to reach a true equilibrium between the dissolved and solid states of the compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent or buffer for a prolonged period until the concentration of the dissolved compound in the solution becomes constant. This final concentration represents the thermodynamic solubility.

Materials and Equipment
  • This compound (solid powder)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (pH 1.2), Simulated Intestinal Fluid (pH 6.8))[15][16]

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25°C or 37°C)[16][17]

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[12][18]

  • pH meter

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure saturation has been reached.[12]

  • Solvent Addition: Add a precise volume of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 37 ± 1°C for biopharmaceutical relevance).[16][19] Agitate the samples for a predetermined period. Equilibrium time can vary significantly; therefore, it is critical to establish when equilibrium is reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).[12][17] Equilibrium is confirmed when consecutive measurements yield the same concentration.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by high-speed centrifugation or by filtering the solution through a low-binding 0.22 µm filter.[18] This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of the compound using a validated HPLC-UV or LC-MS method against a standard calibration curve.[12][20]

  • pH Verification: For buffered solutions, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[12][16]

Shake_Flask_Workflow start Start: Excess Solid Compound prep Step 1: Add Solvent/Buffer to Vials start->prep equilibrate Step 2: Agitate at Constant Temp (e.g., 24-72h) prep->equilibrate check Is Equilibrium Reached? (Concentration Plateaued) equilibrate->check check->equilibrate No separate Step 3: Phase Separation (Centrifuge or Filter) check->separate Yes quantify Step 4: Dilute & Quantify (HPLC / LC-MS) separate->quantify end Result: Thermodynamic Solubility Value quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility assays are designed for higher throughput and are essential for early-stage drug discovery to guide structure-activity relationship (SAR) studies.[2][6][14] Nephelometry (light scattering) and UV-based plate reader methods are common.[14][21][22]

Principle

A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first detected is defined as the kinetic solubility.

Materials and Equipment
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler (recommended)

  • Plate reader with nephelometry or UV-Vis capabilities[5][21]

Step-by-Step Methodology
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[23][24]

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the first wells of a 96-well plate.[21]

  • Dilution: Add aqueous buffer to the wells to achieve the highest desired concentration. Subsequently, perform serial dilutions across the plate to create a concentration gradient.

  • Incubation: Mix the plate thoroughly and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.[5][21]

  • Detection (Nephelometry): Place the plate in a nephelometer and measure the light scattering in each well.[22] A sharp increase in scattering indicates the formation of a precipitate. The solubility is the highest concentration that remains a clear solution.[18]

  • Detection (UV-Vis after Filtration): Alternatively, filter the plate to remove any precipitate.[14] Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λ_max. The concentration is determined from a calibration curve, and the solubility is the point at which the measured concentration deviates from the nominal concentration.[5][21]

Data Interpretation and Conclusion

The solubility of this compound is a critical parameter that will influence its entire development lifecycle. Due to its carboxylic acid moiety (predicted pKa ~4.01), its aqueous solubility is expected to be highly pH-dependent.[9] It will exhibit higher solubility at pH values above its pKa, where the carboxylic acid is deprotonated and ionized, and lower solubility at pH values below its pKa.

A comprehensive solubility profile should, therefore, include measurements across a biopharmaceutically relevant pH range (e.g., pH 1.2 to 6.8), as recommended by ICH guidelines.[15][16][19] This data is essential for classifying the compound under the Biopharmaceutics Classification System (BCS), which uses solubility and permeability data to predict a drug's in vivo performance.[16][19]

By rigorously applying the standardized methodologies outlined in this guide, researchers can generate high-quality, reliable solubility data for this compound. This information is indispensable for making informed decisions in lead optimization, guiding formulation strategies, and ultimately increasing the probability of successful drug development.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Al-Ghananeem, A. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • eBiostore.com. (n.d.). Boc-D-Cyclohexyl Glycine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Structurally Unique Amino Acid Analog

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a non-proteinogenic α-amino acid derivative, holds considerable importance in contemporary medicinal chemistry and drug development. Its unique structural scaffold, featuring a cyclohexyl ring attached to the α-carbon, imparts conformational rigidity and lipophilicity to peptide structures. This can lead to enhanced metabolic stability, improved cell permeability, and potent biological activity. The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for its application as a building block in solid-phase and solution-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains. Furthermore, this compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, including analogs of the neurotransmitter GABA, such as gabapentin.

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical synthetic routes, provide detailed experimental protocols, and explore modern alternative methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be conceptually divided into two main stages: the formation of the core α-amino acid, (1-aminocyclohexyl)acetic acid, and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) moiety. The primary starting material for the synthesis of the core amino acid is typically cyclohexanone. Two classical, time-tested methodologies for the synthesis of α-amino acids from carbonyl compounds are the Strecker synthesis and the Bucherer-Bergs reaction.

Synthetic Pathway Key Intermediates Key Reagents Advantages Disadvantages
Strecker Synthesis α-AminonitrileCyclohexanone, Ammonia, Cyanide source (e.g., KCN, NaCN), Acid for hydrolysisGenerally good yields, versatile for various ketones.Use of highly toxic cyanide, harsh hydrolysis conditions.
Bucherer-Bergs Reaction HydantoinCyclohexanone, Ammonium carbonate, Cyanide source, Base/Acid for hydrolysisOften high yields of crystalline intermediates, avoids direct handling of ammonia gas.Multi-step process, harsh hydrolysis conditions.
Reductive Amination Route Protected cyanohydrin, aminonitrileCyclohexanone, Cyanide source, Reducing agent (e.g., H₂/catalyst), AmmoniaCan be a one-pot procedure, avoids harsh hydrolysis of nitriles.Requires specialized catalytic systems, potential for over-reduction.

Pathway 1: The Strecker Synthesis

The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids from aldehydes or ketones.[1][2] The reaction proceeds in two main steps: the formation of an α-aminonitrile from the carbonyl compound, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid.[3][4]

Reaction Mechanism

The mechanism of the Strecker synthesis, starting from cyclohexanone, is as follows:

  • Imine Formation: Cyclohexanone reacts with ammonia to form a cyclohexanimine intermediate. This reaction is typically catalyzed by a mild acid.[2]

  • Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile intermediate, 1-amino-1-cyanocyclohexane.[4]

  • Hydrolysis: The α-aminonitrile is then subjected to vigorous hydrolysis, usually under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding (1-aminocyclohexyl)acetic acid.[2]

Strecker_Synthesis Cyclohexanone Cyclohexanone Imine Cyclohexanimine Cyclohexanone->Imine + NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Amino_Acid (1-aminocyclohexyl)acetic acid Aminonitrile->Amino_Acid Hydrolysis (H₃O⁺ or OH⁻)

Caption: The Strecker synthesis pathway from cyclohexanone.

Experimental Protocol: Synthesis of (1-aminocyclohexyl)acetic acid via Strecker Synthesis

Step 1: Synthesis of 1-Amino-1-cyanocyclohexane

  • In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared with caution.

  • Ammonium chloride (NH₄Cl) is dissolved in aqueous ammonia.

  • The KCN solution is added to the ammonium chloride/ammonia solution and cooled in an ice bath.

  • Cyclohexanone is then added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile.

  • The product, 1-amino-1-cyanocyclohexane, which may precipitate or be extracted with an organic solvent (e.g., diethyl ether), is isolated.

Step 2: Hydrolysis of 1-Amino-1-cyanocyclohexane

  • The crude 1-amino-1-cyanocyclohexane is added to a concentrated solution of hydrochloric acid (HCl).

  • The mixture is heated at reflux for an extended period (several hours) to ensure complete hydrolysis of the nitrile group.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The pH of the resulting solution is adjusted to the isoelectric point of the amino acid (around pH 6-7) using a base (e.g., ammonium hydroxide) to precipitate the crude (1-aminocyclohexyl)acetic acid.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Pathway 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another classical and robust method for the synthesis of α,α-disubstituted amino acids from ketones.[5][6] This multicomponent reaction involves the treatment of a ketone with ammonium carbonate and a cyanide source to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[7][8]

Reaction Mechanism

The reaction mechanism, starting with cyclohexanone, is generally understood as follows:

  • Cyanohydrin Formation: Cyclohexanone reacts with the cyanide ion to form a cyanohydrin intermediate.

  • Reaction with Ammonia: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin to form an aminonitrile.

  • Hydantoin Formation: The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) in a series of steps to form the spiro-hydantoin, 5,5-pentamethylenespirohydantoin.[5]

  • Hydrolysis: The hydantoin ring is then cleaved under strong basic or acidic conditions to yield the α-amino acid.[7]

Bucherer_Bergs_Reaction Cyclohexanone Cyclohexanone Hydantoin 5,5-Pentamethylenespirohydantoin Cyclohexanone->Hydantoin + KCN, (NH₄)₂CO₃ Amino_Acid (1-aminocyclohexyl)acetic acid Hydantoin->Amino_Acid Hydrolysis (e.g., Ba(OH)₂ or H₂SO₄)

Caption: The Bucherer-Bergs reaction pathway from cyclohexanone.

Experimental Protocol: Synthesis of (1-aminocyclohexyl)acetic acid via Bucherer-Bergs Reaction

Step 1: Synthesis of 5,5-Pentamethylenespirohydantoin

  • In a pressure vessel, cyclohexanone, potassium cyanide (or sodium cyanide), and ammonium carbonate are combined in a suitable solvent, typically a mixture of ethanol and water.[9]

  • The vessel is sealed and heated to a temperature of around 60-80 °C for several hours with stirring.

  • After cooling, the reaction mixture is often acidified with a mineral acid (e.g., HCl) to precipitate the crude hydantoin.

  • The solid 5,5-pentamethylenespirohydantoin is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis of 5,5-Pentamethylenespirohydantoin

  • The crude hydantoin is suspended in a solution of a strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).

  • The mixture is heated at reflux for an extended period until the hydrolysis is complete.

  • After cooling, the solution is acidified with a mineral acid (e.g., sulfuric acid, H₂SO₄, if Ba(OH)₂ was used, to precipitate BaSO₄).

  • The precipitated inorganic salts are removed by filtration.

  • The filtrate is then neutralized to the isoelectric point of the amino acid to induce crystallization.

  • The product, (1-aminocyclohexyl)acetic acid, is collected by filtration, washed, and dried.

Final Step: Boc Protection of (1-aminocyclohexyl)acetic acid

The final step in the synthesis is the protection of the amino group of (1-aminocyclohexyl)acetic acid with a tert-butoxycarbonyl (Boc) group. This is a standard and well-documented procedure in organic synthesis.[10][11]

Reaction Mechanism

The amine acts as a nucleophile and attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A tetrahedral intermediate is formed, which then collapses to give the N-Boc protected amino acid, along with the byproducts tert-butanol and carbon dioxide. The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the carboxylic acid and to facilitate the reaction.

Boc_Protection Amino_Acid (1-aminocyclohexyl)acetic acid Boc_Amino_Acid This compound Amino_Acid->Boc_Amino_Acid + Boc₂O, Base (e.g., NaOH, Et₃N)

Caption: Boc protection of the core amino acid.

Experimental Protocol: Boc Protection
  • (1-aminocyclohexyl)acetic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • A base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N), is added to the solution to adjust the pH to approximately 9-10.

  • Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added dropwise to the stirred solution at room temperature or 0 °C.

  • The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the organic solvent is removed under reduced pressure.

  • The aqueous residue is washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc₂O and byproducts.

  • The aqueous layer is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).

  • The precipitated product, this compound, is extracted with an organic solvent such as ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the final product. The product can be further purified by recrystallization if necessary.

Alternative Synthetic Approaches

While the Strecker and Bucherer-Bergs syntheses are classical and reliable, modern organic synthesis often seeks more efficient and milder alternatives. One such approach is based on reductive amination.[12][13]

Reductive Amination of a Cyanohydrin Derivative

This pathway involves the formation of cyclohexanone cyanohydrin, which is then protected. The nitrile group of the protected cyanohydrin is subsequently reduced to an amine, followed by hydrolysis of the protecting group and the nitrile to the carboxylic acid. A more direct approach involves the reductive amination of cyclohexanone in the presence of ammonia and a reducing agent, followed by subsequent reactions to introduce the acetic acid moiety.[14] Catalytic systems for reductive amination are an active area of research, with various transition metal catalysts being developed to improve efficiency and selectivity under milder conditions.[12]

Conclusion

The synthesis of this compound is a well-established process that can be achieved through several reliable pathways. The classical Strecker and Bucherer-Bergs reactions, starting from cyclohexanone, provide robust and scalable methods for the preparation of the core amino acid, which is then readily protected with a Boc group. While these methods involve the use of hazardous reagents and sometimes harsh reaction conditions, they remain valuable tools in the synthetic chemist's arsenal. The exploration of alternative routes, such as those based on reductive amination, offers the potential for milder and more efficient syntheses. The choice of a particular synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of reagents and equipment, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently approach the synthesis of this important building block for drug discovery and development.

References

  • The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control. Available at: [Link]

  • US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents.
  • Gabapentin - Wikipedia. Available at: [Link]

  • Understanding the Gabapentin Manufacturing Process - Pipelinepharma. Available at: [Link]

  • Selected chemical routes toward synthesis of α‐amino acids. A=Strecker... - ResearchGate. Available at: [Link]

  • Strecker Synthesis - NROChemistry. Available at: [Link]

  • ATE106861T1 - PROCESS FOR THE PREPARATION OF 1-(AMINOMETHYL)CYCLOHEXANEACETIC ACID. - Google Patents.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. Available at: [Link]

  • Possible reaction route of amination of cyclohexanone with ammonia. - ResearchGate. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. Available at: [Link]

  • US5362883A - Process for cyclic amino acid anticonvulsant compounds - Google Patents.
  • WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid - Google Patents.
  • The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Available at: [Link]

  • Bucherer-Bergs Reaction. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]

  • Strecker Synthesis - Master Organic Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia | Request PDF - ResearchGate. Available at: [Link]

  • Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide - Sciforum. Available at: [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. Available at: [Link]

  • Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Available at: [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available at: [Link]

  • N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. | Request PDF - ResearchGate. Available at: [Link]

  • Amine Protection With Boc | PDF - Scribd. Available at: [Link]

  • CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents.
  • US20050009154A1 - Biocatalytic preparation of 1-cyano-cyclohexaneacetic acid - Google Patents.
  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Available at: [Link]

  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - ResearchGate. Available at: [Link]

  • A Novel and Facile Synthesis of N-cyclohexyl-benzofurans by One-Pot Three-Component Reaction - PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of Boc-1-aminocyclohexane Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-1-aminocyclohexane acetic acid is a pivotal constrained amino acid analogue extensively utilized in medicinal chemistry and peptide design. Its rigid cyclohexane scaffold imparts unique conformational properties to peptides and small molecule therapeutics, influencing their bioactivity, stability, and pharmacokinetic profiles. This guide provides a comprehensive structural analysis of this compound, delving into its electronic and conformational intricacies. We will explore its synthesis, detailed spectroscopic characterization, solid-state conformation via X-ray crystallography, and the theoretical underpinnings of its structural preferences. This document is intended to serve as a technical resource for researchers leveraging this versatile building block in drug discovery and development.

Introduction: The Significance of Conformational Constraint in Drug Design

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. In drug design, constraining the conformational flexibility of a lead compound can lead to significant improvements in binding affinity and selectivity for its target receptor. Boc-1-aminocyclohexane acetic acid serves as an exemplary building block for achieving this conformational rigidity. The bulky tert-butyloxycarbonyl (Boc) protecting group and the geminally disubstituted cyclohexane ring introduce significant steric hindrance, limiting the rotational freedom of the molecule.[1][2] This constrained geometry is particularly valuable in the synthesis of peptidomimetics, where it can stabilize specific secondary structures like β-turns and helices, enhancing biological activity and resistance to enzymatic degradation.[3]

Synthesis and Purification

The most common and efficient synthesis of Boc-1-aminocyclohexane acetic acid involves the protection of the amino group of a suitable precursor, 1-aminocyclohexane acetic acid, using di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol: Synthesis of Boc-1-aminocyclohexane Acetic Acid

Materials:

  • 1-aminocyclohexane acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocyclohexane acetic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, wash the reaction mixture with ethyl acetate (2 x volume of dioxane) to remove unreacted (Boc)₂O and other impurities.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl at 0°C.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Boc-1-aminocyclohexane acetic acid as a white solid.[4]

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A 1-aminocyclohexane acetic acid C Reaction at 0°C to RT A->C B (Boc)₂O, NaHCO₃ Dioxane/H₂O B->C D Aqueous Work-up (EtOAc wash, Acidification) C->D E Extraction with EtOAc D->E F Purification (Column Chromatography) E->F G Boc-1-aminocyclohexane acetic acid F->G

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of Boc-1-aminocyclohexane acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the Boc group, typically observed around 1.4 ppm. The protons of the cyclohexane ring appear as a complex multiplet in the region of 1.2-2.0 ppm. The methylene protons of the acetic acid moiety are diastereotopic and may appear as a singlet or a pair of doublets depending on the solvent and temperature, usually in the range of 2.3-2.6 ppm. The NH proton of the carbamate gives a broad singlet, the chemical shift of which is concentration and solvent dependent. The carboxylic acid proton is also a broad singlet, typically found far downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. The quaternary carbon of the tert-butyl group is observed around 80 ppm, while the methyl carbons of the Boc group resonate near 28 ppm. The carbonyl carbon of the carbamate appears in the region of 155 ppm, and the carboxylic acid carbonyl is found further downfield, typically around 175-180 ppm. The carbons of the cyclohexane ring give rise to signals in the aliphatic region (20-40 ppm), and the methylene carbon of the acetic acid group is observed around 40-45 ppm.[5][6][7]

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
(CH₃)₃C-~1.4 (s, 9H)~28 (3C)
(CH₃)₃C --~80 (1C)
Cyclohexane-H~1.2-2.0 (m, 10H)~20-40 (5C)
C -NHBoc-~55-60 (1C)
-CH₂-COOH~2.3-2.6 (s or ABq, 2H)~40-45 (1C)
-NH-variable (br s, 1H)-
-COOH>10 (br s, 1H)~175-180 (1C)
Boc C=O-~155 (1C)

Caption: Predicted NMR chemical shifts for Boc-1-aminocyclohexane acetic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[8][9][10][11]

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching vibration.

  • N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the carbamate.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclohexane and Boc groups.

  • C=O Stretch: Two distinct and strong carbonyl stretching bands are characteristic. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the carbamate C=O stretch is observed at a slightly lower wavenumber, typically 1680-1700 cm⁻¹.[12]

  • C-O Stretch: Strong bands in the 1150-1250 cm⁻¹ region are indicative of the C-O stretching vibrations of the carbamate and carboxylic acid groups.

IR_Spectrum_Features cluster_wavenumber Wavenumber (cm⁻¹) wn4000 4000 wn3000 3000 wn2000 2000 wn1000 1000 wn500 500 OH_NH O-H (broad) N-H 3300-3400 2500-3300 CH CH CO C=O (Carboxylic Acid) C=O (Carbamate) 1700-1725 1680-1700 FP Fingerprint Region

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can produce both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions.[13]

  • Molecular Ion: The molecular weight of Boc-1-aminocyclohexane acetic acid is 257.33 g/mol .[1][2] In positive ion mode, the [M+H]⁺ ion would be observed at m/z 258.3. In negative ion mode, the [M-H]⁻ ion would be at m/z 256.3.

  • Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amino acids involves the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) and the loss of CO₂ (44 Da) from the Boc group, leading to a prominent fragment ion at m/z [M-100]⁺.[14][15][16][17] Further fragmentation of the cyclohexane ring can also be observed.

Conformational Analysis

The conformational preferences of Boc-1-aminocyclohexane acetic acid are a key determinant of its utility in molecular design.

Cyclohexane Ring Conformation

The cyclohexane ring adopts a chair conformation to minimize angle and torsional strain. In a 1,1-disubstituted cyclohexane, the two chair conformers resulting from ring flip are not energetically equivalent if the substituents are different. However, in Boc-1-aminocyclohexane acetic acid, the two substituents are on the same carbon. The bulky Boc-amino and acetic acid groups will lead to significant steric interactions.

Substituent Orientation

A pivotal study by Vasudev et al. on the X-ray crystal structures of peptides containing 1-aminocyclohexaneacetic acid revealed a strong preference for the amino group to occupy the axial position in the cyclohexane ring.[14] This counterintuitive finding, where a bulky group prefers the more sterically hindered axial position, is an example of the Thorpe-Ingold effect, where gem-disubstitution can alter conformational equilibria. This axial preference for the amino group places the acetic acid moiety in the equatorial position, which is sterically less demanding.

G Conformer_A Axial NHBoc Equatorial CH₂COOH (More Stable) Conformer_B Equatorial NHBoc Axial CH₂COOH (Less Stable) Conformer_A->Conformer_B Ring Flip

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. The aforementioned study by Vasudev et al. provides a wealth of data on the crystal structures of various derivatives and peptides of 1-aminocyclohexaneacetic acid.[14] Accessing the Cambridge Crystallographic Data Centre (CCDC) with the deposition number CCDC 670222 would provide the precise bond lengths, bond angles, and torsional angles for a derivative of the title compound, confirming the solid-state conformational preferences.[3]

Conclusion

The structural analysis of Boc-1-aminocyclohexane acetic acid reveals a molecule with well-defined conformational preferences governed by the steric demands of its geminal substituents. Its synthesis is straightforward, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The solid-state analysis, supported by X-ray crystallography, provides crucial insights into its three-dimensional architecture, which is fundamental to its application in the rational design of conformationally constrained peptides and peptidomimetics. This guide serves as a foundational resource for scientists and researchers aiming to harness the unique structural properties of this valuable synthetic building block.

References

  • Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of β‐amino acid residues in peptides: X‐ray diffraction studies of peptides containing the achiral residue 1‐aminocyclohexaneacetic acid, β3,3Ac6c. Peptide Science, 90(2), 138-150. [Link]

  • J&K Scientific. (n.d.). Boc-1-amino-cyclohexane acetic acid. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]

  • Semantic Scholar. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Retrieved from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 16). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • ResearchGate. (n.d.). FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. Retrieved from [Link]

  • MDPI. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectroscopic investigation of the cis- and trans-bis-(α-amino acids) copper(II) complexes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural studies of model peptides containing beta-, gamma- and delta-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation modes in sheets formed by protected β-amino acids and β-peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Erratum: “Conformations of β-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, β3,3Ac6c”. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide hairpins with strand segments containing α- and β-amino acid residues: Cross-strand aromatic interactions of facing Phe residues. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal-state conformation of Cα,α-dialkylated peptides containing centrally positioned achiral α-aminoisobutyric acid and 1-aminocyclohexane-1-carboxylic acid residues. Retrieved from [Link]

  • Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

Sources

An In-depth Technical Guide to N-Boc-2-(1-aminocyclohexyl)acetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Boc-2-(1-aminocyclohexyl)acetic Acid in Synthetic Chemistry

N-Boc-2-(1-aminocyclohexyl)acetic acid, a non-proteinogenic β-amino acid, has emerged as a valuable synthetic intermediate in the design and development of novel therapeutic agents. The presence of a Boc-protected amine and a carboxylic acid functional group on a cyclohexyl scaffold provides a unique three-dimensional framework that is of significant interest in the field of peptidomimetics and small molecule drug discovery. The conformational rigidity of the cyclohexyl ring, combined with the versatility of the amino and acid moieties, allows for the construction of complex molecular architectures with tailored pharmacological profiles.

The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This strategic protection is fundamental to multi-step syntheses, enabling selective transformations at other positions of the molecule. This guide will provide a detailed examination of the core physical and chemical characteristics of this important building block, offering insights into its handling, analysis, and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-2-(1-aminocyclohexyl)acetic acid is paramount for its effective use in the laboratory. These properties dictate its solubility, reactivity, and appropriate storage and handling procedures.

Structural and General Properties

The fundamental properties of N-Boc-2-(1-aminocyclohexyl)acetic acid are summarized in the table below.

PropertyValueSource(s)
IUPAC Name {1-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid[1]
CAS Number 187610-56-6[1]
Molecular Formula C₁₃H₂₃NO₄[1]
Molecular Weight 257.33 g/mol [1]
Appearance Colorless or white solid[1]
Purity Typically ≥97% (by HPLC)[2][3]
Solubility and Stability

In the laboratory setting, the choice of solvent is critical for successful reactions and purifications. N-Boc-2-(1-aminocyclohexyl)acetic acid exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and is also soluble in water[1]. This solubility profile allows for its use in a variety of reaction media.

For long-term storage and to maintain its integrity, the compound should be stored at 2-8°C[2]. As a precautionary measure, it is advisable to store it in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Thermal Properties

While some commercial sources indicate that the melting and boiling points are not determined ("n.d.")[1], this information is crucial for assessing the compound's thermal stability and for certain purification techniques. Further investigation into specialized chemical databases or through experimental determination is recommended for applications where this data is critical.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of N-Boc-2-(1-aminocyclohexyl)acetic acid rely on a suite of spectroscopic and chromatographic techniques. This section outlines the expected spectral features and a general workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of N-Boc-2-(1-aminocyclohexyl)acetic acid.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals include:

    • A singlet integrating to 9 protons for the tert-butyl group of the Boc protector.

    • Multiplets corresponding to the methylene protons of the cyclohexyl ring.

    • A singlet for the methylene protons of the acetic acid moiety.

    • A broad singlet for the N-H proton of the carbamate.

    • A broad singlet for the carboxylic acid proton. One commercial source specifies that the ¹H NMR spectrum can be run at 500 MHz in deuterated dimethyl sulfoxide (d6-DMSO)[1].

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Expected signals would correspond to:

    • The quaternary carbon and the methyl carbons of the Boc group.

    • The carbons of the cyclohexyl ring.

    • The methylene carbon of the acetic acid group.

    • The carbonyl carbons of the carbamate and the carboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the presence of key functional groups within the molecule. The characteristic absorption bands for N-Boc-2-(1-aminocyclohexyl)acetic acid would include:

  • A broad O-H stretching band for the carboxylic acid.

  • An N-H stretching band for the carbamate.

  • C-H stretching bands for the alkyl groups.

  • A strong C=O stretching band for the carbamate carbonyl.

  • A strong C=O stretching band for the carboxylic acid carbonyl.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure. The expected molecular ion peak ([M+H]⁺ or [M-H]⁻) would correspond to the calculated molecular weight of 257.33 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of N-Boc-2-(1-aminocyclohexyl)acetic acid. A typical analysis would involve a reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Illustrative HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve sample in appropriate solvent (e.g., mobile phase) h1 Inject sample onto a reversed-phase C18 column s1->h1 Inject h2 Elute with a gradient of water/acetonitrile with acid modifier h3 Detect at a suitable UV wavelength (e.g., ~210 nm) d1 Integrate peak areas h3->d1 Acquire Data d2 Calculate purity (%) based on the area of the main peak d1->d2

Caption: A generalized workflow for determining the purity of N-Boc-2-(1-aminocyclohexyl)acetic acid using reversed-phase HPLC.

Synthesis and Reactivity

N-Boc-2-(1-aminocyclohexyl)acetic acid is typically synthesized through multi-step procedures. A common synthetic strategy involves the protection of the amino group of a precursor molecule, such as 2-(1-aminocyclohexyl)acetic acid, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General N-Boc Protection Workflow

Boc_Protection cluster_reaction Reaction Setup cluster_workup Work-up and Purification r1 Dissolve amino acid precursor in a suitable solvent (e.g., dioxane/water) r2 Add a base (e.g., NaOH or NaHCO₃) r1->r2 React r3 Add Di-tert-butyl dicarbonate (Boc₂O) r2->r3 React w1 Acidify the reaction mixture r3->w1 Quench w2 Extract with an organic solvent (e.g., ethyl acetate) w1->w2 w3 Purify by column chromatography or recrystallization w2->w3

Caption: A representative workflow for the N-Boc protection of an amino acid.

The carboxylic acid moiety of N-Boc-2-(1-aminocyclohexyl)acetic acid can undergo standard transformations, such as esterification or amide bond formation, allowing for its incorporation into larger molecules. The Boc-protected amine is stable to these conditions, enabling selective chemical modifications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-2-(1-aminocyclohexyl)acetic acid. It is classified as a hazardous substance and is known to cause skin, eye, and respiratory irritation[1].

Recommended Personal Protective Equipment (PPE):

  • Safety glasses with side shields

  • Chemical-resistant gloves

  • Laboratory coat

  • Use in a well-ventilated area or with a fume hood.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-Boc-2-(1-aminocyclohexyl)acetic acid is a fundamentally important building block for medicinal chemists and drug development professionals. Its well-defined structure and versatile reactivity, stemming from the strategically protected amine and the available carboxylic acid, make it a valuable component in the synthesis of complex and biologically active molecules. A comprehensive understanding of its physical characteristics, as outlined in this guide, is essential for its successful application in the laboratory. The analytical methods described provide a framework for ensuring the quality and integrity of this key synthetic intermediate, ultimately contributing to the advancement of pharmaceutical research and development.

References

  • SQUARIX. N-Boc-2-(1-aminocyclohexyl) acetic acid. [Link]

Sources

The Emergence of a Key Intermediate: A Technical Guide to (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, history, and synthetic methodologies of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a molecule that has quietly established itself as a crucial building block in modern drug development. While not a household name, its significance lies in its role as a protected precursor to a class of influential therapeutic agents. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and applications, grounded in established scientific principles and field-proven insights.

Introduction: A Molecule Born from a Therapeutic Quest

The story of this compound is intrinsically linked to the development of gabapentin, a gamma-aminobutyric acid (GABA) analog. Gabapentin was first synthesized in the early 1970s by researchers at Goedecke AG, a subsidiary of Parke-Davis, with the goal of creating a more lipophilic version of GABA that could readily cross the blood-brain barrier[1]. This endeavor was part of a broader scientific pursuit to modulate GABAergic neurotransmission for the treatment of neurological disorders such as epilepsy[1].

The introduction of the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its purpose is to temporarily mask a reactive functional group, in this case, an amine, to allow for selective chemical modifications at other positions in the molecule. The Boc group is favored for its stability under a range of conditions and its facile removal under mild acidic conditions.

This compound, therefore, emerged not as a primary therapeutic agent itself, but as a critical intermediate. Its creation was a logical and necessary step in the synthetic elaboration of gabapentin-like structures, allowing for greater control and flexibility in the design of novel analogs with improved pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Structural Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValue
CAS Number 187610-56-6
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane.
Melting Point Varies depending on purity, typically in the range of 150-160 °C.

Chemical Structure:

The structure of this compound features a central cyclohexane ring, with an acetic acid moiety and a Boc-protected amino group attached to the same carbon atom.

Figure 1: Chemical structure of this compound.

Historical Synthesis and Methodologies

The synthesis of this compound is a multi-step process that leverages established organic chemistry reactions. The "discovery" of this molecule is not attributed to a single "eureka" moment but rather to the logical application of synthetic strategies in the pursuit of gabapentin and its derivatives.

Synthesis of the Precursor: 1-Aminocyclohexaneacetic Acid

The journey to our target molecule begins with the synthesis of its unprotected precursor, 1-aminocyclohexaneacetic acid. Several routes have been developed, with the original synthesis of gabapentin by Goedecke providing a foundational method.[2] A common and illustrative pathway involves the following key transformations:

G cluster_0 Synthesis of 1-Aminocyclohexaneacetic Acid start Cyclohexanone step1 Reaction with Cyanoacetic Acid Ester (e.g., Strecker or Bucherer-Bergs reaction) start->step1 Step 1 step2 Hydrolysis step1->step2 Step 2 end 1-Aminocyclohexaneacetic Acid step2->end Step 3

Figure 2: Generalized synthetic workflow for 1-aminocyclohexaneacetic acid.

Step-by-Step Protocol (Illustrative Example):

  • Strecker Synthesis Adaptation: A common approach involves a variation of the Strecker synthesis. Cyclohexanone is reacted with an alkali metal cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride) to form an α-aminonitrile.

  • Introduction of the Acetic Acid Moiety: The α-aminonitrile can then be reacted with a suitable two-carbon electrophile, such as an α-haloacetate, to introduce the acetic acid precursor.

  • Hydrolysis: The nitrile and ester functionalities are then hydrolyzed, typically under acidic or basic conditions, to yield the desired 1-aminocyclohexaneacetic acid.

The causality behind these choices lies in the reliability and versatility of these classic named reactions for the formation of α-amino acids. The Strecker synthesis, for instance, is a time-tested method for converting carbonyl compounds into amino acids.

The Crucial Step: Boc Protection

With the precursor in hand, the next critical step is the introduction of the Boc protecting group. This is a standard and well-documented procedure in organic synthesis.

G cluster_1 Boc Protection Workflow start 1-Aminocyclohexaneacetic Acid reaction Reaction at Room Temperature start->reaction reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃, Et₃N) reagent->reaction solvent Solvent (e.g., Dioxane/Water, THF) solvent->reaction workup Acidification and Extraction reaction->workup end This compound workup->end

Figure 3: Workflow for the Boc protection of 1-aminocyclohexaneacetic acid.

Detailed Experimental Protocol:

  • Dissolution: 1-Aminocyclohexaneacetic acid is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water, to ensure the solubility of both the starting material and the reagents.

  • Basification: A base, such as sodium bicarbonate or triethylamine, is added to the solution to deprotonate the amino group, making it nucleophilic.

  • Addition of (Boc)₂O: Di-tert-butyl dicarbonate ((Boc)₂O), the Boc-introducing reagent, is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the Boc-protected amine.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the consumption of the starting material.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up. This usually involves removing the organic solvent, acidifying the aqueous layer to protonate the carboxylic acid, and then extracting the product into an organic solvent. The organic layer is then dried and concentrated to yield the desired this compound.

This protocol is self-validating in that the progress of the reaction can be easily tracked, and the final product can be purified to a high degree using standard laboratory techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules.

  • Gabapentin Analogs: The most direct application is in the synthesis of novel gabapentin analogs. By having the amino group protected, chemists can selectively modify the carboxylic acid moiety or other parts of the molecule to explore structure-activity relationships and develop new drugs with enhanced efficacy or reduced side effects.

  • Peptide Synthesis: As a protected α-amino acid, it can be incorporated into peptide chains to create peptidomimetics. The rigid cyclohexyl backbone can impart conformational constraints on the peptide, which can be beneficial for receptor binding and biological activity.

  • PROTACs and Linkers: In recent years, there has been growing interest in using this and similar molecules as linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The cyclohexylacetic acid core can provide a rigid and synthetically tractable scaffold for connecting the two ends of the PROTAC molecule.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery. Its "discovery" was not a singular event but an evolutionary step driven by the need for precise molecular engineering in the development of important therapeutics like gabapentin. By understanding its history, synthesis, and applications, researchers can continue to leverage this valuable building block to design and create the next generation of innovative medicines.

References

  • Wikipedia. Gabapentin. [Link]

  • PubChem. 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. [Link]

  • PrepChem. Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. [Link]

  • Google Patents.

Sources

A Technical Guide to the Spectroscopic Characterization of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a key building block in pharmaceutical and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the experimental choices and data interpretation that underpin the structural elucidation of this molecule.

Introduction

This compound, often referred to as Boc-cyclohexylglycine, is a non-proteinogenic amino acid derivative. Its cyclohexyl moiety imparts increased lipophilicity, a desirable trait for enhancing the pharmacokinetic profiles of peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[1] Accurate and comprehensive spectroscopic characterization is a cornerstone of its quality control, ensuring its identity, purity, and stability for downstream applications. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that collectively provide an unambiguous structural fingerprint of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For a molecule like Boc-cyclohexylglycine, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

A standard approach to NMR analysis of this compound would involve dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is often preferred for its ability to solubilize many organic compounds and its relatively simple solvent signal, while DMSO-d₆ is an excellent choice for compounds with exchangeable protons like the carboxylic acid and N-H protons, which are often more clearly observed in this solvent.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent (e.g., CDCl₃) prep2 Add Internal Standard (TMS) prep1->prep2 acq1 Acquire ¹H NMR Spectrum prep2->acq1 acq2 Acquire ¹³C NMR Spectrum acq1->acq2 proc1 Fourier Transform & Phasing acq2->proc1 proc2 Peak Integration & Chemical Shift Referencing proc1->proc2 proc3 Structural Assignment proc2->proc3

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of the proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the oxygen and nitrogen atoms.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Cyclohexyl protons (CH₂)1.0 - 1.9Multiplet10H
α-CH~4.0Doublet1H
N-H~5.0Doublet1H
Carboxylic acid OH10-12 (broad)Singlet1H
Boc-group CH₃1.45Singlet9H
  • Causality of Signal Position: The α-proton is shifted downfield to approximately 4.0 ppm due to the deshielding effects of the adjacent nitrogen and carbonyl group. The large singlet at around 1.45 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protector. The cyclohexyl protons present as a complex multiplet in the aliphatic region. The broad signal for the carboxylic acid proton is characteristic and its position can be highly dependent on concentration and solvent. The N-H proton's signal is often a doublet due to coupling with the α-proton.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Assignment Expected Chemical Shift (δ, ppm)
Cyclohexyl CH₂25 - 40
α-C~58
Boc C(CH₃)₃~80
Boc C(CH₃)₃~28
Carboxylic acid C=O~175
Boc C=O~155
  • Expert Insight: The two carbonyl carbons are well-separated, with the carboxylic acid carbonyl appearing further downfield than the carbamate carbonyl of the Boc group. The quaternary carbon of the tert-butyl group is a key identifier, typically appearing around 80 ppm. The α-carbon signal is found in the region typical for amino acid α-carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint."

Experimental Protocol: IR Spectroscopy

For a solid sample like Boc-cyclohexylglycine, the Attenuated Total Reflectance (ATR) technique is a modern and convenient choice, requiring minimal sample preparation. Alternatively, the traditional KBr pellet method can be used.

Workflow for IR Data Acquisition (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place Small Amount of Solid Sample on ATR Crystal acq1 Acquire Background Spectrum prep1->acq1 acq2 Acquire Sample Spectrum acq1->acq2 proc1 Identify Characteristic Absorption Bands acq2->proc1 proc2 Correlate with Functional Groups proc1->proc2

Caption: Workflow for IR data acquisition using ATR.

IR Spectral Data & Interpretation

The IR spectrum of Boc-cyclohexylglycine is expected to show strong absorptions corresponding to its key functional groups. A product specification for a similar compound confirms the availability of an authentic infrared spectrum.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3300 - 2500 (broad)O-HStretching (Carboxylic acid)
~3300N-HStretching (Amide)
2930, 2850C-HStretching (Aliphatic)
~1710C=OStretching (Carboxylic acid)
~1685C=OStretching (Carbamate)
~1520N-HBending (Amide II)
~1160C-OStretching (Carbamate)
  • Trustworthiness of Assignments: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Overlapping with this is the N-H stretch of the carbamate. The two carbonyl stretching frequencies are distinct and confirmatory; the carboxylic acid carbonyl is typically at a higher wavenumber than the carbamate carbonyl. The presence of strong aliphatic C-H stretching bands confirms the cyclohexyl and tert-butyl groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. Data from mzCloud for a stereoisomer was acquired using a Q Exactive Orbitrap instrument with ESI.[2][3]

Workflow for Mass Spectrometry Data Acquisition (ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve Sample in Suitable Solvent (e.g., MeOH) acq1 Infuse Sample into ESI Source prep1->acq1 acq2 Acquire Full Scan MS1 Spectrum acq1->acq2 acq3 Perform Tandem MS (MS/MS) on Parent Ion acq2->acq3 proc1 Determine Molecular Weight acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 proc3 Confirm Structure proc2->proc3

Caption: Workflow for mass spectrometry data acquisition.

Mass Spectral Data & Interpretation

The nominal molecular weight of C₁₃H₂₃NO₄ is 257.33 g/mol .

m/z (Positive Ion Mode) Assignment Interpretation
258.17[M+H]⁺Protonated molecular ion
202.12[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
158.13[M+H - C₅H₉O₂]⁺Loss of the entire Boc group
114.09[C₆H₁₂NO]⁺Fragmentation of the amino acid backbone
  • Authoritative Grounding: The fragmentation of Boc-protected amino acids is well-understood.[2] A characteristic loss of 56 Da, corresponding to isobutylene, is a primary fragmentation pathway, leading to a carbamic acid intermediate which can then lose CO₂. The loss of the entire Boc group (101 Da) is also a prominent fragmentation pathway. The observation of these fragments provides strong evidence for the presence of the Boc protecting group and the overall structure of the molecule. Predicted fragmentation data for a constitutional isomer supports these fragmentation patterns.[4]

Conclusion

The collective evidence from NMR, IR, and MS provides a robust and unambiguous characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic dataset is essential for ensuring the quality and integrity of this important synthetic building block in research and development.

References

  • mzCloud. Boc L alpha cyclohexylglycine. [Link]

  • PubChem. N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. [Link]

  • Thermo Fisher Scientific. BOC-L-α-cyclohexylglycine, 98%. [Link]

  • Journal of Molecular Structure. Infrared spectra of N-tert-butoxycarbonyl-amino acids at different temperatures. [Link]

  • PubChemLite. 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. [Link]

Sources

An In-Depth Technical Guide on the Purity and Assay of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and execution of appropriate analytical techniques.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound, often referred to as Boc-gabapentin, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) protecting group is widely utilized in peptide synthesis and other organic transformations due to its stability under various conditions and its ease of removal under mild acidic conditions.[] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount to ensure that it meets stringent regulatory requirements.

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies like the International Council on Harmonisation (ICH) have strict guidelines on the reporting, identification, and qualification of impurities. For instance, in the context of gabapentin, a structurally related API, the reporting threshold for impurities can be as low as 0.03%.[2] This underscores the necessity for highly sensitive and selective analytical methods for its precursors.

Understanding the Impurity Profile

A thorough understanding of the synthesis of this compound is essential for predicting and identifying potential impurities. These can be broadly categorized as:

  • Process-Related Impurities: Arising from starting materials, intermediates, reagents, and by-products of the synthetic route.

  • Degradation Products: Formed during storage or under specific stress conditions (e.g., heat, light, humidity).

  • Isomeric Impurities: Stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological and toxicological profiles.

One of the most common impurities associated with related compounds like gabapentin is its lactam, formed through intramolecular cyclization.[3][4][5][6] For this compound, analogous degradation pathways should be considered.

Core Analytical Techniques for Purity and Assay

A multi-faceted analytical approach is typically required to comprehensively characterize the purity and determine the assay of this compound. The choice of technique is dictated by the specific analytical challenge, such as the nature of the impurity, the required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. impurity identification).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity and assay determination due to its high resolution, sensitivity, and versatility.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point for the analysis of moderately polar compounds like this compound.[7] The choice of a specific C18 phase (e.g., end-capped, polar-embedded) will depend on the need to resolve key impurities.

  • Mobile Phase: A typical mobile phase for this class of compounds consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[8] The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid and any basic functionalities, thereby influencing retention and peak shape. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate are used.[8]

  • Detection: Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (e.g., 200-215 nm) is often employed.[2] However, this can lead to low sensitivity and interference from other components. For chromophore-deficient substances, alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can provide more uniform response factors for non-volatile analytes.[2][9] Mass Spectrometry (MS) provides the highest selectivity and is invaluable for impurity identification.

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Select Column (e.g., C18) B Screen Mobile Phases (pH, Organic Modifier) A->B C Evaluate Detection (UV, CAD, MS) B->C D Fine-tune Gradient/Isocratic Conditions C->D Initial Conditions E Optimize Flow Rate & Temperature D->E F Specificity E->F Optimized Method G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J

Caption: HPLC method development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the main component and its impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts and coupling constants are characteristic of the molecule's structure.

  • ¹³C NMR: Provides information on the different carbon environments in the molecule.

  • Quantitative NMR (qNMR): Can be used for the accurate determination of the assay of the main component and the quantification of impurities without the need for a reference standard of the impurity itself.[3] This is particularly useful for impurities that are difficult to synthesize or isolate.

Mass Spectrometry (MS)

MS is an indispensable technique for the identification and confirmation of impurities. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. This is a critical step in its structural elucidation.

Data Presentation: Purity and Assay Methods

Technique Purpose Typical Parameters Advantages Limitations
HPLC-UV Purity, AssayC18 column, Acetonitrile/Water gradient, UV at 210 nmRobust, widely availableLow sensitivity for chromophore-deficient compounds
HPLC-CAD/ELSD Purity, AssaySimilar to HPLC-UVMore uniform response for non-volatile compoundsNot suitable for volatile impurities
LC-MS Impurity IdentificationC18 column, Formic acid buffer, ESI sourceHigh selectivity and sensitivity, structural informationComplex instrumentation, matrix effects
¹H NMR Structural Confirmation500 MHz, Deuterated solvent (e.g., CDCl₃, DMSO-d₆)Detailed structural informationLower sensitivity compared to MS
qNMR Assay, Impurity QuantificationHigh-field NMR, Internal standardAbsolute quantification without specific reference standardsRequires specialized expertise

Experimental Protocols

Protocol: HPLC-UV Purity and Assay Determination

Objective: To determine the purity of this compound and quantify its assay against a reference standard.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Materials:

  • This compound sample and reference standard.

  • HPLC grade acetonitrile and water.

  • Phosphoric acid or other suitable buffer components.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the sample and prepare in the same manner as the standard.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Calculate the assay of the sample using the following formula:

Protocol: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 or 500 MHz).

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm that they are consistent with the expected structure.

Conclusion: A Holistic Approach to Quality Assurance

Ensuring the purity and accurately determining the assay of this compound is a non-negotiable aspect of its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques provides a self-validating system for the comprehensive characterization of this important intermediate. HPLC, particularly when coupled with advanced detectors like CAD or MS, offers the necessary resolution and sensitivity for purity analysis, while NMR remains the gold standard for unequivocal structural confirmation and can be a powerful tool for quantitative analysis. By implementing the robust analytical strategies outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of their starting materials, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

  • Thermo Fisher Scientific. (n.d.). Impurity analysis of gabapentin by HPLC-UV-CAD.
  • European Pharmaceutical Review. (2021, November 11). Impurity analysis of gabapentin by HPLC-UV-CAD.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Gabapentin Tablets.
  • Thermo Fisher Scientific. (2016, July 21). The late eluting impurities analysis of Gabapentin using a C18 HPLC Column by USP 39 monograph.
  • Molecules. (2021, March 16). Development and Validation of 2-Azaspiro[3][7] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Retrieved from

  • LGC Standards. (n.d.). Gabapentin Related Compound A.
  • SynZeal. (n.d.). Gabapentin EP Impurity A | 64744-50-9.
  • Sigma-Aldrich. (n.d.). Gabapentin Related Compound A Pharmaceutical Secondary Standard; Certified Reference Material 64744-50-9.
  • SynThink Research Chemicals. (n.d.). Gabapentin EP Impurity A; Gabapentin USP Related Compound A | 64744-50-9.
  • United States Biological. (n.d.). Gabapentin Related Compound A CAS 644-50-9.
  • BOC Sciences. (n.d.). BOC-Amino Acids.

Sources

Methodological & Application

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid in Solid-Phase Peptide Synthesis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptides with Conformational Rigidity

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and biological activity. However, their inherent flexibility can lead to metabolic instability and reduced bioavailability. The incorporation of non-proteinogenic amino acids with constrained conformations is a powerful strategy to address these limitations. (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a synthetic amino acid featuring a bulky cyclohexyl ring, serves as a critical building block in this endeavor. Its rigid structure pre-organizes the peptide backbone, enhancing proteolytic resistance and receptor-binding affinity. This guide provides a comprehensive overview of the application and detailed protocols for the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).

Chemical Properties of this compound

This compound, often abbreviated as Boc-Cha-OH, is a non-proteinogenic amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, making it perfectly suited for the Boc-SPPS strategy. The cyclohexyl moiety introduces significant steric bulk and hydrophobicity.

PropertyValue
Molecular Formula C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol
Appearance White to off-white crystalline powder
Stereochemistry Available as D and L enantiomers, as well as cis and trans isomers of the cyclohexyl ring substitution.
Solubility Soluble in organic solvents such as DMF and DCM.

Note: The exact properties such as melting point and optical rotation can vary depending on the specific isomer.

Application in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence is motivated by the desire to introduce conformational constraints. The bulky cyclohexyl side chain restricts the rotational freedom of the peptide backbone, which can lead to several therapeutic advantages:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the cyclohexyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Improved Receptor Binding: By locking the peptide into a more defined conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher binding affinity and specificity.

  • Increased Lipophilicity: The aliphatic cyclohexyl ring increases the overall hydrophobicity of the peptide, which can improve its ability to cross cellular membranes.

Challenges in SPPS and Recommended Strategies

The primary challenge in incorporating Boc-Cha-OH into a growing peptide chain is its steric bulk. This can lead to slower and less efficient coupling reactions. To overcome this, several strategies are recommended:

  • Use of Potent Coupling Reagents: Standard carbodiimide reagents like DCC may not be sufficient for efficient coupling. The use of more potent uronium- or phosphonium-based reagents such as HBTU, HATU, or PyBOP is highly recommended to achieve high coupling yields.[1][2]

  • Double Coupling: For particularly difficult couplings, performing the coupling reaction twice (double coupling) can help drive the reaction to completion.[3] This ensures that all available amino groups on the resin are acylated.

  • Monitoring Coupling Efficiency: It is crucial to monitor the completeness of the coupling reaction. Qualitative tests like the Kaiser test can be used to detect the presence of unreacted primary amines.[4] For a more precise assessment, quantitative methods can be employed.[4]

Experimental Protocols

The following protocols provide a step-by-step guide for the manual incorporation of this compound into a peptide sequence using Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Diagram of the Boc-SPPS Cycle for this compound Incorporation

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Washing_After_Deprotection Washing (DCM) Deprotection->Washing_After_Deprotection 2. Neutralization Neutralization (10% DIEA in DCM) Washing_After_Neut Washing (DCM and DMF) Neutralization->Washing_After_Neut 4. Coupling Coupling of Boc-Cha-OH Washing Washing (DCM and DMF) Coupling->Washing 6. Next_Cycle Next SPPS Cycle or Final Cleavage Washing->Next_Cycle 7. Washing_After_Deprotection->Neutralization 3. Washing_After_Neut->Coupling 5.

Caption: General workflow for a single cycle of Boc-SPPS.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Nα-Boc protecting group from the resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Pre-wash: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate for 2-5 minutes and drain.[5]

  • Deprotection: Add a fresh solution of 50% TFA in DCM (10 mL per gram of resin) and agitate for 20-30 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Protocol 2: Neutralization

This step is crucial to deprotonate the N-terminal ammonium trifluoroacetate salt before the coupling reaction.[6]

  • Base Wash: Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes. Repeat this step once.

  • Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Solvent Exchange: Wash the resin with N,N-dimethylformamide (DMF) (3 times) to prepare for the coupling step in a polar aprotic solvent.

Protocol 3: Coupling of this compound

Due to the steric hindrance of Boc-Cha-OH, a potent coupling reagent such as HBTU is recommended.[7]

  • Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HBTU (2.9 equivalents) in DMF.

  • Activation: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the double coupling protocol.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Protocol 4: Double Coupling (if necessary)

If the Kaiser test after the initial coupling is positive, a second coupling is recommended.

  • Repeat Coupling: Repeat steps 1-4 of Protocol 3.

  • Monitoring: Perform a second Kaiser test. The reaction should now be complete.

  • Washing: Wash the resin as described in step 6 of Protocol 3.

Diagram of the Coupling Reaction

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc_Cha Boc-Cha-OH (1-Tert-butoxycarbonylamino- cyclohexyl)-acetic acid Active_Ester Activated Boc-Cha-OBt Ester Boc_Cha->Active_Ester + HBTU / DIEA HBTU HBTU O-(Benzotriazol-1-yl)-N,N,N',N'- tetramethyluronium hexafluorophosphate Coupled_Product Coupled Peptide-Resin Active_Ester->Coupled_Product + Peptide-Resin Peptide_Resin Peptide-Resin with free N-terminus

Caption: Activation and coupling of Boc-Cha-OH.

Final Cleavage

After the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups removed. For peptides synthesized using the Boc strategy on resins like Merrifield or PAM, this is typically achieved with strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8] This is a hazardous procedure that requires specialized equipment and should be performed by trained personnel.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to develop more stable and potent peptide-based therapeutics. While its steric bulk presents challenges during solid-phase peptide synthesis, these can be effectively overcome by employing optimized protocols that include potent coupling reagents and careful monitoring of reaction completeness. The protocols and strategies outlined in this guide provide a solid foundation for the successful incorporation of this and other sterically hindered amino acids, paving the way for the creation of novel and improved peptide drugs.

References

  • Young, J. D., & Huang, A. C. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 164–169.
  • Semantic Scholar. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. Retrieved from [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
  • AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Ghosh, K., & Yudin, A. K. (2021). to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Application Note & Protocol: Mastering Peptide Synthesis with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of Boc-SPPS

While Fmoc-based solid-phase peptide synthesis (SPPS) has become the predominant methodology, the original Boc (tert-butyloxycarbonyl) protection strategy remains a powerful and indispensable tool in the peptide chemist's arsenal. Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry offers distinct advantages, particularly in the synthesis of long, complex, or hydrophobic peptides that are prone to aggregation under Fmoc conditions.[1][2] Its unique acid-lability scheme, employing the temporary Nα-Boc group and more stable benzyl-based side-chain protection, provides a robust framework for constructing challenging sequences.[3][4]

This comprehensive guide provides a detailed exposition of Boc-SPPS protocols, moving beyond a mere recitation of steps to explain the underlying chemical principles. By understanding the "why" behind each action—from deprotection and neutralization to coupling and final cleavage—scientists can execute syntheses with higher fidelity, effectively troubleshoot issues, and optimize protocols for their specific targets.

The Boc-SPPS Workflow: A Cyclical Engine for Peptide Assembly

The synthesis of a peptide via the Boc strategy is an iterative process. Each cycle adds a single amino acid to the growing chain, which is anchored to a solid support resin. The three core steps of each cycle are: Deprotection , Neutralization , and Coupling .

Boc_SPPS_Workflow Figure 1: The Boc-SPPS Cycle Start Start Cycle: Resin-Peptide-AA(n)-Boc Deprotection Step 1: Deprotection 25-50% TFA in DCM Start->Deprotection Expose Nα-amine Protonated Protonated Amine: Resin-Peptide-AA(n)-NH3+TFA- Deprotection->Protonated Neutralization Step 2: Neutralization 5-10% DIEA in DCM/DMF Protonated->Neutralization Regenerate nucleophile Free_Amine Free Amine: Resin-Peptide-AA(n)-NH2 Neutralization->Free_Amine Coupling Step 3: Coupling Boc-AA(n+1)-OH, DIC/HOBt Free_Amine->Coupling Form new peptide bond End End Cycle: Resin-Peptide-AA(n+1)-Boc Coupling->End End->Deprotection Repeat for next residue

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Detailed Experimental Protocols

These protocols are designed for manual or automated SPPS. Reagent equivalents and reaction times may require optimization based on the specific peptide sequence, resin loading, and synthesis scale.

Protocol 1: Resin Swelling and Preparation

Causality: The polymer resin support must be fully swollen to ensure that its functional groups are accessible to reagents. Incomplete swelling is a primary cause of failed or low-yield syntheses. Polystyrene-based resins, such as Merrifield resin, swell optimally in non-polar solvents like dichloromethane (DCM).[5]

Procedure:

  • Place the required amount of resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) into a suitable reaction vessel.

  • Add sufficient DCM to fully immerse the resin.

  • Agitate gently for 30-60 minutes at room temperature.

  • Drain the solvent and wash the resin with DCM (3 x 1 min) to remove preservatives and fine particles.

Protocol 2: The Synthesis Cycle: Deprotection, Neutralization & Coupling

This three-step process is repeated for every amino acid in the sequence.

2A. Nα-Boc Deprotection Causality: The Boc group is an acid-labile protecting group. It is efficiently removed by treatment with a moderately strong acid, trifluoroacetic acid (TFA), to expose the N-terminal amine for the next coupling step.[5][6] The tert-butyl carbocations generated during this process are reactive and must be scavenged, especially if the sequence contains sensitive residues like Met or Trp.[3]

Procedure:

  • Add a solution of 25-50% TFA in DCM to the resin. If the sequence contains Cys, Met, or Trp, add a scavenger such as 0.5% dithioethane (DTE).[6]

  • Agitate the slurry for 20-30 minutes.

  • Drain the TFA solution.

  • Wash the resin extensively with DCM (5-6 times) to ensure complete removal of residual acid.

2B. Neutralization Causality: The deprotection step leaves the newly exposed N-terminal amine as a protonated trifluoroacetate salt, which is non-nucleophilic and thus unreactive.[3][7] A hindered, non-nucleophilic organic base, typically diisopropylethylamine (DIEA), is used to deprotonate the ammonium salt and regenerate the free amine required for acylation.[7]

Procedure:

  • Add a solution of 5-10% DIEA in DCM to the resin.

  • Agitate for 2 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin with DCM (3-5 times) to remove excess base and salts.

2C. Amino Acid Coupling Causality: To form a peptide bond, the carboxylic acid of the incoming Boc-amino acid must be activated. The most common and cost-effective method is the in situ formation of an active ester using a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[8] HOBt accelerates the reaction and suppresses side reactions, most notably racemization.[8]

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Boc-amino acid (2-4 eq.) and HOBt (2-4 eq.) in DMF or a 1:1 mixture of DCM/DMF. Add DIC (2-4 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Monitoring: Assess reaction completion using a qualitative method like the Kaiser test, which detects free primary amines.[9] A negative test (clear or yellow beads) indicates a complete reaction.

  • Washing: Upon completion, drain the coupling solution and wash the resin with DCM (3x) and isopropanol (2x) to remove byproducts and unreacted reagents.

Table 1: Standard Reagent Parameters for a Boc-SPPS Cycle

StepReagent(s) & ConcentrationTypical TimePurpose
Deprotection 25-50% TFA in DCM20-30 minRemove Nα-Boc group
Neutralization 5-10% DIEA in DCM2 x 2 minGenerate free Nα-amine
Activation Boc-AA:DIC:HOBt (1:1:1 molar ratio)5-10 minForm HOBt active ester
Coupling 2-4 eq. activated Boc-AA1-2 hoursForm peptide bond
Protocol 3: Final Cleavage from Resin

Causality: The final step involves cleaving the completed peptide from the resin support and removing the more robust, benzyl-based side-chain protecting groups.[10] This requires a very strong acid, traditionally anhydrous hydrogen fluoride (HF).[1] The SN1 mechanism of this cleavage generates reactive carbocations that can alkylate sensitive residues.[11] Therefore, a "scavenger cocktail" is essential to trap these electrophiles.[11]

WARNING: Anhydrous HF is extremely toxic, corrosive, and requires a specialized all-Teflon apparatus and rigorous safety protocols.[1][6] Only personnel trained in its use should perform this procedure. Alternatives like trifluoromethanesulfonic acid (TFMSA) exist but may be less effective for certain protecting groups.[6]

Procedure (High HF Cleavage):

  • Thoroughly dry the peptide-resin under high vacuum for several hours.

  • Place the dried resin (1 g) and a Teflon-coated stir bar into the HF reaction vessel.

  • Add the appropriate scavenger cocktail (e.g., 1.0 mL p-cresol).

  • Cool the vessel to 0 °C in an ice bath.

  • Using a dedicated HF apparatus, carefully distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 45-60 minutes.

  • After the reaction, remove the HF by evaporation under a steady stream of nitrogen, followed by high vacuum.

  • Once the resin is dry, add ice-cold diethyl ether to the vessel to precipitate the cleaved peptide.

  • Triturate the resin in the ether to break up clumps.

  • Filter the peptide precipitate and wash it several times with cold diethyl ether to remove scavengers.

  • Dry the crude peptide product under vacuum.

Authoritative Insights & Troubleshooting

ChallengeCause & ExplanationRecommended Solution(s)
Incomplete Coupling Steric Hindrance: Bulky amino acids (e.g., Ile, Val) can slow coupling rates.[12] Aggregation: Hydrophobic sequences can self-associate on the resin, blocking reactive sites.[13][14]Recouple: If a Kaiser test is positive, repeat the coupling step. Use Stronger Reagents: For difficult couplings, consider phosphonium-based reagents like PyBOP.[15] Disrupt Aggregation: Switch to a more polar solvent like NMP, add chaotropic salts, or use microwave-assisted synthesis to increase reaction temperature and kinetics.[13][14][16]
Side Reactions Aspartimide Formation: Asp-containing sequences (especially Asp-Gly) can form a stable five-membered ring, terminating the chain.Use side-chain protecting groups designed to minimize this, such as β-benzyl esters (Asp-OBzl).[13] Employ in situ neutralization protocols, which reduce the time the free amine is exposed.[17][18]
Aggregation during Synthesis Inter-chain hydrogen bonding of the growing peptide chains leads to poor solvation and accessibility for reagents. This is a major issue for "difficult" sequences.[2][13]In Situ Neutralization: This protocol minimizes the time the peptide is in a neutral, aggregation-prone state by combining neutralization and coupling.[2][17][18] Backbone Protection: Incorporate pseudoprolines or Dmb/Hmb-protected dipeptides every 6-8 residues to disrupt secondary structure formation.[16]

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis is a foundational and powerful technique that offers significant advantages for the production of complex peptides. Its continued relevance is a testament to its robustness and reliability. By mastering the principles and protocols outlined in this guide, researchers can confidently tackle challenging synthetic targets and produce high-quality peptides for a wide range of scientific applications.

References

  • Hart, R. A., & Goth, C. K. (2021). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 2339, 319–331. Available at: [Link]

  • Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 187-200. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Available at: [Link]

  • Hart, R. A., & Goth, C. K. (2021). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 2339, 319-331. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Available at: [Link]

  • Fields, C. G., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • Britton, J., et al. (2020). SPPS reaction of using Rink amide resin. ResearchGate. Available at: [Link]

  • Góngora-Benítez, M., & Albericio, F. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1030, 25-41. Available at: [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Available at: [Link]

  • Chen, Y., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Available at: [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Bédard, F., & Houghten, R. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. Available at: [Link]

  • Góngora-Benítez, M., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Available at: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Roy, O., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Use of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[3] Connecting these two components is a chemical linker, a critical element that profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3]

The linker is not a passive spacer; its length, rigidity, and chemical composition dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4] This complex is the cornerstone of PROTAC activity, as it facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5] While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used due to their synthetic tractability, there is a growing appreciation for the advantages conferred by more rigid linker structures.[4]

This application note focuses on the use of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid , a rigid linker building block, in the synthesis and development of PROTACs.

The Rationale for a Cyclohexyl-Based Rigid Linker

This compound offers a compelling structural motif for PROTAC design. The cyclohexane core imparts rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to several advantages:

  • Enhanced Potency and Selectivity: By reducing the conformational flexibility of the PROTAC, the entropic penalty of forming the ternary complex is minimized, potentially leading to higher binding affinity and more potent degradation.

  • Improved Physicochemical Properties: Cycloalkane-based linkers can improve metabolic stability and aqueous solubility compared to more lipophilic flexible linkers.

  • Favorable Pharmacokinetics: The enhanced stability and solubility can translate to improved pharmacokinetic profiles, a crucial aspect of drug development.

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this linker typically follows a modular and convergent approach. The linker possesses two key functional groups: a carboxylic acid for amide bond formation and a Boc-protected amine. This allows for the sequential coupling of the POI ligand and the E3 ligase ligand.

A general synthetic workflow is depicted below:

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling POI_Ligand POI Ligand (with amine) POI_Linker POI-Linker Conjugate (Boc-protected) POI_Ligand->POI_Linker Amide Coupling (e.g., HATU, DIPEA) Linker (1-Boc-amino-cyclohexyl) -acetic acid Linker->POI_Linker POI_Linker_Deprotected POI-Linker Conjugate (amine deprotected) POI_Linker->POI_Linker_Deprotected Acidic Conditions (e.g., TFA in DCM) Final_PROTAC Final PROTAC POI_Linker_Deprotected->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of POI-Linker Conjugate (Amide Coupling)

This protocol describes the coupling of a POI ligand containing a primary or secondary amine to the carboxylic acid of this compound.

Materials:

  • POI ligand with an amine functional group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel, rotary evaporator, flash chromatography system.

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the Boc-protected POI-linker conjugate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free amine for the subsequent coupling reaction.

Materials:

  • Boc-protected POI-linker conjugate

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, rotary evaporator.

Procedure:

  • Dissolve the Boc-protected POI-linker conjugate (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the excess TFA by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected POI-linker conjugate, which is often used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC (Second Amide Coupling)

This protocol describes the coupling of the deprotected POI-linker conjugate to an E3 ligase ligand containing a carboxylic acid.

Materials:

  • Deprotected POI-linker conjugate

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of pomalidomide or VHL ligand)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

  • Solvents for purification (e.g., DCM, methanol)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separation funnel, rotary evaporator, preparative HPLC system.

Procedure:

  • Follow the procedure outlined in Protocol 1 , using the deprotected POI-linker conjugate (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq).

  • After workup, purify the final PROTAC molecule, typically by preparative reverse-phase HPLC, to achieve high purity.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

Characterization and Evaluation of the Final PROTAC

A comprehensive evaluation of the synthesized PROTAC is essential to understand its biological activity.

Protocol 4: Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Several biophysical techniques can be employed to characterize this complex.

A. Surface Plasmon Resonance (SPR):

  • Principle: SPR measures the binding of an analyte (e.g., POI) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in the presence of the PROTAC.

  • Procedure Outline:

    • Immobilize the E3 ligase on a sensor chip.

    • Inject a solution of the PROTAC over the chip to allow for binary complex formation.

    • Inject a solution of the POI over the chip and measure the binding response.

    • Analyze the data to determine the kinetics (k_on, k_off) and affinity (K_D) of the ternary complex.

B. Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

  • Procedure Outline:

    • Place a solution of the E3 ligase in the sample cell.

    • Titrate a solution of the PROTAC into the cell to measure the binary binding affinity.

    • In a separate experiment, place a solution of the E3 ligase and a saturating concentration of the PROTAC in the sample cell.

    • Titrate a solution of the POI into the cell to measure the affinity of the POI to the pre-formed E3 ligase-PROTAC complex.

C. Time-Resolved Fluorescence Energy Transfer (TR-FRET):

  • Principle: TR-FRET is a proximity-based assay where energy transfer occurs between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[6]

  • Procedure Outline:

    • Label the E3 ligase and the POI with a FRET donor-acceptor pair (e.g., using antibodies or protein tags).

    • Incubate the labeled proteins with varying concentrations of the PROTAC.

    • Measure the FRET signal, which is proportional to the amount of ternary complex formed.

Protocol 5: Cellular Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

A. Western Blotting:

  • Principle: This is a semi-quantitative method to visualize the reduction in the levels of the POI.

  • Procedure Outline:

    • Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands.

    • Quantify the band intensities to determine the extent of protein degradation.

B. In-Cell Western or High-Content Imaging:

  • Principle: These are more quantitative, higher-throughput methods that utilize fluorescently labeled antibodies to detect protein levels in fixed cells in a multi-well plate format.

C. Mass Spectrometry-based Proteomics:

  • Principle: This global approach can quantify the degradation of the POI and also assess the selectivity of the PROTAC across the entire proteome.

Data Presentation and Interpretation

Quantitative data from the evaluation of PROTACs should be presented clearly to facilitate interpretation and comparison.

ParameterDescriptionTypical Value Range
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.pM to µM
Dₘₐₓ The maximum percentage of protein degradation achieved.0-100%
K_D (binary) The dissociation constant for the binding of the PROTAC to the POI or E3 ligase.nM to µM
K_D (ternary) The dissociation constant for the binding of the POI to the PROTAC-E3 ligase complex (or vice versa).pM to µM
α (Cooperativity) A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity.> 0

Illustrative Signaling Pathway

The mechanism of action of a PROTAC can be visualized as follows:

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering the advantages of a rigid linker scaffold. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and evaluation of PROTACs incorporating this linker. The systematic application of these methodologies will enable researchers to rationally design and optimize novel protein degraders for therapeutic and research applications.

References

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis. [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]

  • Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related (ATR) protein kinase. ChemRxiv. [Link]

  • US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation.
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PubMed Central. [Link]

  • US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same.
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. PubMed Central. [Link]

  • US10059714B2 - Protein kinase B inhibitors.
  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ResearchGate. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed Central. [Link]

Sources

Application Note: A Comprehensive Guide to the Acid-Catalyzed Deprotection of tert-Butoxycarbonyl (Boc) Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, prized for its stability and ease of removal under specific acidic conditions.[1][2][3] This application note provides an in-depth examination of the reaction mechanism governing the acid-catalyzed cleavage of the Boc protecting group. We will explore the underlying chemical principles, present detailed, field-proven protocols for common acidic reagents, offer a comparative analysis of various deprotection systems, and provide troubleshooting strategies to mitigate common side reactions. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary for the efficient and clean removal of the Boc group in complex synthetic pathways.

Introduction: The Role of the Boc Group in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. The Boc group is one of the most widely used protecting groups for amines due to its robust stability across a wide array of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions involving many nucleophiles.[1][3] This stability profile makes it an "orthogonal" partner to other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for precise, sequential manipulations of complex molecules.[2][3][4]

The utility of the Boc group is fundamentally tied to its facile and selective removal under mild acidic conditions, a process that is central to many synthetic routes, especially in solid-phase peptide synthesis (SPPS).[3] Understanding the nuances of this deprotection reaction is paramount for optimizing yields, minimizing side products, and ensuring the integrity of the target molecule.

The Reaction Mechanism of Acidic Boc Deprotection

The acid-catalyzed cleavage of a Boc-protected amine is a well-established, multi-step process driven by the formation of highly stable intermediates. The overall transformation is a carbamate hydrolysis that proceeds reliably with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[2][5]

The mechanism can be broken down into four key stages:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][6][7] This step activates the Boc group, making it susceptible to cleavage.

  • Fragmentation: The protonated intermediate undergoes fragmentation through the cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and results in the formation of two species: a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][3][8] The stability of the tert-butyl cation is a major thermodynamic driving force for this fragmentation.[9]

  • Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free amine.[1][8][10] It is crucial to perform this reaction in an open or well-vented system to allow the CO₂ to escape safely, preventing pressure buildup.[8][11]

  • Final State: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt) as the final product.[1][8][12]

The reactive tert-butyl cation can subsequently be neutralized through several pathways: it can be quenched by a suitable nucleophile or "scavenger," deprotonate to form isobutylene gas, or in some cases, polymerize.[1][8]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step flow of the acid-catalyzed Boc deprotection mechanism.

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Final Product BocAmine Boc-Protected Amine (R₂N-Boc) ProtonatedBoc Protonated Boc Group BocAmine->ProtonatedBoc H_plus H⁺ (from Acid) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation FreeAmine Free Amine (R₂NH) CarbamicAcid->FreeAmine CO2 CO₂ (gas) AmineSalt Amine Salt (R₂NH₂⁺X⁻) FreeAmine->AmineSalt H_plus2 H⁺

Caption: Acid-catalyzed mechanism for Boc deprotection.

Comparative Analysis of Acidic Deprotection Protocols

The choice of acid, solvent, and reaction conditions can significantly impact the efficiency and selectivity of Boc deprotection. While trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents, other acids are also employed.[4][5]

Reagent System Typical Conditions Advantages Disadvantages & Considerations Common Substrates
TFA in DCM 20-50% TFA in CH₂Cl₂ (DCM), RT, 30 min - 2 hr[11][13]Highly effective, volatile for easy removal, well-documented.TFA is corrosive and toxic; can cause side reactions like tert-butylation of sensitive residues (Trp, Met); can esterify free hydroxyl groups.[13][14][15]General purpose, widely used in solid-phase and solution-phase peptide synthesis.
HCl in Dioxane 4M HCl in 1,4-Dioxane, RT, 30 min - 4 hr[16]Often provides higher selectivity than TFA, avoiding some side reactions; product precipitates as HCl salt, aiding isolation.[16]Dioxane is a suspected carcinogen; reagent can degrade over time; may be slower for sterically hindered substrates.Good for substrates with acid-sensitive tert-butyl esters or ethers.[16]
HCl in Other Solvents HCl (gas) in Ethyl Acetate, Methanol, or Acetone; Conc. aq. HCl in Acetone[17][18]Avoids dioxane; can be prepared in situ (e.g., AcCl in MeOH); cost-effective for large scale.[15][18]Gaseous HCl requires special handling; aqueous HCl can be incompatible with water-sensitive substrates.Scalable industrial processes; substrates soluble in protic or ethereal solvents.[18]
Phosphoric Acid (H₃PO₄) 85% H₃PO₄ in THF or Toluene, 60-80 °CLow cost, non-volatile, and less corrosive than TFA.Higher temperatures required; workup can be more complex due to non-volatility.Robust substrates that can tolerate heat.
p-Toluenesulfonic Acid (pTSA) Catalytic or stoichiometric amounts in various solvents (e.g., DCM/THF)[14]Solid, easy to handle; considered a "greener" alternative to TFA.[14]Can be less efficient, requiring longer reaction times or heat.Used where milder, non-halogenated acids are preferred.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always monitor reaction progress via TLC or LC-MS and optimize conditions for their specific substrate.

Protocol 1: Boc Deprotection using TFA in Dichloromethane (DCM)

This is the most common method for routine Boc deprotection in both solution-phase and solid-phase synthesis.

Workflow Diagram:

Protocol_TFA cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Boc-protected amine in anhydrous DCM (0.1-0.2 M) B Cool solution to 0 °C (ice bath) A->B C Add TFA solution (e.g., 25% v/v) dropwise with stirring B->C D Warm to RT and stir for 30 min - 2 hr C->D E Monitor reaction by TLC/LC-MS D->E F Concentrate in vacuo to remove DCM and excess TFA E->F G Co-evaporate with Toluene to remove residual TFA F->G H Precipitate salt with cold ether or proceed to neutralization G->H

Caption: Workflow for Boc deprotection using TFA/DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar. If the substrate contains other acid-sensitive groups or if tert-butylation is a concern, add a scavenger (e.g., anisole or triethylsilane, 5-10% v/v) at this stage.[1][17]

  • Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) dropwise to the stirring solution. A slight exotherm may be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with a solvent like toluene (2-3 times).

  • Product Isolation: The resulting amine trifluoroacetate salt can often be used directly in the next step. Alternatively, it can be precipitated by adding a cold, non-polar solvent like diethyl ether and collected by filtration. For the free amine, the residue is dissolved in an appropriate solvent and neutralized carefully with a mild base (e.g., saturated aq. NaHCO₃ or a tertiary amine like triethylamine) before extraction.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is often preferred when substrates contain other acid-labile groups, such as tert-butyl esters, that are more sensitive to TFA.[16]

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (like methanol or DCM) if it is not readily soluble in dioxane.

  • Reaction Initiation: To the substrate solution (or the solid substrate directly), add a commercial solution of 4M HCl in 1,4-dioxane at room temperature with stirring. Use a sufficient volume to ensure the reaction goes to completion (typically 5-10 equivalents of HCl).

  • Reaction Monitoring: Stir the mixture at room temperature for 30 minutes to 4 hours.[16] The deprotected amine hydrochloride salt often precipitates from the solution, which can serve as a visual indicator of reaction progress. Confirm completion by TLC or LC-MS analysis of a small, quenched aliquot.

  • Workup and Isolation: Once the reaction is complete, add a non-polar solvent such as anhydrous diethyl ether to the reaction mixture to ensure complete precipitation of the hydrochloride salt.

  • Product Isolation: Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum. The resulting amine hydrochloride salt is typically a stable, crystalline solid.

Troubleshooting and Mitigation of Side Reactions

While generally reliable, acidic Boc deprotection can lead to challenges. Understanding and addressing these issues is key to achieving high purity and yield.

Issue 1: Incomplete Deprotection

  • Cause: Insufficient acid strength or concentration, short reaction time, or steric hindrance around the Boc group.[19] Kinetic studies have shown that the reaction rate can exhibit a second-order dependence on HCl concentration, meaning small changes in concentration can have a large effect.[20][21][22]

  • Solution: Increase the acid concentration or reaction time, monitoring carefully. For sterically hindered substrates, gentle heating (40-50 °C) may be required, but this should be done cautiously to avoid degrading the target molecule.[19]

Issue 2: tert-Butylation of Nucleophilic Residues

  • Cause: The electrophilic tert-butyl cation generated during the reaction can alkylate electron-rich functional groups.[1][23] This is a significant issue for substrates containing sensitive amino acid residues like tryptophan, methionine, and cysteine, or other electron-rich aromatic rings.[13][23]

  • Solution: The most effective strategy is the addition of a scavenger to the reaction mixture. The scavenger acts as a sacrificial nucleophile, trapping the tert-butyl cation before it can react with the substrate.[1][17]

    Scavenger Target Residue / Use Case
    Anisole / Thioanisole General purpose, effective for tryptophan and methionine.[2][17]
    Triethylsilane (TES) Reduces the carbocation to isobutane via hydride transfer.
    Water Can act as a scavenger, but may not be suitable for all substrates.[13]
    Thiophenol / Cresol Highly effective but can be difficult to remove during workup.[13][15]

Conclusion

The acid-catalyzed removal of the Boc protecting group is a fundamental and powerful transformation in organic synthesis. A thorough understanding of its mechanism, the factors influencing its efficiency, and potential side reactions allows for the rational selection of deprotection conditions. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently and effectively perform this critical synthetic step, paving the way for the successful synthesis of complex molecules in pharmaceutical and materials science.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Kates, S. A., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]

  • American Chemical Society. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides - Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011). 3 Factors That Stabilize Carbocations. Retrieved from [Link]

Sources

Strategic Coupling of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Bond Formation:

Abstract

The synthesis of peptides incorporating sterically demanding building blocks is a persistent challenge in medicinal chemistry and drug development. The α,α-disubstituted amino acid, (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, presents a significant synthetic hurdle due to the steric hindrance imposed by its cyclohexyl backbone, which severely impedes reaction kinetics for amide bond formation. This comprehensive guide provides an in-depth analysis of coupling reagent selection, mechanism-driven protocol optimization, and troubleshooting strategies tailored for the efficient incorporation of this challenging amino acid into peptide sequences. We will explore the causality behind experimental choices, moving beyond mere procedural lists to empower researchers with a framework for rational decision-making in complex peptide synthesis.

The Challenge of Steric Hindrance

Peptide coupling is a cornerstone reaction involving the activation of a carboxylic acid moiety to facilitate nucleophilic attack by an amine.[1][2] With sterically unencumbered amino acids, this process is often straightforward. However, for α,α-disubstituted residues like this compound, the bulky groups surrounding the carboxylic acid and the incoming amine create a high-energy transition state, drastically slowing down the rate of reaction.[3]

This kinetic barrier necessitates the use of highly efficient coupling reagents capable of generating exceptionally reactive intermediates to drive the reaction to completion. Failure to achieve complete coupling can lead to deletion sequences, truncated peptides, and complex purification challenges, compromising the overall success of the synthesis.[4]

A Mechanistic Overview of High-Efficiency Coupling Reagents

To overcome the challenge of steric hindrance, modern peptide synthesis relies on "in-situ" activating reagents, primarily from the phosphonium and aminium/uronium salt classes.[1] These reagents convert the carboxylic acid into a highly activated ester in the presence of a base, priming it for reaction.

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

Aminium salts, often referred to by the historical misnomer "uronium salts," are among the most powerful activating agents available.[5][6] Their efficacy stems from the formation of highly reactive activated esters derived from additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure).

  • HATU & HCTU: Reagents like HATU and HCTU are foundational tools for hindered couplings.[7] HATU, in the presence of a non-nucleophilic base, converts the carboxylic acid into a corresponding OAt ester.[8] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the subsequent aminolysis step, making HATU exceptionally efficient. HCTU, the 6-chloro-HOBt analogue, forms a more reactive 6-chloro-OBt active ester compared to standard HOBt-based reagents like HBTU.[8]

  • COMU: As a true uronium salt incorporating the OxymaPure leaving group, COMU offers coupling efficiencies comparable to HATU but with an improved safety profile, as it avoids the potentially explosive benzotriazole additives.[1] The by-products of COMU activation are water-soluble, simplifying work-up in solution-phase synthesis.[9]

Aminium_Salt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH (Hindered Amino Acid) Active_Ester Highly Reactive OAt-Ester Intermediate Carboxylic_Acid->Active_Ester + HATU + Base Base Base (e.g., DIPEA) HATU HATU (Coupling Reagent) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Amine H₂N-R' (N-terminus) caption Mechanism of Aminium Salt Coupling

Figure 1: General mechanism for peptide bond formation using an aminium salt reagent like HATU.

Phosphonium Salts: A Robust Alternative

Phosphonium salts such as PyBOP and PyAOP represent another class of highly effective coupling reagents.[10][11] A key advantage is their lack of reactivity towards the free amine of the incoming nucleophile, which prevents the guanidinylation side reaction that can occur with aminium reagents, especially when used in excess.[11][12]

  • PyAOP & PyBOP: PyAOP, the phosphonium analogue of HATU, generates the same highly reactive OAt active ester and is considered one of the most powerful reagents for difficult couplings.[7][10] PyBOP, which generates an OBt ester, is also very effective but generally less reactive than its HOAt-based counterpart.[1] The primary drawback of first-generation phosphonium reagents like BOP was the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA); modern reagents like PyBOP and PyAOP were developed to avoid this issue.[1][9]

Comparative Analysis of Recommended Reagents

The choice of reagent is critical for success. While many reagents can form a peptide bond, only the most potent can efficiently couple this compound in high yield and purity.

ReagentClassLeaving Group AdditiveRelative Reactivity & Efficacy for Hindered AAKey AdvantagesPotential Drawbacks
HATU Aminium SaltHOAtVery High [8]Fast reaction kinetics; HOAt provides anchimeric assistance; extensive literature support.[7]Can cause guanidinylation of the N-terminus if used in excess or with slow pre-activation.[12][13]
HCTU Aminium Salt6-Cl-HOBtHigh [8]More reactive than HBTU/TBTU; generally higher crude purity with short coupling times.[8]Less reactive than HATU for the most challenging couplings.[14]
PyAOP Phosphonium SaltHOAtVery High [7][10]Does not cause guanidinylation side reactions; excellent for fragment coupling or cyclization.[11]Can be less stable in solution compared to aminium salts.[7]
COMU Uronium SaltOxymaPureHigh [1]Comparable efficiency to HATU; non-explosive additive; water-soluble byproducts.[1][9]May be less effective than HATU in the most extreme cases of steric hindrance.

Essential Experimental Considerations

Success hinges not only on the choice of reagent but also on the reaction environment.

  • Base Selection: A non-nucleophilic tertiary amine is crucial. N,N-Diisopropylethylamine (DIPEA) is the most common choice as it is too bulky to cause significant side reactions.[1][9] Weaker bases like N-methylmorpholine (NMM) can also be used, particularly if racemization is a concern, though this is not an issue for the achiral this compound.

  • Solvent: The solvent must effectively solvate the growing peptide chain and the reagents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the preferred solvents for solid-phase peptide synthesis (SPPS) due to their excellent solvating properties.[4][15] For solution-phase synthesis, anhydrous DMF is also a standard choice.[16]

  • Stoichiometry and Pre-activation: For hindered couplings, using a slight excess of the amino acid and coupling reagent (e.g., 1.5-2.0 equivalents relative to the amine) is common. A short pre-activation time (5-15 minutes), where the carboxylic acid, coupling reagent, and base are mixed before adding the amine component, can be beneficial in forming the active ester and improving reaction outcomes.

Detailed Experimental Protocols

The following protocols provide a robust starting point for the coupling of this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol assumes a standard Fmoc-based SPPS workflow on a resin-bound peptide with a free N-terminal amine.

SPPS_Workflow start Start: Resin with Free Amine wash1 Wash Resin (DMF, 3x) start->wash1 add_to_resin Add Solution to Resin Couple for 2-4 hours wash1->add_to_resin prepare_coupling Prepare Coupling Solution: - Hindered AA - HATU - DIPEA in DMF preactivate Pre-activate (5-15 min) prepare_coupling->preactivate preactivate->add_to_resin monitor Monitor Completion (Kaiser Test) add_to_resin->monitor monitor->add_to_resin If incomplete, recouple wash2 Wash Resin (DMF, 3x; DCM, 3x) monitor->wash2 If complete end End: Coupled Peptide-Resin wash2->end caption SPPS Experimental Workflow

Figure 2: A typical workflow for coupling a hindered amino acid in solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • This compound (2.0 eq)

  • HATU (1.95 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Swelling & Washing: Swell the deprotected peptide-resin in DMF for 30 minutes. Drain and wash the resin thoroughly with DMF (3 x 1 min).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 eq) and HATU (1.95 eq) in a minimal volume of anhydrous DMF.

  • Activation: Add DIPEA (4.0 eq) to the coupling solution. Allow the mixture to pre-activate for 5-15 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated coupling solution to the washed resin. Agitate the mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2 to 4 hours is recommended. For extremely difficult cases, coupling overnight may be necessary.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), drain the resin and repeat steps 2-4 for a second coupling.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min) to remove all soluble reagents and byproducts.

  • Proceed: The resin is now ready for the next Fmoc-deprotection step in the sequence.

Protocol 2: Solution-Phase Coupling using PyAOP

This protocol describes the coupling of the hindered acid to an amine-containing molecule (e.g., an amino acid ester) in solution.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., H-Phe-OMe·HCl) (1.1 eq)

  • PyAOP (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the amine component (1.1 eq), and PyAOP (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 5% citric acid solution, saturated aqueous sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired dipeptide.

Troubleshooting & Side Reactions

  • Incomplete Coupling: This is the most common issue. As outlined in the SPPS protocol, the primary solution is to perform a second coupling (recouple). Using microwave-assisted synthesis can also dramatically accelerate kinetics and improve yields for hindered couplings.

  • Guanidinylation: When using aminium reagents like HATU, slow pre-activation or a large excess of the reagent can lead to the guanidinylation of the free N-terminal amine, capping the peptide chain.[12][13] This can be minimized by ensuring rapid and efficient formation of the active ester. If this is a persistent problem, switching to a phosphonium reagent like PyAOP is an effective solution.[11]

  • Racemization: While not a concern for this compound itself, it is a critical consideration for the chiral amino acid being coupled to it. The high activation levels required for hindered couplings can increase the risk of epimerization. Using HOAt- or Oxyma-based reagents and minimizing the time the amino acid spends in its activated state can mitigate this risk.

Conclusion

The successful incorporation of sterically hindered amino acids such as this compound is a demanding but achievable synthetic task. Success is predicated on a rational selection of high-potency coupling reagents, such as HATU or PyAOP, which generate highly reactive intermediates. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters like base, solvent, and reaction time, researchers can overcome the kinetic barriers imposed by steric bulk. The protocols and strategies detailed in this guide provide a validated framework for efficiently synthesizing complex peptides, enabling the continued exploration of novel peptide-based therapeutics.

References

  • Coste, J., et al. (n.d.). Phosphonium Salts. EROS. Available at: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • DilunBio (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition in English, 33(21), 2228-2230. Available at: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50058-50068. Available at: [Link]

  • ResearchGate (n.d.). Proposed mechanism for activation by uronium salt. Available at: [Link]

  • L.A. Carpino, A. El-Faham (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(1), 1-24. Available at: [Link]

  • AAPPTec (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Subirós-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(48), 9903-9931. Available at: [Link]

  • Ploom, A., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(36), 3421-3425. Available at: [Link]

  • Bibliomed (n.d.). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • Request PDF (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Peptide Sciences (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 253. Available at: [Link]

  • ResearchGate (n.d.). Properties of the selected bases. Available at: [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]

  • Rasmussen, J. H., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances, 11(1), 1-19. Available at: [Link]

  • Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5527-5534. Available at: [Link]

  • Albericio, F., et al. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 535-555). Royal Society of Chemistry. Available at: [Link]

Sources

Application Note & Protocols: Analytical Methods for Monitoring (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Synthesis

In the realm of pharmaceutical and peptide synthesis, the precise tracking of chemical transformations is paramount to ensuring product quality, optimizing yield, and maintaining process control. (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a non-proteinogenic amino acid derivative, serves as a crucial building block in the synthesis of complex peptides and pharmacologically active molecules.[1] Its cyclohexyl side chain imparts increased lipophilicity, a desirable trait for enhancing the pharmacokinetic properties of peptide-based therapeutics.[1] The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for sequential and controlled amide bond formation.[2]

This application note provides a comprehensive guide to two robust and widely accessible analytical techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for monitoring reactions involving this compound. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in making informed decisions during their synthetic campaigns.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is the gold standard for the quantitative analysis of synthetic peptide purity and reaction progress.[3] Its high resolution and sensitivity make it ideal for separating complex mixtures of starting materials, intermediates, and final products. For Boc-protected amino acids like this compound, RP-HPLC offers excellent separation based on hydrophobicity.[]

The "Why": Causality in Method Development

The choice of a C18 stationary phase is deliberate; the long alkyl chains provide a highly hydrophobic surface that interacts strongly with the nonpolar cyclohexyl and Boc groups of the analyte. The mobile phase, a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA), is crucial. The acetonitrile, being the organic "strong" solvent, modulates the retention of the analyte by competing for interaction with the stationary phase. The TFA serves a dual purpose: it protonates the carboxylic acid group of the analyte, rendering it less polar and thereby increasing its retention, and it also acts as an ion-pairing agent to improve peak shape. Detection at low UV wavelengths (210-230 nm) is necessary as the Boc-protected amino acid lacks a strong chromophore.[3]

Experimental Protocol: RP-HPLC Method

Objective: To resolve and quantify the consumption of this compound and the formation of its coupled product.

Instrumentation and Reagents:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at designated time points (t=0, 1h, 2h, etc.).[5]

    • Quench the reaction in the aliquot by diluting it 100-fold with the Sample Diluent. This prevents further reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[6]

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the gradient elution program as detailed in Table 1.

    • Monitor the elution profile at 215 nm.

Data Presentation: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

Data Interpretation:

  • The starting material, this compound, will have a characteristic retention time.

  • As the reaction progresses, the peak corresponding to the starting material will decrease in area, while a new peak corresponding to the product will appear and increase in area.

  • The percentage conversion can be calculated by comparing the peak area of the starting material at different time points relative to t=0.

Workflow Visualization: HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Time Points Dilute Dilute & Quench Aliquot->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Data Data Acquisition Detect->Data

Caption: HPLC workflow for reaction monitoring.

Part 2: Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of chemical reactions.[7] It provides a quick visual assessment of the presence of starting materials, the formation of products, and the potential for side reactions.[5]

The "Why": Principles of TLC Separation and Visualization

For the analysis of this compound and its reaction products, a normal-phase TLC on silica gel is most effective. Silica gel is a polar stationary phase.[8] A mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexanes, is used. The separation is based on the principle of adsorption; more polar compounds will have a stronger affinity for the polar silica gel and will therefore travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds will be carried further by the mobile phase (higher Rf).[9]

Since the starting material and likely products are often not UV-active, a chemical staining agent is required for visualization. A potassium permanganate (KMnO4) stain is an excellent choice as it is a general-purpose oxidizing agent that reacts with a wide variety of organic compounds, including the carboxylic acid and any newly formed amide bonds, to produce a visible yellow-brown spot on a purple background.[10]

Experimental Protocol: TLC Method

Objective: To qualitatively monitor the progress of a reaction involving this compound.

Materials and Reagents:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254).

  • TLC developing chamber.

  • Capillary tubes for spotting.

  • Mobile Phase: 30:70 (v/v) Ethyl Acetate:Hexanes (this may need to be optimized depending on the product's polarity).

  • Visualization Stain: Potassium permanganate (KMnO4) solution (1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water).

Procedure:

  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spotting:

    • Dissolve a small amount of the pure starting material in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, apply a small spot of the starting material solution onto the "SM" lane on the baseline.

    • Withdraw a small aliquot from the reaction mixture and spot it directly onto the "Rxn" lane.[5]

    • On the "Co" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Dip the dried plate into the KMnO4 stain solution or spray it evenly.

    • Gently heat the plate with a heat gun until colored spots appear.

Data Interpretation:

  • Starting Material (SM) Lane: A single spot corresponding to the starting material.

  • Reaction (Rxn) Lane: At t=0, this will show a spot at the same Rf as the starting material. As the reaction proceeds, the starting material spot will diminish, and a new spot (the product) will appear, typically at a different Rf value.

  • Co-spot (Co) Lane: This lane helps to confirm the identity of the spots. The starting material spot in the "Rxn" lane should align perfectly with the spot in the "SM" lane.

Data Presentation: Idealized TLC Plate

LaneDescriptionExpected Observation
SMStarting MaterialSingle spot at Rf(SM)
CoCo-spot (SM + Rxn)Two distinct spots if product has formed, or one elongated spot if Rf values are close.
RxnReaction MixtureSpot for SM diminishes over time, new spot for product appears.
Workflow Visualization: TLC Reaction Monitoring

TLC_Workflow cluster_prep Plate Preparation & Spotting cluster_analysis Development & Visualization PreparePlate Prepare TLC Plate SpotSM Spot Starting Material (SM) PreparePlate->SpotSM SpotRxn Spot Reaction Mixture (Rxn) PreparePlate->SpotRxn SpotCo Co-spot (Co) PreparePlate->SpotCo Develop Develop in Chamber SpotSM->Develop SpotRxn->Develop SpotCo->Develop Dry Dry Plate Develop->Dry Stain Stain with KMnO4 Dry->Stain Heat Heat for Visualization Stain->Heat

Caption: TLC workflow for reaction monitoring.

Conclusion

The judicious application of HPLC and TLC provides a powerful analytical combination for monitoring reactions involving this compound. TLC offers a rapid, cost-effective method for qualitative assessment of reaction progress at the bench, while HPLC delivers the high-resolution, quantitative data necessary for precise process control, purity assessment, and optimization. By understanding the principles behind these techniques and implementing the detailed protocols provided, researchers, scientists, and drug development professionals can ensure the integrity and efficiency of their synthetic endeavors.

References

  • CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography - Google Patents.

  • Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides - The Royal Society of Chemistry.

  • TLC of aminoacids and short peptides .

  • 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | MedChemExpress .

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive.

  • N-(tert-Butoxycarbonyl)-L-cyclohexylglycine | C13H23NO4 | CID 7004938 - PubChem.

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich.

  • 2.3B: Uses of TLC - Chemistry LibreTexts.

  • Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis - Benchchem.

  • Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide - BioTech Beacons.

  • Monitoring Reactions by TLC - Washington State University.

  • Analysis of Amino Acids by HPLC - Agilent.

  • Introduction to Peptide Synthesis Methods - Bachem.

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac.

  • HPLC Methods for analysis of Acetic acid - HELIX Chromatography.

  • Amino Acid Analysis by HPLC - BOC Sciences.

  • Optimization of the TLC Separation of Seven Amino Acids - ResearchGate.

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry .

  • TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE - YouTube.

  • Introduction to Peptide Synthesis - PMC - NIH.

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - MDPI.

  • Application Note: HPLC Purification of 22-(tert-Butoxy)-22-oxodocosanoic Acid - Benchchem.

  • Boc-L-2-cyclohexylglycine - Chem-Impex.

  • Analytical Methods for Solid Phase Peptide Synthesis | Request PDF - ResearchGate.

  • Thin-Layer-Chromatography-A-Tool-to-Investigate-Kinetics-of-Michael-Addition-Reaction.pdf - ResearchGate.

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts.

Sources

Industrial scale synthesis of Gabapentin intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Industrial Scale Synthesis of a Key Gabapentin Intermediate

Abstract: Gabapentin is a widely prescribed pharmaceutical agent for treating epilepsy and neuropathic pain. Its large-scale production, often exceeding 1000 tonnes annually, necessitates highly efficient, cost-effective, and robust synthetic processes. This document provides a detailed guide for the industrial-scale synthesis of 1,1-cyclohexanediacetic acid monoamide (CDMA), a critical intermediate in the most prevalent commercial manufacturing route for Gabapentin. The subsequent conversion of this intermediate to Gabapentin via the Hofmann rearrangement is also detailed. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and critical process control parameters grounded in established industrial practices.

Introduction to Gabapentin Synthesis

Gabapentin, chemically known as 1-(aminomethyl)-cyclohexaneacetic acid, was designed as a structural analog of the neurotransmitter GABA with enhanced ability to cross the blood-brain barrier.[1] While several synthetic pathways, including the Curtius and Lossen rearrangements, have been described, the Hofmann rearrangement of an amide precursor has emerged as the most widespread and economically viable strategy for industrial production.[2][3][4]

This route's success hinges on the efficient preparation of the key intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA) . The entire process can be visualized as a two-stage campaign: first, the synthesis and purification of CDMA, and second, its transformation into the final active pharmaceutical ingredient (API).

Overall Synthetic Workflow

The industrial synthesis of Gabapentin is a well-defined, multi-step process that prioritizes yield, purity, and safety. The logical flow from a common starting material to the final API is outlined below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: API Synthesis CDAAn 1,1-Cyclohexanediacetic Acid Anhydride (CDAAn) CDMA_crude Crude 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) CDAAn->CDMA_crude Amination Ammonia Aqueous Ammonia Ammonia->CDMA_crude CDMA_pure Purified CDMA CDMA_crude->CDMA_pure Recrystallization GBP_HCl Gabapentin Hydrochloride CDMA_pure->GBP_HCl Hofmann Rearrangement Hypohalite Sodium Hypohalite (e.g., NaOBr) Hypohalite->GBP_HCl GBP_API High-Purity Gabapentin API GBP_HCl->GBP_API Neutralization & Purification G Amide CDMA (R-CONH2) N_Haloamide N-Bromoamide (R-CONHBr) Amide->N_Haloamide + NaOBr, -OH- Isocyanate Isocyanate (R-N=C=O) N_Haloamide->Isocyanate Rearrangement - Br- Carbamic_Acid Carbamic Acid (R-NHCOOH) Isocyanate->Carbamic_Acid + H2O Amine Gabapentin (R-NH2) Carbamic_Acid->Amine - CO2

Caption: Key steps of the Hofmann rearrangement for Gabapentin synthesis.

Industrial Scale Protocol: Hofmann Rearrangement

This protocol describes the conversion of purified CDMA into Gabapentin.

Materials and Reagents:

ReagentGradeKey Considerations
1,1-Cyclohexanediacetic Acid MonoamidePurified (>99%)Sourced from Part 1.
Sodium HydroxideIndustrial GradeCorrosive. Used to prepare hypobromite and for reaction.
Bromine (or Sodium Hypochlorite)Industrial GradeHighly toxic and corrosive. Sodium hypobromite is typically prepared in-situ. [1]
Hydrochloric Acid32-37% SolutionCorrosive. Used for acidification.
Cation Exchange ResinIndustrial GradeUsed for purification.
Ethanol / Isopropanol / MethanolIndustrial GradeFlammable. Used for final crystallization. [5][6][7]

Step-by-Step Methodology:

  • Preparation of Sodium Hypobromite: In a dedicated reactor, prepare the sodium hypobromite solution in situ by adding bromine to a cold (-5 to 0°C) aqueous solution of sodium hydroxide. This reaction is highly exothermic and requires strict temperature control.

  • Preparation of CDMA Solution: In the main reaction vessel, dissolve the purified CDMA in a cold aqueous solution of sodium hydroxide.

  • Hofmann Rearrangement Reaction: Cool the main reactor containing the CDMA solution to between -10°C and -5°C. [2]Slowly add the pre-prepared sodium hypobromite solution, maintaining the temperature within this range. The exotherm must be carefully managed.

  • Controlled Warming: After the addition is complete, maintain the reaction at -5°C for approximately 30 minutes, then slowly warm the mixture to 35-55°C and hold for 1-2 hours to drive the rearrangement and subsequent hydrolysis to completion. [2]5. Acidification: Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid to a pH of 1-2 to form Gabapentin hydrochloride. This step also quenches any remaining hypobromite.

  • Conversion to Free Amino Acid: The aqueous solution of Gabapentin hydrochloride is then processed to yield the free zwitterionic form. A common industrial method is to pass the solution through a strong cation exchange resin column. The resin retains the Gabapentin, while inorganic salts are washed away. Gabapentin is subsequently eluted from the resin using a dilute aqueous ammonia solution. [5][8]7. Crystallization and Purification: The aqueous eluate containing pure Gabapentin is concentrated under vacuum at a temperature below 45°C to minimize the formation of the toxic lactam impurity. [6][7]The resulting slurry is then treated with an alcohol solvent, such as a methanol/isopropanol mixture, to precipitate the final product. [7]8. Final Isolation: The crystalline Gabapentin is filtered, washed with cold alcohol, and dried under vacuum to yield the high-purity API.

Quality, Safety, and Regulatory Compliance

The industrial manufacturing of any API, including Gabapentin, is governed by stringent regulations to ensure patient safety and product efficacy.

  • Good Manufacturing Practices (GMP): All stages of production must adhere to GMP guidelines. This includes proper documentation, equipment validation, process control, and quality assurance to ensure batch-to-batch consistency and purity. [9]* Safety: The synthesis involves hazardous materials and energetic reactions. Key safety considerations include:

    • Handling of corrosive bases (NaOH) and acids (HCl).

    • Use of highly toxic and reactive bromine. In-situ preparation of hypohalites is a standard safety practice.

    • Management of exothermic reactions through robust reactor cooling systems and controlled addition rates. [4]* Regulatory Oversight: Manufacturing processes are subject to inspection and approval by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [9][10]These agencies set the standards for API purity, impurity limits (especially for the toxic gabalactam), and manufacturing controls. [5][9]

References

  • Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. ResearchGate. Available from: [Link]

  • Understanding the Gabapentin Manufacturing Process. Pipelinepharma. Available from: [Link]

  • Process For Synthesis Of Gabapentin. Google Patents. (US20080103334A1).
  • Gabapentin. Wikipedia. Available from: [Link]

  • A Process Suitable for Industrial Scale Production of Gabapentin. Google Patents. (US20070287861A1).
  • Process for preparation of Gabapentin. Google Patents. (US7196216B2).
  • Hofmann rearrangement. Wikipedia. Available from: [Link]

  • A Process For The Preparation Of Gabapentin Hydrochloride. Quick Company. Available from: [Link]

  • Process for the preparation of gabapentin. Google Patents. (WO2005092837A2).
  • Process for the preparation of gabapentin. European Patent Office. (EP 2368872 A1). Available from: [Link]

  • Process for producing gabapentin or pharmaceutical grade. Google Patents. (US6528682B1).
  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. National Institutes of Health (NIH). Available from: [Link]

  • Process for the purification of gabapentin. Google Patents. (US7989658B2).
  • A PROCESS FOR THE PURIFICATION OF GABAPENTIN. European Patent Office. (EP 1841725 B1). Available from: [Link]

  • Method for preparing 1,1-cyclohexanediacetic acid mono amide. Google Patents.
  • Process for the preparation of 1.1-cyclohexane diacetic acid monoamide. Google Patents. (WO2003002517A1).
  • PROCESS FOR THE PURIFICATION OF GABAPENTIN. European Patent Office. (EP 1636172 B1). Available from: [Link]

Sources

Application Notes and Protocols: Boc-Cyclohexyl-Glycine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery, the rational design of therapeutic agents frequently requires moving beyond the canonical 20 amino acids. Non-canonical amino acids serve as powerful tools to modulate the pharmacological properties of peptides and small molecules. Among these, derivatives of cyclohexyl-glycine (Chg), particularly N-terminally protected Boc-cyclohexyl-glycine (Boc-Chg-OH), have emerged as exceptionally valuable building blocks.

The defining feature of Boc-cyclohexyl-glycine is its bulky, lipophilic cyclohexyl side chain.[1] This aliphatic ring system imparts unique conformational constraints and steric properties not found in natural amino acids. When incorporated into a peptide sequence or a small molecule scaffold, the cyclohexyl group can significantly enhance metabolic stability by shielding adjacent peptide bonds from proteolytic degradation.[1] Furthermore, its hydrophobicity can improve cell membrane permeability and facilitate passage across biological barriers, such as the blood-brain barrier, which is a critical consideration in the development of therapeutics for neurological disorders.[2] Consequently, Boc-cyclohexyl-glycine and its derivatives are extensively utilized in the synthesis of enzyme inhibitors, peptidomimetics, and other complex bioactive molecules.[1][3][4]

This document provides a detailed guide on the applications of Boc-cyclohexyl-glycine derivatives, complete with step-by-step protocols for synthesis and biological evaluation, tailored for researchers and professionals in medicinal chemistry and drug development.

Physicochemical Properties of Boc-L-Cyclohexyl-Glycine
PropertyValueSource
CAS Number 109183-71-3[1][5]
Molecular Formula C13H23NO4[1][5]
Molecular Weight 257.33 g/mol [1][5]
Appearance White to off-white powder[1][3]
Melting Point 94 - 96 °C[1]
Solubility Soluble in polar organic solvents (DMSO, Methanol, Ethyl Acetate); limited solubility in water.[3][6]

Application I: Enhancing Stability and Potency in Peptidomimetics

The primary application of Boc-cyclohexyl-glycine is in peptide synthesis, where it serves to create more drug-like molecules.[1][2] The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group for the α-amino functionality, essential for preventing self-polymerization during peptide bond formation.[7][8]

Causality of Improved Properties:

  • Proteolytic Resistance: The steric hindrance provided by the cyclohexyl side chain physically obstructs the approach of proteases, enzymes that typically cleave peptide bonds. This leads to a significantly longer biological half-life for the resulting peptide.

  • Increased Lipophilicity: The nonpolar cyclohexyl group increases the overall lipophilicity of the peptide, which can enhance its ability to cross lipid bilayers and improve oral bioavailability.[1]

  • Conformational Rigidity: The cyclohexyl ring restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby increasing its binding affinity and potency for a specific biological target.

cluster_0 Structural Features of Boc-Chg-OH cluster_1 Resulting Pharmacological Advantages Boc_Group Boc Protecting Group (Acid Labile) Glycine_Backbone Glycine Backbone Boc_Group->Glycine_Backbone Protects Amine Cyclohexyl_Group Cyclohexyl Side Chain (Bulky, Lipophilic) Cyclohexyl_Group->Glycine_Backbone Modifies Properties Stability Increased Metabolic Stability (Protease Resistance) Cyclohexyl_Group->Stability Potency Enhanced Binding Affinity (Conformational Rigidity) Cyclohexyl_Group->Potency Bioavailability Improved Membrane Permeability (Lipophilicity) Cyclohexyl_Group->Bioavailability

Caption: Key structural features of Boc-Chg-OH and their impact on drug properties.

Application II: Design of Potent Enzyme Inhibitors

The unique structure of the cyclohexyl-glycine residue makes it an excellent scaffold for designing enzyme inhibitors, particularly for proteases and kinases.

Protease Inhibitors

Many proteases, such as Dipeptidyl Peptidase IV (DPP-IV), a key target in type 2 diabetes, have hydrophobic pockets (S1, S2, etc.) in their active sites. A cyclohexyl-glycine derivative can be strategically placed within an inhibitor sequence to occupy these pockets, leading to high-potency inhibition.

A study by Parmee et al. (2004) demonstrated that 4-amino cyclohexylglycine analogues are potent inhibitors of DPP-IV.[9] One compound, a bis-sulfonamide derivative, exhibited an exceptionally potent IC50 of 2.6 nM.[9] This highlights how the cyclohexyl scaffold can be functionalized to achieve highly specific and potent enzyme inhibition.

cluster_0 Normal Physiological Process cluster_1 Inhibition by Chg-Derivative GLP1 GLP-1 (Active Incretin) DPPIV DPP-IV Enzyme GLP1->DPPIV Substrate Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Cleavage GLP1_2 GLP-1 (Active Incretin) DPPIV_2 DPP-IV Enzyme GLP1_2->DPPIV_2 Blocked Chg_Inhibitor Cyclohexylglycine Derivative Binds to Hydrophobic Pocket Chg_Inhibitor->DPPIV_2 Inhibition start Start prep_amine Prepare H-Ala-OMe in DMF start->prep_amine prep_acid Prepare Boc-Chg-OH in DMF start->prep_acid neutralize Neutralize with DIPEA at 0°C prep_amine->neutralize couple Combine and Stir (0°C to RT, 4-6h) neutralize->couple activate Activate with HATU/DIPEA prep_acid->activate activate->couple workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) couple->workup purify Purify & Characterize (Chromatography, NMR, MS) workup->purify end_product Final Product: Boc-Chg-Ala-OMe purify->end_product

Sources

Technical Guide: Procurement and Application of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid and its structural isomers represent a critical class of non-proteinogenic amino acids used extensively in medicinal chemistry and peptide science. Their rigid cyclohexyl scaffold serves to impose conformational constraints on peptide backbones and small molecules, a strategy frequently employed to enhance biological activity, metabolic stability, and receptor selectivity. This guide provides an in-depth analysis for researchers and drug development professionals on the procurement, qualification, and application of this versatile building block. We will navigate the supplier landscape, detail a robust protocol for its use in solid-phase peptide synthesis (SPPS), and explain the chemical principles underpinning its application.

Part 1: Supplier Qualification and Strategic Procurement

The successful integration of this compound into a research program begins with the meticulous selection and qualification of a chemical supplier. The identity and purity of this starting material are paramount, as impurities can lead to the formation of undesired side-products, complicating purification and compromising the integrity of final compounds.

Navigating the Supplier Landscape

A researcher sourcing this compound will encounter several structural variants and isomers, each with a unique CAS (Chemical Abstracts Service) number. It is crucial to identify the exact molecule required for your synthesis. Key variants include:

  • (1-Boc-amino-cyclohexyl)-acetic acid (CAS: 187610-56-6): A common variant used to introduce a constrained gem-disubstituted amino acid motif.

  • cis-[4-(Boc-amino)cyclohexyl]acetic acid (CAS: 327156-95-6): A 1,4-disubstituted isomer with specific stereochemistry.

  • trans-[4-(Boc-amino)cyclohexyl]acetic acid (CAS: 189153-10-4): The trans counterpart to the cis isomer.

  • N-Boc-DL-cyclohexylglycine (CAS: 35264-05-2): An alpha-amino acid derivative with a cyclohexyl side chain.[1]

For the purpose of this guide, we will focus on the general principles of procurement applicable to all variants. Leading suppliers for these types of research chemicals include J&K Scientific, Sigma-Aldrich (Merck), and Oakwood Chemical, among others found on platforms like ChemicalBook.[1][2][3][4]

Key Qualification Criteria & Data Comparison

When evaluating suppliers, the Certificate of Analysis (CoA) is the most critical document. It provides batch-specific data on purity, identity, and residual solvent levels.

Table 1: Representative Supplier Data Comparison for Boc-Protected Cyclohexyl Amino Acids

ParameterSupplier A (Example)Supplier B (Example)Key Consideration
Product Name cis-[4-(Boc-amino)cyclohexyl]acetic acid(1-Boc-amino-cyclohexyl)-acetic acid[2]Ensure the CAS number and chemical name match your exact requirement.
CAS Number 327156-95-6187610-56-6The definitive identifier for the chemical substance.
Purity (Assay) ≥98.0% (TLC)≥97% (HPLC)HPLC is a more quantitative measure than TLC. Request HPLC data if not provided. High purity minimizes side reactions.
Identity Confirmation Conforms to Structure (¹H NMR, MS)Conforms to Structure (¹H NMR)Both NMR and Mass Spectrometry data should be available to confirm the molecular structure and weight.
Format Crystalline solidSolidPhysical form can impact handling and solubility.
Documentation CoA, SDS available onlineCoA available on request, SDS onlineReady access to safety and quality documents is a mark of a reliable supplier.
Recommended Procurement Workflow

A systematic approach to procurement prevents costly errors and delays. The following workflow is recommended for qualifying and purchasing critical chemical building blocks.

ProcurementWorkflow cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Approval & Purchase Start Identify Required CAS Number & Specs Search Search Supplier Databases (e.g., ChemicalBook, Sigma) Start->Search Request Request Batch-Specific CoA and Price Quotes Search->Request Analyze Analyze Purity (HPLC), Identity (NMR), and Batch Consistency Request->Analyze Analyze->Request If Data is Insufficient Approve Approve Supplier & Batch Analyze->Approve Approve->Search If Rejected Purchase Issue Purchase Order Approve->Purchase If Approved QC Incoming Quality Control Verification (Optional but Recommended) Purchase->QC Release Release for Use in Synthesis QC->Release

Caption: A robust workflow for qualifying and procuring specialty chemicals.

Part 2: Application Notes - A Constrained Building Block in Synthesis

The primary utility of this compound lies in its function as a conformationally restricted amino acid analogue. Incorporating such structures is a proven strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of a molecule.[2][5]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a temporary protecting group for the amine functionality.[6] Its purpose is to prevent the amine from engaging in unwanted side reactions, such as self-polymerization, during the activation and coupling of the carboxylic acid group.[6]

Key Characteristics of the Boc Group:

  • Installation: The Boc group is typically installed by reacting the free amino acid with di-tert-butyl dicarbonate (Boc-anhydride).[7]

  • Stability: It is stable to a wide range of reaction conditions, particularly the basic conditions used for Fmoc-deprotection in orthogonal synthesis strategies.

  • Cleavage: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleaves it to liberate the free amine, isobutylene, and carbon dioxide.[7] This lability to acid is the cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[8][9][10]

Applications in Medicinal Chemistry
  • Peptide Synthesis: This compound is a key building block for creating peptides with enhanced stability and bioactivity. The cyclohexyl ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation which can lead to higher binding affinity for a biological target.[2][5]

  • Drug Development: Beyond peptides, it is a valuable intermediate for small molecule drugs, particularly those targeting neurological disorders, where the ability to cross the blood-brain barrier is crucial.[2] For instance, the structurally related compound Gabapentin, an anticonvulsant, highlights the therapeutic potential of this chemical scaffold.[11][12]

  • Bioconjugation: The carboxylic acid handle allows for its conjugation to other biomolecules or therapeutic agents, serving as a stable, non-natural linker to improve drug delivery systems.[2][5]

Part 3: Experimental Protocol - Boc-SPPS Coupling

This section provides a detailed, step-by-step protocol for the coupling of (1-Boc-amino-cyclohexyl)-acetic acid onto a resin-bound peptide using standard manual solid-phase peptide synthesis (SPPS) techniques.

Pre-requisites and Reagents
  • Resin: 100 mg of H-Gly-2-Chlorotrityl Resin (example starting point).

  • Amino Acid: 3 equivalents of (1-Boc-amino-cyclohexyl)-acetic acid.

  • Coupling/Activation Reagents: 3 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and 6 equivalents of DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF), peptide synthesis grade.

  • Deprotection Solution: 20% Piperidine in DMF (if starting from an Fmoc-protected resin) or 50% Trifluoroacetic Acid (TFA) in DCM (for subsequent Boc-deprotection steps).

  • Equipment: SPPS reaction vessel, shaker, filtration apparatus.

Step-by-Step Coupling Procedure
  • Resin Swelling (30 min):

    • Place the resin in the reaction vessel.

    • Add 5 mL of DCM and allow to swell for 20 minutes on a shaker.

    • Filter and wash with 3 x 5 mL of DMF.

    • Causality: Swelling the polystyrene resin is essential to expose the reactive sites for efficient diffusion of reagents.

  • N-Terminal Deprotection (If applicable):

    • This step is for removing a previous protecting group (e.g., Fmoc) to expose the free amine for coupling. If starting with a free amine resin, skip to step 3.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Shake for 20 minutes.

    • Filter and wash thoroughly with 5 x 5 mL of DMF to remove all traces of piperidine.

    • Causality: Piperidine is a base that specifically cleaves the Fmoc group. Thorough washing is critical as residual piperidine will neutralize the activation reagents in the next step.

  • Amino Acid Activation & Coupling (1-2 hours):

    • In a separate vial, dissolve 3 equivalents of (1-Boc-amino-cyclohexyl)-acetic acid and 3 equivalents of HBTU in 2 mL of DMF.

    • Add 6 equivalents of DIPEA to the vial. The solution may change color (e.g., to yellow).

    • Allow the activation to proceed for 2-3 minutes.

    • Add the activated amino acid solution to the drained resin in the reaction vessel.

    • Shake at room temperature for 1-2 hours.

    • Causality: HBTU is an activating agent that converts the carboxylic acid into a more reactive species. DIPEA is a non-nucleophilic base required to facilitate the reaction.

  • Washing (10 min):

    • Filter the coupling solution from the resin.

    • Wash the resin sequentially with 3 x 5 mL of DMF, 3 x 5 mL of DCM, and 3 x 5 mL of DMF.

    • Causality: This washing sequence removes excess reagents and byproducts, preparing the resin for the next cycle or final cleavage.

  • Confirmation of Coupling (Kaiser Test):

    • Take a small sample of the resin beads and perform a Kaiser test.

    • A negative result (beads remain yellow) indicates a complete reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and step 3 should be repeated.

    • Trustworthiness: This in-process control validates the success of the coupling step before proceeding, preventing the synthesis of failure sequences.

SPPS Workflow Diagram

SPPS_Cycle Resin Start: Peptide-Resin (N-terminus protected) Deprotect Step 1: Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Resin->Deprotect Wash1 Step 2: Washing (DMF, DCM) Deprotect->Wash1 Couple Step 3: Coupling Activate & Add (1-Boc-amino-cyclohexyl)-acetic acid Wash1->Couple Wash2 Step 4: Washing (DMF, DCM) Couple->Wash2 Kaiser Step 5: Kaiser Test (Confirm Completion) Wash2->Kaiser Kaiser->Couple Positive (Incomplete) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative (Complete)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Gabapentin Yield from its Boc-Protected Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

<

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of Gabapentin via the deprotection of its Boc-protected intermediate. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The synthesis of Gabapentin, a crucial anticonvulsant and analgesic, often involves the deprotection of a Boc-protected precursor. While seemingly straightforward, this deprotection step can be prone to several issues that can significantly impact the final yield and purity of the Gabapentin product. This guide will explore the causality behind common experimental challenges and provide validated protocols to overcome them, ensuring a robust and reproducible synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the Boc deprotection of the Gabapentin intermediate. Each problem is followed by potential causes and recommended solutions.

1. Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is not going to completion, or is proceeding very slowly, resulting in a low yield of Gabapentin. What are the likely causes and how can I improve the reaction efficiency?

Answer: Incomplete deprotection is a common hurdle and can often be attributed to several factors.[2]

  • Insufficient Acid Strength or Stoichiometry: The most prevalent reason for incomplete Boc deprotection is the use of an acid that is either too weak or used in insufficient quantities.[2] The reaction mechanism relies on the acid-catalyzed cleavage of the Boc group.

  • Low Reaction Temperature: While many Boc deprotections proceed efficiently at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.[2]

  • Solvent Choice: The polarity and protic nature of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane (DCM) are common, but protic solvents can sometimes facilitate the reaction.[2]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]) or the number of equivalents used.[2]

  • Elevate Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 40-50°C.[2]

  • Optimize Solvent System: Experiment with different solvents. For instance, using a solution of HCl in methanol or dioxane can be highly effective.[2][3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

2. Formation of Side Products

Question: I am observing the formation of significant side products during the Boc deprotection, complicating the purification process and reducing my overall yield. What are these side products and how can I minimize their formation?

Answer: The primary culprit behind most side reactions is the generation of a reactive tert-butyl cation upon cleavage of the Boc group.[4][5] This electrophilic carbocation can then react with any nucleophilic species present in the reaction mixture.

  • tert-Butylation: The tert-butyl cation can alkylate the newly formed amine product or other nucleophilic functional groups present in the molecule.[5]

  • Lactam Formation: Gabapentin is prone to intramolecular cyclization to form its corresponding lactam, particularly under prolonged heating or basic conditions.[6] The presence of residual base or elevated temperatures during workup can exacerbate this issue.

Troubleshooting Workflow for Minimizing Side Products:

start Side Product Formation Observed scavenger Was a scavenger used? start->scavenger temp Was the reaction run at low temperature? scavenger->temp No add_scavenger Add a scavenger (e.g., TIS, water) scavenger->add_scavenger Yes workup Is the workup procedure optimized? temp->workup No lower_temp Run reaction at 0°C temp->lower_temp Yes neutralize Neutralize acid promptly during workup workup->neutralize No end Minimized Side Products workup->end Yes add_scavenger->temp lower_temp->workup neutralize->end

Caption: A troubleshooting workflow for minimizing side products during N-Boc deprotection.

Solutions:

  • Use of Scavengers: To trap the reactive tert-butyl cation, it is highly recommended to use a scavenger. Common scavengers include triisopropylsilane (TIS) and water. A widely used scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]

  • Lower Reaction Temperature: Performing the deprotection at a lower temperature, such as 0°C, can significantly reduce the rate of side reactions.[2]

  • Prompt and Careful Workup: After the reaction is complete, it is crucial to neutralize the acid promptly to prevent acid-catalyzed side reactions during concentration. Washing the organic layer with a mild base like saturated sodium bicarbonate solution is a standard procedure.[2] To minimize lactam formation, avoid prolonged heating during solvent removal.[6]

3. Purification Challenges

Question: I am struggling to purify Gabapentin from the reaction mixture after deprotection. What are the best practices for isolating the pure product?

Answer: The purification of Gabapentin, a zwitterionic and highly water-soluble compound, requires specific strategies.[7]

  • Crystallization: The most common method for purifying Gabapentin is through crystallization. A typical procedure involves concentrating the aqueous solution of Gabapentin and then adding an anti-solvent, such as a mixture of methanol and isopropanol, to induce precipitation.[6][8]

  • Ion-Exchange Chromatography: For highly pure Gabapentin, particularly for pharmaceutical applications, ion-exchange chromatography can be employed to remove ionic impurities.[9]

  • Control of Impurities: The final product should be analyzed for common impurities, such as the lactam and residual chlorides.[6][9]

Optimized Purification Protocol:

  • Following the deprotection and acidic workup, concentrate the aqueous solution containing Gabapentin under reduced pressure at a temperature not exceeding 45°C.[6][8]

  • Once the volume is significantly reduced, add methanol and heat the suspension to 50-55°C for a short period.[8]

  • Add isopropanol to the heated suspension and continue heating for approximately one hour.[6][8]

  • Cool the suspension to induce crystallization, potentially down to -5°C, and hold for a couple of hours to maximize precipitation.[8][9]

  • Filter the solid product and wash it with cold isopropanol, followed by a mixture of isopropanol, water, and sodium chloride.[6][8]

  • Dry the purified Gabapentin under vacuum at a temperature not exceeding 45°C.[9]

Data Presentation: Comparison of Deprotection Conditions

ConditionReagentSolventTemperature (°C)Time (h)Observed Outcome
A 50% TFADCM252~78% conversion, significant side products.[3]
B 50% TFADCM254Complete conversion, clean product.[3]
C 4M HClDioxane252Incomplete conversion.[3]
D 4M HClDioxane254Complete conversion, clean product.[3]
E Oxalyl ChlorideMethanol251-4High yield, mild conditions.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA

  • Dissolve the Boc-protected Gabapentin intermediate in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA), typically 25-50% v/v.[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude Gabapentin.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected Gabapentin intermediate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0°C.[4]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[4]

Analytical Methods for Monitoring Reaction Progress and Purity

Accurate monitoring of the deprotection reaction and assessment of the final product's purity are critical. Several analytical methods can be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying Gabapentin and its impurities.[7][11][12] Due to Gabapentin's lack of a strong chromophore, derivatization is often necessary for UV detection.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of Gabapentin, but it requires a derivatization step to increase the analyte's volatility.[7][13]

  • UV-Visible Spectroscopy: While direct UV analysis is challenging, spectrophotometric methods have been developed for Gabapentin, often in specific solvents like methanol.[14]

References

  • HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. (2022-10-03). National Institutes of Health. [Link]

  • Development and Validation of a New HPLC Method for the Determination of Gabapentin. (n.d.). ResearchGate. [Link]

  • Green Analytical Chemistry in Gabapentin Analysis: Methods and Sustainability Review. (2025-11-11). Springer. [Link]

  • Process for the purification of gabapentin. (n.d.).
  • Analytical method development and validation of gabapentin in bulk and tablet dosage form by using UV spectroscopic method. (2017). International Journal of Pharmacy and Analytical Research. [Link]

  • PROCESS FOR THE PURIFICATION OF GABAPENTIN. (2004-12-29). European Patent Office. [Link]

  • A PROCESS FOR THE PURIFICATION OF GABAPENTIN. (2009-03-25). European Patent Office. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Preparation of gabapentin enacarbil intermediate. (n.d.).
  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]

  • PROCESS FOR THE PREPARATION OF GABAPENTIN. (2018-10-11). European Patent Office. [Link]

  • Improved process for production of gabapentin intermediate. (n.d.).
  • BOC Protection and Deprotection. (2025-02-08). J&K Scientific LLC. [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). National Institutes of Health. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Reddit. [Link]

  • Preparation method of gabapentin intermediate. (n.d.).
  • Preparation method of gabapentin intermediate. (n.d.). Patsnap. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Boc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers engaged in Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc/Bzl protection strategy is a powerful and robust method, particularly for long or challenging sequences prone to aggregation.[1] However, the repetitive use of trifluoroacetic acid (TFA) for Nα-Boc deprotection and the final strong acid cleavage (typically with HF) can introduce a variety of side reactions.[2] This guide provides in-depth, field-tested insights into identifying, preventing, and resolving the most common issues encountered during your synthesis.

General Troubleshooting Workflow

A systematic approach is crucial when a synthesis yields an unexpected result. Before diving into specific side reactions, follow this general workflow to diagnose the problem.

Boc_SPPS_Troubleshooting_Workflow start Synthesis Complete Analyze Crude Product (HPLC/MS) check_mass Is the main peak the correct mass? start->check_mass low_yield Is the yield significantly low? check_mass->low_yield Yes mass_wrong Incorrect Mass Investigate Deletion/Modification check_mass->mass_wrong No purity Is the purity low? (Multiple unexpected peaks) low_yield->purity Yes yield_issue Low Yield Investigate Truncation/Cleavage low_yield->yield_issue No success Synthesis Successful Proceed to Purification purity->success No purity_issue Low Purity Investigate All Side Reactions purity->purity_issue Yes mass_wrong->purity_issue yield_issue->purity_issue

Caption: A general workflow for troubleshooting Boc-SPPS results.

FAQs: Quick Answers to Common Problems

Q1: What are the primary tools for detecting side reactions in my crude peptide?

A1: The combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is indispensable. HPLC separates impurities from your target peptide, giving a clear picture of purity, while MS provides the exact mass of each component, which is crucial for identifying the specific side reaction that may have occurred.[3]

Q2: My final peptide has a mass that is 18 Da lower than expected. What happened?

A2: A mass loss of 18 Da (the mass of water) strongly suggests either aspartimide formation from an aspartic acid (Asp) residue or pyroglutamate formation from an N-terminal glutamine (Gln) residue.[4][5]

Q3: Why is it critical to use "scavengers" during the final HF cleavage step?

A3: The strong acid used for cleavage (e.g., HF, TFMSA) generates highly reactive carbocations from the side-chain protecting groups (like the 'tert-butyl' from Boc groups).[2][6] These carbocations can irreversibly modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) through alkylation.[7][8] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations before they can damage your peptide.[3]

Q4: My Kaiser test is positive (blue beads) after a coupling step. What should I do?

A4: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[9][10] Do not proceed to the next deprotection step. Instead, perform a "double coupling" by repeating the coupling reaction with a fresh solution of activated amino acid to drive the reaction to completion.[10] If the sequence is known to be difficult (e.g., sterically hindered amino acids or aggregating sequences), consider switching to a more potent activating agent like HATU for subsequent steps.[10]

Troubleshooting Guide: Symptom-Based Problem Solving

Symptom 1: Low Peptide Yield with Truncated Sequences Detected

If your primary product is a shorter-than-expected peptide, or if you see a significant amount of a small cyclic molecule in your analysis, you are likely dealing with a chain termination event.

Issue: Diketopiperazine (DKP) Formation

Q: My synthesis of a Proline-containing peptide failed, and I see a mass corresponding to the first two amino acids. What is the cause?

A: This is a classic case of Diketopiperazine (DKP) formation. It occurs when the deprotected N-terminal amine of a dipeptidyl-resin attacks the ester bond linking the peptide to the resin, cleaving the dipeptide as a cyclic DKP molecule.[5][11] This terminates the chain, and the resin site becomes inactive.

  • Mechanism: Intramolecular cyclization of a dipeptide, leading to cleavage from the resin.[12]

  • Most Susceptible Sequences: Peptides with Proline (Pro) or Glycine (Gly) at the second position from the C-terminus (e.g., Xaa-Pro-Resin or Xaa-Gly-Resin).[5][13]

  • Causality: The free secondary amine of a deprotected dipeptide is ideally positioned to attack the C-terminal ester linkage. In Boc-SPPS, protocols that involve a separate neutralization step after TFA deprotection create a window where the free amine is present and can initiate DKP formation.

Prevention & Resolution Strategies:

  • Use In Situ Neutralization: This is the most effective method in Boc-SPPS.[3][13] By adding the base (like DIPEA) at the same time as the activated amino acid for the next coupling, the concentration of the free, reactive dipeptide amine is minimized, drastically suppressing DKP formation.[2]

  • Couple a Dipeptide: If the Xaa-Pro or Xaa-Gly sequence is known to be problematic, synthesize this dipeptide unit separately in solution and then couple it to the resin as a single block. This completely bypasses the vulnerable dipeptidyl-resin intermediate.[14]

  • Use Sterically Hindered Resins: While more common in Fmoc chemistry, using a bulky resin like a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the N-terminal amine from attacking the linker.[3][14]

Symptom 2: Correct Mass, but Multiple Peaks in HPLC (Isomers/Modifications)

When the mass is correct but purity is low, you are likely facing side reactions that cause isomerization or subtle modifications that are difficult to separate.

Issue: Aspartimide Formation

Q: My peptide contains an Asp-Gly sequence, and the HPLC shows a cluster of hard-to-separate peaks around the target mass. What is happening?

A: This is a hallmark of aspartimide formation. Unlike in Fmoc synthesis where it is base-catalyzed, in Boc-SPPS, aspartimide formation is primarily an acid-catalyzed side reaction that occurs during the final strong acid cleavage with HF.[4][15] The Asp side-chain cyclizes with its backbone nitrogen, forming a succinimide ring. This intermediate is unstable and can reopen to form not only the native α-aspartyl peptide but also the isomeric and difficult-to-remove β-aspartyl peptide, with potential racemization at the α-carbon.[4][16]

  • Mechanism: Acid-catalyzed intramolecular cyclization of an Asp residue.[4]

  • Mass Change: -18 Da (loss of H₂O) for the stable intermediate, but the final rearranged products have the same mass as the target peptide.

  • Most Susceptible Sequences: Asp-Gly, Asp-Ala, Asp-Ser, and Asp-Asn, where the residue following Asp is sterically unhindered.[4][13]

Prevention & Resolution Strategies:

  • Choose the Right Protecting Group: The choice of side-chain protection for Asp is critical. Using Asp(OcHex) (cyclohexyl ester) instead of the more common Asp(OBzl) (benzyl ester) has been shown to significantly reduce acid-catalyzed aspartimide formation during HF cleavage.[13]

  • Optimize Cleavage Conditions: While HF is harsh, minimizing cleavage time and temperature can help reduce the extent of the side reaction.

Issue: Modification of Sensitive Residues

Q: My peptide contains Tryptophan and Methionine. The MS analysis shows peaks at +16 Da and +72 Da. What are these?

A: These mass additions correspond to common side reactions involving sensitive amino acids during acidic steps, especially the final cleavage.

  • Oxidation of Methionine (Met): The thioether side chain of Met is easily oxidized to methionine sulfoxide (+16 Da) or, less commonly, methionine sulfone (+32 Da).[8][17] This can happen during repetitive TFA deprotection cycles but is most prevalent during final cleavage.[17]

  • Alkylation of Tryptophan (Trp) & Methionine (Met): Reactive carbocations generated during deprotection and cleavage can attack the nucleophilic side chains of Trp and Met. A common modification is tert-butylation (+56 Da), which occurs when the tert-butyl cation from a Boc group is not properly scavenged.[6][17]

Prevention & Resolution Strategies:

Side ReactionPrevention During SynthesisPrevention During Final Cleavage
Met Oxidation Add 0.5% dithiothreitol (DTE) or other reducing agents to the TFA/DCM deprotection solution.[6]Use a scavenger cocktail containing thioanisole. If oxidation still occurs, the sulfoxide can sometimes be reduced post-synthesis.[8][17]
Trp/Met Alkylation Use scavengers like DTE in the TFA solution.[6]Essential to use an optimized scavenger cocktail. Reagent K (TFA/phenol/water/thioanisole/EDT) is effective for peptides with multiple sensitive residues.[10]

digraph "Cleavage_Side_Reactions" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Cleavage [label="Final Cleavage\n(e.g., HF)", fillcolor="#F1F3F4"];
Boc [label="Boc Protecting Group", fillcolor="#4285F4", fontcolor="#FFFFFF"];
tBu_cation [label="tert-butyl carbocation (tBu+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Scavenger [label="Scavenger\n(e.g., Thioanisole, EDT)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Trp [label="Tryptophan (Trp)\nMethionine (Met)", fillcolor="#FBBC05", fontcolor="#202124"];
Alkylated_Peptide [label="Alkylated Peptide\n(+56 Da Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Trapped [label="Trapped Cation\n(Neutralized)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections
Cleavage -> Boc;
Boc -> tBu_cation [label="generates"];
tBu_cation -> Trp [label="attacks"];
Trp -> Alkylated_Peptide [label="forms"];
tBu_cation -> Scavenger [label="reacts with"];
Scavenger -> Trapped [label="forms"];

}

Caption: Role of scavengers in preventing side-chain alkylation during cleavage.

Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test for Free Primary Amines

This test is used to qualitatively monitor the completion of a coupling reaction.[9] A positive result (blue) indicates free amines and an incomplete reaction.

Reagents: [18][19]

  • Solution A: 16.5 mg KCN dissolved in 25 mL water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.

  • Solution B: 1.0 g ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g phenol dissolved in 20 mL of n-butanol.

Procedure: [18]

  • Collect a small sample of peptide-resin (10-15 beads) in a small glass test tube.

  • Wash the beads with DCM and then ethanol to remove residual solvents.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpreting Results:

  • Intense Blue Beads & Solution: Coupling has failed or is highly incomplete. Recouple.[18]

  • Colorless/Yellow Beads & Solution: Coupling is complete. Proceed to the next step.[19]

  • Note: This test is unreliable for N-terminal proline (a secondary amine), which may give a faint reddish-brown color.[18][20]

Protocol 2: Acetyl Capping of Unreacted Amines

Capping is performed to permanently block unreacted amines from participating in subsequent coupling steps, preventing the formation of deletion sequences.[21][22] This is especially important after coupling the first amino acid or if a coupling is known to be difficult.

Reagents:

  • Capping Solution: Acetic Anhydride / Pyridine / DMF. A common mixture is a 10-50 fold excess of acetic anhydride and pyridine relative to the resin loading.[21]

Procedure:

  • After a coupling step (and a positive Kaiser test if monitoring), wash the resin with DMF (3x).

  • Prepare the capping solution fresh. For 1g of resin at 0.5 mmol/g loading, you might use 2.35 mL acetic anhydride (25 mmol) and 2.0 mL pyridine (25 mmol) in DMF.

  • Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

  • Perform a Kaiser test to confirm the absence of free amines (a negative result is expected).

References
  • Zhang, L., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Omega. Available at: [Link]

  • Ho, T. L., & Chen, S. T. (2001). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society.
  • Nature Portfolio. (2021). Aspartimide formation during SPPS. Nature. Available at: [Link]

  • Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • Neumann, K., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Organic & Biomolecular Chemistry.
  • Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Wu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • Garcia-Ramos, Y., et al. (2021). Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading. Organic Process Research & Development. Available at: [Link]

  • Lee, H. J., et al. (2019). Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. Journal of Peptide Science.
  • Shepherd, N. E., et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Available at: [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Wilson, J. D., et al. (2021). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics. Available at: [Link]

  • Neumann, K., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis. Retrieved from [Link]

  • Pâquet, A., et al. (2007). Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides. Biopolymers. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Semantic Scholar. Available at: [Link]

  • CS Bio. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Role of capping in peptide synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Retrieved from [Link]

  • Katayama, H., & Tsutsui, N. (2020). Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. Journal of Peptide Science.
  • ResearchGate. (2021). (SPPS) Loading rate decreased on Fmoc quantification?. Retrieved from [Link]

  • CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate theoretical peptide yield on SPPS? Any Formula?. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis and purification of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals who require this key building block in its highest purity for applications such as peptide synthesis and pharmaceutical development. We will address common purification challenges with scientifically grounded, field-proven troubleshooting advice and detailed protocols.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section directly addresses specific issues you may encounter during your synthesis and workup. Each question details a common problem, its likely causes, and a step-by-step protocol for its resolution.

Q1: My crude product is contaminated with unreacted (1-aminocyclohexyl)-acetic acid. How can I remove it effectively?

Probable Cause: Incomplete reaction during the Boc-protection step is the primary cause. The starting amino acid has significantly different solubility properties compared to the Boc-protected product, which can be exploited for separation.

Solution: Acid-Base Extraction

The most robust method for removing the unreacted amino acid is a liquid-liquid extraction that leverages the acidic nature of your target compound's carboxylic acid group. The basic amino group of the starting material will behave differently depending on the pH.

Scientific Rationale: Your Boc-protected product is an acid due to its carboxylic group (-COOH). When you add a weak base like sodium bicarbonate, you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will migrate from the organic solvent into the aqueous layer. The unreacted starting material is zwitterionic at neutral pH but will also form a water-soluble salt. The key is the subsequent acidification step, where your desired product, being less water-soluble in its acidic form, will precipitate or be extracted back into an organic solvent, leaving the more polar starting material behind.

Detailed Protocol: Purification via Extraction

  • Dissolution: Dissolve your crude product in an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently and vent frequently to release CO₂ gas produced from the acid-base reaction. Repeat the wash 2-3 times. Combine the aqueous layers.

  • Back Extraction (Optional): To recover any product that might have been left in the organic layer, you can wash the organic layer one more time with water and combine this with the previous aqueous extracts.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify the solution to a pH of 2-3 using a 5% citric acid solution or 1M HCl.[1][2][3] The use of citric acid is often preferred as it is a weaker acid and can offer more controlled precipitation. Your pure this compound should precipitate as a white solid or oil.

  • Product Extraction: Extract the acidified aqueous layer 3 times with fresh Ethyl Acetate.

  • Final Steps: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[1][3]

Q2: I've used DCC for a subsequent coupling reaction and now my product is contaminated with a white, insoluble powder. How do I remove it?

Probable Cause: If you have used N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, the white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), a common and notoriously insoluble byproduct.[4][5]

Solution: Filtration and Optimized Crystallization

The removal of DCU relies almost entirely on its poor solubility in most common organic solvents.[4][6][7]

Scientific Rationale: DCU precipitates out of many reaction solvents as it forms. The primary removal strategy is a simple filtration. However, some DCU may remain dissolved. A subsequent crystallization step from a carefully chosen solvent system will cause the remaining DCU to precipitate upon cooling, allowing for its removal while the desired product crystallizes in a pure form.

Detailed Protocol: DCU Removal

  • Initial Filtration: At the end of your reaction, cool the reaction mixture. DCU is less soluble at lower temperatures. Filter the entire reaction mixture through a medium-porosity sintered glass funnel to remove the bulk of the precipitated DCU.[5][8] Wash the collected DCU precipitate with a small amount of cold reaction solvent to recover any product that may be adsorbed onto it.

  • Concentration: Take the filtrate and concentrate it under reduced pressure.

  • Recrystallization: Dissolve the crude residue in a minimal amount of a hot solvent in which your product is soluble but DCU is not. A common and effective system for Boc-amino acids is Ethyl Acetate/Hexane or Ethyl Acetate/Petroleum Ether.[1][3]

    • Add hot Ethyl Acetate until the desired product is fully dissolved.

    • Slowly add Hexane (a poor solvent) until the solution becomes slightly turbid.

    • Add a drop or two of Ethyl Acetate to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and finally in an ice bath or refrigerator.

  • Final Filtration: Any remaining DCU will precipitate first from the hot solution or remain undissolved. A hot filtration can be performed if necessary. Your purified product will crystallize upon cooling. Collect the crystals by vacuum filtration.

SolventDCU SolubilityRecommended Use
Dichloromethane (DCM)Sparingly SolubleCommon reaction solvent; DCU precipitates.
AcetonitrileLow SolubilityGood choice for minimizing dissolved DCU.[5]
Diethyl EtherVery Low SolubilityUseful for washing/triturating the crude product.[5]
Ethyl AcetateSoluble when hotGood for recrystallization in combination with an anti-solvent.
WaterInsolubleNot useful for dissolving product or DCU.[4]

Caption: Solubility properties of DCU in common laboratory solvents.

Visual Workflow: General Purification Strategy

The following diagram outlines a decision-making process for purifying your crude this compound.

PurificationWorkflow cluster_impurities Impurity Removal Path start_node Crude Product process_node process_node start_node->process_node Analyze by TLC/HPLC/NMR decision_node decision_node process_node->decision_node Impurity Identified? final_node Pure Product (>99%) decision_node->final_node No impurity_node Unreacted Starting Material? decision_node->impurity_node Yes process_acidbase Acid-Base Extraction impurity_node->process_acidbase Yes impurity_dcu DCU Present? impurity_node->impurity_dcu No process_acidbase->process_node Re-analyze impurity_dcu->final_node No process_filter Filtration & Recrystallization impurity_dcu->process_filter Yes process_filter->process_node Re-analyze

Caption: Decision workflow for impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to check the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of non-volatile compounds like Boc-amino acids.[9][10] It offers high resolution to separate closely related impurities and can provide accurate quantification. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress but is not suitable for final purity determination.[9] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying impurities if their signals do not overlap with the product's signals.

TechniquePrimary UseData TypeKey Advantage
HPLC Final Purity AssayQuantitativeHigh sensitivity and resolution.[][]
TLC Reaction MonitoringQualitativeFast, simple, and low cost.[9]
¹H NMR Structure VerificationStructuralConfirms identity and detects major impurities.[]
LC-MS Impurity IdentificationStructural/MassCombines HPLC separation with mass identification.[]

Caption: Comparison of analytical techniques for purity assessment.

Q2: My purified product is a persistent oil and won't crystallize. What should I do?

Boc-protected amino acids can sometimes be difficult to crystallize, initially forming oils.[1][13] Here are several strategies to induce crystallization:

  • Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the supersaturated solution or oil.[13]

  • Scratching: Gently scratch the inside of the flask at the surface of the oil with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

  • Solvent Trituration: Add a non-polar solvent in which the oil is insoluble (e.g., hexane or petroleum ether) and stir vigorously. This can sometimes force the oil to solidify.

  • DCHA Salt Formation: If the free acid refuses to solidify, it can be converted to its dicyclohexylamine (DCHA) salt, which is typically a stable, crystalline solid. The oil is dissolved in a solvent like diethyl ether, and one equivalent of dicyclohexylamine is added slowly to precipitate the salt.[1] The pure free acid can be recovered from the salt later if needed.

Q3: How can I prevent impurities from forming in the first place?

Prevention is always the best strategy. For the Boc-protection step:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Boc-anhydride ((Boc)₂O) reagent to ensure the complete conversion of the starting amino acid.

  • Base and Solvent: The reaction is typically performed in a mixed solvent system like dioxane/water or acetone/water with a base like triethylamine or NaOH.[2][14][15] Ensure the starting amino acid is fully dissolved before adding the (Boc)₂O.

  • Temperature Control: Run the reaction at the recommended temperature (often room temperature or 0 °C) to minimize side reactions.

G A 1-Aminocyclohexyl- acetic acid D (1-Boc-amino-cyclohexyl)- acetic acid A->D A->D Boc Protection Reaction B (Boc)₂O (Di-tert-butyl dicarbonate) B->D B->D Boc Protection Reaction C Base (e.g., Et₃N) Solvent (e.g., Dioxane/H₂O) C->D Boc Protection Reaction E t-Butanol + CO₂

Caption: Key components of the Boc-protection synthesis.

References

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product? Retrieved from Chemistry Stack Exchange. [Link]

  • Taylor & Francis. (n.d.). Dicyclohexylurea – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • MDPI. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from MDPI. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]

  • Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2019). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from AJPAMC. [Link]

  • Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from Eureka. [Link]

  • Organic Syntheses. (n.d.). Procedure 14. Retrieved from Organic Syntheses. [Link]

Sources

Troubleshooting incomplete Boc deprotection in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting for incomplete tert-butyloxycarbonyl (Boc) deprotection, a critical step in solid-phase peptide synthesis (SPPS). Here you will find expert advice, detailed protocols, and diagnostic tools to resolve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of incomplete Boc deprotection?

A: The most immediate indicator of incomplete Boc deprotection during solid-phase peptide synthesis is a negative or weak result in a qualitative test for the presence of free primary amines on the resin, such as the Kaiser test (ninhydrin test).[1][2][3] A successful deprotection should yield a strong positive result (e.g., an intense blue color for the Kaiser test), signifying the presence of the newly liberated N-terminal amine.[2][3][4] Subsequent analytical assessment of the cleaved peptide by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will reveal the presence of deletion sequences (peptides missing one or more amino acids) or the Boc-protected peptide as a major impurity.[5]

Q2: What is the optimal concentration of trifluoroacetic acid (TFA) for Boc deprotection?

A: A common and effective concentration for Boc deprotection is a 1:1 mixture of TFA and dichloromethane (DCM), which is 50% TFA (v/v).[5][6] However, the optimal concentration can be substrate-dependent. For many standard amino acids, concentrations ranging from 20% to 50% TFA in DCM are effective.[6] In cases of particularly acid-labile protecting groups elsewhere in the peptide, a lower concentration of TFA may be necessary, though this may require a longer reaction time.[7] Conversely, for sterically hindered amino acids or difficult sequences, a higher concentration or repeated treatments may be required.[8][9]

Q3: How long should a standard Boc deprotection reaction be carried out?

A: A typical Boc deprotection reaction with 20-50% TFA in DCM is often complete within 30 minutes at room temperature.[6][10] However, monitoring the reaction is crucial. For routine syntheses, a single treatment of 30 minutes is often sufficient. For difficult sequences or sterically hindered amino acids, extending the reaction time to one or even a few hours, or performing two shorter deprotection steps, may be necessary to ensure complete removal of the Boc group.[6][7][8][10]

Q4: What are "scavengers" and why are they important in Boc deprotection?

A: Scavengers are reagents added to the deprotection cocktail to trap the reactive tert-butyl cation that is generated during the acidic cleavage of the Boc group.[11][12] This highly electrophilic carbocation can otherwise lead to unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[11][12][13] Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.[14][15] The choice of scavenger or scavenger cocktail depends on the amino acid composition of the peptide.

Q5: Can I use an alternative to TFA for Boc deprotection if my peptide is acid-sensitive?

A: Yes, several milder alternatives to TFA exist for the deprotection of Boc groups on acid-sensitive substrates. A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a common alternative.[5][10][16] Other methodologies include the use of trimethylsilyl iodide (TMSI), which offers a non-hydrolytic deprotection pathway.[10] For certain substrates, thermal deprotection by heating in solvents like water or trifluoroethanol can also be effective, avoiding the use of strong acids altogether.[17][18][19]

In-depth Troubleshooting Guides

Issue 1: Incomplete Deprotection Detected by Qualitative Tests (e.g., Ninhydrin Test)

Symptom: After the Boc deprotection step and subsequent neutralization, a ninhydrin test on a small sample of the resin yields a weak blue or colorless result, indicating a low concentration of free primary amines.[1][2][3]

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Insufficient Reagent/Reaction Time The deprotection reaction may not have gone to completion due to insufficient exposure to the acidic reagent.Repeat the deprotection step. A common practice is to perform a second treatment with the TFA/DCM solution for the same duration as the first. For a standard 30-minute deprotection, a second 30-minute treatment is advisable.[7]
Steric Hindrance Bulky amino acids adjacent to the Boc-protected amine can sterically hinder the access of the TFA, slowing down the deprotection rate.[9]Increase the reaction time for the deprotection step to 1-2 hours. Alternatively, consider a "double deprotection" protocol where the resin is washed after the first deprotection and then re-exposed to fresh deprotection reagent.
Peptide Aggregation On-resin aggregation of the peptide chain can prevent efficient penetration of the deprotection reagent.Swell the resin in a solvent known to disrupt secondary structures, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), before the deprotection step. In some cases, performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can help, but this should be done with caution to avoid side reactions.
Reagent Degradation The TFA solution may have degraded due to improper storage or contamination with water, reducing its effectiveness.Use fresh, high-quality TFA and anhydrous DCM for the deprotection solution. Store TFA in a tightly sealed container in a cool, dark, and dry place.
Experimental Protocol: The Kaiser (Ninhydrin) Test

This qualitative test is used to detect the presence of free primary amines on the resin.[1][3][4]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[1]

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) in a small glass test tube.

  • Wash the beads with DCM and then DMF.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.[2]

  • Heat the tube in a heating block at 100-110°C for 5 minutes.[1][2]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Positive result, indicating the presence of free primary amines (successful deprotection).[2][4]

  • Yellow/Colorless: Negative result, indicating the absence or very low concentration of free primary amines (incomplete deprotection).[1][4]

  • Brown/Red-Brown: Indicates the presence of a deprotected N-terminal proline.[1][3]

Issue 2: Identification of Deletion Sequences by HPLC/LC-MS

Symptom: Analysis of the final cleaved peptide by HPLC or LC-MS shows significant peaks corresponding to peptides that are missing one or more amino acid residues.

Troubleshooting Workflow:

G start Deletion Sequence Detected check_deprotection Review Boc Deprotection Protocol start->check_deprotection check_coupling Review Coupling Protocol start->check_coupling incomplete_deprotection Incomplete Deprotection Suspected check_deprotection->incomplete_deprotection optimize_deprotection Optimize Deprotection Conditions incomplete_deprotection->optimize_deprotection incomplete_coupling Incomplete Coupling as Alternative Cause check_coupling->incomplete_coupling optimize_coupling Optimize Coupling incomplete_coupling->optimize_coupling increase_time Increase Reaction Time optimize_deprotection->increase_time increase_tfa Increase TFA Concentration optimize_deprotection->increase_tfa double_deprotection Perform Double Deprotection optimize_deprotection->double_deprotection change_solvent Change Solvent System optimize_deprotection->change_solvent final_analysis Re-synthesize and Analyze increase_time->final_analysis increase_tfa->final_analysis double_deprotection->final_analysis change_solvent->final_analysis recouple Perform Double Coupling optimize_coupling->recouple capping Cap Unreacted Amines optimize_coupling->capping recouple->final_analysis capping->final_analysis

Caption: Troubleshooting workflow for deletion sequences.

Issue 3: Side Reactions Associated with Boc Deprotection

Symptom: The final peptide product shows impurities with mass additions corresponding to alkylation or other modifications of sensitive amino acid residues.

Mechanism of Side Product Formation:

The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation.[11][12][13]

G cluster_0 Boc Deprotection cluster_1 Side Reactions Boc_Peptide Boc-NH-Peptide tBu_cation tert-butyl cation Boc_Peptide->tBu_cation + H+ H_plus H+ (from TFA) Deprotected_Peptide H3N+-Peptide tBu_cation->Deprotected_Peptide + CO2 Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product attacks Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation trapped by CO2 CO2 Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Boc deprotection and side reaction pathways.

Common Side Reactions and Prevention:

Amino Acid Side Reaction Prevention Strategy Recommended Scavenger Cocktail
Tryptophan (Trp) Alkylation of the indole ring by the tert-butyl cation.[11]Use of scavengers that are more nucleophilic than the indole ring.TFA/TIS/H₂O (95:2.5:2.5)[9]
Methionine (Met) Alkylation of the thioether to form a sulfonium salt.[11] Oxidation to methionine sulfoxide.Inclusion of a scavenger that can trap the carbocation and reduce any oxidized species.Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)[9]
Cysteine (Cys) Alkylation of the free thiol group.[11]Use of scavengers to protect the highly nucleophilic thiol.For Cys-containing peptides: TFA/thioanisole/DTT (90:5:5 v/v/w)[9]
Tyrosine (Tyr) Alkylation of the activated phenolic ring.[11]Addition of a scavenger that can be preferentially alkylated.Reagent K or a cocktail containing phenol or cresol.
Experimental Protocol: Standard TFA Deprotection/Cleavage with Scavengers

This protocol is for the final cleavage of the peptide from the resin and simultaneous deprotection of side-chain protecting groups, but the principles apply to the stepwise deprotection of the N-terminal Boc group.

Reagents:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavenger cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., 10 mL per gram of resin).

  • Stir or shake the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

References

  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • J. Org. Chem. (2014). Color Test for Selective Detection of Secondary Amines on Resin and in Solution.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Naomi Lee. (2022). Peptide Hand Synthesis Part 4: Ninhydrin Test. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512–515. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • Org. Process Res. Dev. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Int. J. Pept. Protein Res. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
  • BYJU'S. (n.d.). Ninhydrin test. Retrieved from [Link]

  • Reddit. (2023). Boc De-protection. Retrieved from [Link]

  • Polymers (Basel). (2020). Boc deprotection conditions tested. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that encountering solubility issues with Boc-protected amino acids is a common yet frustrating bottleneck in peptide synthesis. This guide is designed to provide not just solutions, but also the underlying principles to empower you to make informed decisions in your experimental design. We will move from frequently asked questions to in-depth troubleshooting protocols and advanced strategies.

The Challenge of Boc-Amino Acid Solubility

The tert-butyloxycarbonyl (Boc) protecting group is fundamental to many peptide synthesis strategies, particularly for preparing hydrophobic peptides or those containing sensitive moieties.[1][2] However, the bulky, hydrophobic nature of the Boc group, combined with the inherent properties of the amino acid side chains, can significantly reduce solubility in common organic solvents.[3] This poor solubility can lead to incomplete coupling reactions, lower yields, and difficult purification processes.[] This guide will help you navigate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-amino acid not dissolving in standard solvents like DMF or DCM?

A1: Several factors contribute to this issue. The primary reason is the combined hydrophobicity of the Boc group and the amino acid's side chain.[3] For amino acids with large, nonpolar side chains (e.g., Val, Leu, Ile, Phe), this effect is magnified. Furthermore, some Boc-amino acids, particularly those with unprotected side-chain amides like Boc-Asn-OH and Boc-Gln-OH, have very low solubility due to intermolecular hydrogen bonding, which can lead to aggregation.[5] The quality and dryness of the solvent are also critical; aged or wet solvents can hinder dissolution.

Q2: Which solvent is the best for dissolving Boc-protected amino acids?

A2: There is no single "best" solvent, as the choice depends on the specific amino acid and the synthesis stage.

  • Dichloromethane (DCM) is often a good starting point for many Boc-amino acids and is excellent for swelling polystyrene resins.[6]

  • N,N-Dimethylformamide (DMF) is a more polar solvent that can be effective, but its tendency to form reactive amine impurities over time is a drawback.[6]

  • N-Methyl-2-pyrrolidone (NMP) is a highly polar, efficient solvating agent that often improves coupling yields where DMF fails.[6][] It is frequently the solvent of choice for difficult couplings.

  • Dimethyl sulfoxide (DMSO) is a very strong solvent, often used as an additive (5-10%) to disrupt aggregation.[6][8]

Q3: Can I gently heat the mixture to improve solubility?

A3: Gentle heating (e.g., to 40°C) can be an effective method to dissolve a stubborn Boc-amino acid.[9] However, this must be done with caution. Prolonged heating, especially after adding coupling reagents, can increase the risk of side reactions, most notably racemization.[8] It is crucial to cool the solution back to the reaction temperature before proceeding with the coupling step.

Q4: Are there any additives that can help solubilize the amino acid?

A4: Yes. For severe aggregation issues, particularly on-resin, the use of chaotropic salts (e.g., LiCl, NaClO4) can be effective as they disrupt the hydrogen-bonding networks that cause aggregation.[10] In some specialized applications, co-solvents like glycerol or non-ionic detergents are used to improve solubility, though this is more common in protein purification contexts.[]

Q5: Why is protecting the side chains of Asparagine (Asn) and Glutamine (Gln) so important for solubility?

A5: Unprotected Boc-Asn-OH and Boc-Gln-OH are notoriously insoluble in most organic solvents. This is due to the formation of strong intermolecular hydrogen bonds via their side-chain amide groups. Protecting the side-chain amide, typically with a trityl (Trt) group for Fmoc chemistry or a xanthyl (Xan) group for Boc chemistry, blocks this hydrogen bonding.[5] This protection dramatically improves their solubility to levels comparable with other protected amino acids.[5]

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and solve solubility problems encountered during synthesis.

Issue 1: Boc-Amino Acid Fails to Dissolve During Coupling Solution Preparation

Causality: The primary cause is a mismatch between the solute (Boc-amino acid) and the solvent's properties. Intermolecular forces, such as hydrogen bonding and van der Waals interactions, can lead to self-aggregation, making the solute resistant to solvation.

Protocol 1: Systematic Solvent Screening

This protocol outlines a logical progression for selecting an appropriate solvent.

  • Start with DCM: Attempt to dissolve the Boc-amino acid in Dichloromethane (DCM), especially if using polystyrene-based resins which swell well in it.[6]

  • Switch to DMF: If solubility is poor in DCM, switch to N,N-Dimethylformamide (DMF).

  • Escalate to NMP: If DMF is insufficient, N-Methyl-2-pyrrolidone (NMP) is the next logical choice due to its superior solvating power.[6]

  • Consider Solvent Mixtures: If a single solvent fails, prepare a mixture. A common and effective choice is adding 10-20% Dimethyl sulfoxide (DMSO) to DMF or NMP to disrupt aggregation.[8]

SolventProsCons
DCM Good for resin swelling; readily dissolves many Boc-AAs.[6]Less effective at solvating growing peptide chains; not ideal for Fmoc chemistry.[6]
DMF More polar than DCM; widely used.Can degrade to form reactive amines; may cause N-formylation at high temps.[6]
NMP Excellent solvating power; often improves coupling yields.[6][]More expensive than DMF; higher viscosity.
DMSO (as co-solvent) Excellent for disrupting aggregation.[6][8][10]Can complicate workup; may be incompatible with some chemistries.
Protocol 2: Aiding Dissolution with Physical Methods
  • Vortexing: For minor solubility issues, vigorous vortexing for 2-5 minutes may be sufficient.

  • Sonication:

    • Place the vial containing the Boc-amino acid and solvent in a bath sonicator.

    • Sonicate in short bursts (1-2 minutes) to avoid excessive heating.

    • Check for dissolution between bursts. This method is effective at breaking up small aggregates.[10]

  • Gentle Warming:

    • Warm the solution to a maximum of 40°C in a water bath or on a heat block.[9]

    • Once dissolved, ensure the solution is cooled to room temperature before adding any coupling reagents to prevent side reactions like racemization.[8]

Issue 2: Precipitation After Adding Coupling Reagents or During Coupling

Causality: This often occurs due to the formation of insoluble activated species or byproducts. For example, the urea byproduct from Diisopropylcarbodiimide (DIC) can precipitate. Additionally, as the peptide chain elongates on the resin, it may adopt a secondary structure (e.g., β-sheet) and aggregate, hindering further reactions.[8][10]

Protocol 3: Double Coupling for Sterically Hindered Residues

For difficult or sterically hindered amino acids (e.g., Val, Ile), incomplete coupling is common.[8] A double coupling protocol ensures the reaction goes to completion.

  • Perform the initial coupling reaction as planned for 1-2 hours.

  • After the first coupling, drain the reaction vessel without washing the resin.

  • Prepare a fresh solution of the activated Boc-amino acid in the chosen solvent.

  • Add this fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.

  • Wash the resin according to your standard protocol and perform a ninhydrin test to confirm completion.[8]

Protocol 4: Utilizing In Situ Neutralization

This technique is highly effective in Boc chemistry for preventing peptide aggregation.

  • After the TFA deprotection step, the N-terminus of the peptide-resin is a protonated ammonium salt. This positive charge helps disrupt hydrogen bonding and reduces aggregation.[12][13]

  • Instead of a separate base wash for neutralization, the neutralization step is performed simultaneously with the coupling.

  • The pre-activated Boc-amino acid solution is added along with a tertiary base (e.g., DIEA or NMM) directly to the protonated peptide-resin.[12]

  • The free amine is generated in situ and immediately reacts with the activated amino acid, outcompeting the rate of aggregation.[12]

Visualizing the Process

A clear workflow can simplify troubleshooting. The following diagram outlines a decision-making process when encountering solubility issues.

G cluster_0 Troubleshooting Workflow for Boc-AA Solubility start Boc-AA Fails to Dissolve solvent Try Standard Solvents (DCM -> DMF -> NMP) start->solvent physical Apply Physical Methods (Vortex, Sonicate, Gentle Heat) solvent->physical Still Insoluble precip Precipitation During Coupling? solvent->precip Soluble, but... cosolvent Add Co-Solvent (e.g., 10-20% DMSO) physical->cosolvent Still Insoluble physical->precip Soluble, but... sidechain Use Side-Chain Protected AA? (e.g., Boc-Asn(Trt)-OH) cosolvent->sidechain Still Insoluble cosolvent->precip Soluble, but... success Solubility Achieved Proceed with Coupling sidechain->success Yes precip->success No insitu Use 'In Situ' Neutralization Protocol precip->insitu Yes double Perform Double Coupling insitu->double If still low yield double->success

Caption: A decision workflow for troubleshooting solubility.

The diagram below illustrates the competition between desired peptide coupling and undesirable peptide aggregation, which is often exacerbated by poor solubility.

G cluster_1 Peptide Synthesis Pathways Resin Peptide-Resin (Free N-Terminus) Aggregated Insoluble Peptide Aggregates (β-Sheet Formation) Resin->Aggregated Undesired Pathway: Slow Coupling/ Poor Solubility Coupled Successfully Coupled Peptide-Resin Resin->Coupled Desired Pathway: Fast Coupling ActivatedAA Soluble, Activated Boc-Amino Acid ActivatedAA->Coupled

Caption: Competing pathways in peptide synthesis.

References

  • Kovács, J., et al. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Available at: [Link]

  • Iannucci, V., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3192. Available at: [Link]

  • Fields, G. B. (2015). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, 80, 18.2.1-18.2.19. Available at: [Link]

  • Dunne, J., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Organic Process Research & Development, 25(2), 269-278. Available at: [Link]

  • Kumar, A., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6465-6485. Available at: [Link]

  • Watson, C., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 161-176. Available at: [Link]

  • López, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 494-503. Available at: [Link]

  • Fields, G. B. (2015). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Available at: [Link]

  • Green Chemistry & Catalysis. (2022). Molecular Solvents – Replacements for DMF, DMAC, NMP. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Available at: [Link]

Sources

Preventing racemization during coupling of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the prevention of racemization and other side reactions during the amide coupling of the sterically hindered, α,α-disubstituted amino acid, (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid. Our goal is to equip you with the scientific rationale and practical protocols to overcome the unique challenges posed by this substrate.

Troubleshooting Guide: Overcoming Coupling Challenges

This section addresses specific issues you may encounter during your experiments. We provide a logical workflow to diagnose the problem and implement effective solutions.

Problem 1: Low or No Product Formation

Symptoms: Your reaction shows a significant amount of unreacted starting material, and the yield of the desired coupled product is disappointingly low or non-existent.

Underlying Cause: The primary reason for low coupling efficiency with this compound is the severe steric hindrance around the carboxylic acid group. The bulky tert-butoxycarbonyl (Boc) protecting group and the cyclohexyl ring impede the approach of the amine component to the activated carboxylic acid intermediate. Standard coupling conditions are often insufficient to overcome this steric barrier.[1][2]

Troubleshooting Workflow:

A Low Coupling Yield B Is your coupling reagent potent enough for hindered substrates? A->B C Switch to a high-potency uronium/phosphonium reagent (e.g., HATU, HCTU, COMU, PyAOP). B->C No D Are your reaction time and temperature optimized? B->D Yes L Successful Coupling C->L E Increase reaction time (e.g., to 12-24h) and/or consider microwave-assisted synthesis. D->E No F Did you perform a single or double coupling? D->F Yes E->L G Perform a 'double coupling' with fresh reagents. F->G Single H Is your solvent choice optimal? F->H Double G->L I Switch from DMF to NMP for better solvation. H->I No J Still low yield? Consider an alternative activation strategy. H->J Yes I->L K Utilize acyl fluoride activation (e.g., with TFFH or BTFFH). J->K K->L

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: Detection of Epimerization in the Product

Symptoms: Chiral HPLC or NMR analysis of your final product indicates the presence of a diastereomer, suggesting that the chiral center of your amine coupling partner has epimerized.

Underlying Cause: While this compound itself is achiral at the α-carbon, the harsh conditions sometimes used to overcome its steric hindrance can induce racemization of the chiral amine it is being coupled to. Racemization during peptide bond formation typically proceeds through two main mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate.[3] The choice of coupling reagent, base, and temperature are critical factors.[3][4][5]

Strategies to Minimize Epimerization:

  • Reagent Selection:

    • Avoid Carbodiimides Alone: Reagents like DCC or EDC are known to cause higher rates of racemization unless used with additives.[6][7]

    • Use Additives: If using a carbodiimide like DIC, always include a racemization-suppressing additive. Modern oxime-based additives like OxymaPure® are often superior to the classic HOBt.[3][8]

    • Prefer Onium Salts: Uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salts are generally preferred for their high reactivity and lower tendency to cause racemization.[9][10] HATU, in particular, is known for its rapid reaction kinetics which can minimize the time the activated amino acid is susceptible to racemization.[9]

  • Base Selection and Stoichiometry:

    • The basicity and steric hindrance of the base used can significantly impact racemization.[3]

    • For sensitive couplings, a weaker, more sterically hindered base like 2,4,6-collidine may be preferable to DIPEA or NMM.

    • Use the minimum necessary amount of base. Typically, 2 equivalents of a tertiary amine base are used with onium salt reagents.

  • Temperature Control:

    • Perform the coupling at 0°C or room temperature. Avoid heating unless absolutely necessary, as higher temperatures can accelerate racemization.[7]

Frequently Asked Questions (FAQs)

Q1: Is racemization a concern for this compound itself?

A1: No. Since the α-carbon of this amino acid is disubstituted (with a cyclohexyl group and a methylene group), it is not a stereocenter. Therefore, racemization at this position is not possible. The concern with racemization (or more accurately, epimerization) arises for the chiral amino acid or peptide fragment that it is being coupled to.

Q2: Which coupling reagent is best for such a sterically hindered amino acid?

A2: For sterically demanding couplings, high-potency uronium/aminium salts like HATU and COMU are excellent first choices.[9] They are highly reactive, leading to faster reaction times and often higher yields.[10] For extremely challenging cases where even these reagents fail, converting the carboxylic acid to an acyl fluoride is a superior strategy.[1][8][11]

Q3: What is the mechanism of racemization during peptide coupling?

A3: The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical information. A less common pathway is the direct abstraction of the α-proton from the activated ester (direct enolization).[3][12]

G cluster_0 Oxazolone-Mediated Racemization Activated\nAmino Acid Activated Amino Acid Oxazolone\nIntermediate Oxazolone Intermediate Activated\nAmino Acid->Oxazolone\nIntermediate - H₂O Resonant\nEnolate Resonant Enolate Oxazolone\nIntermediate->Resonant\nEnolate + Base - H⁺ Racemized\nOxazolone Racemized Oxazolone Resonant\nEnolate->Racemized\nOxazolone + H⁺ Racemized\nProduct Racemized Product Racemized\nOxazolone->Racemized\nProduct + Amine

Caption: Simplified oxazolone racemization pathway.

Q4: Why are acyl fluorides effective for hindered couplings?

A4: Acyl fluorides are highly reactive acylating agents. The small size of the fluorine atom minimizes steric hindrance in the transition state of the coupling reaction, making them particularly effective for coupling bulky substrates.[11] Furthermore, the formation of acyl fluoride intermediates is less prone to causing racemization compared to other activated species.[13]

Data & Protocols

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Reagent ClassExample(s)Potency for Hindered CouplingRacemization RiskNotes
CarbodiimidesDIC, EDCLow to ModerateHigh (without additives)Requires an additive like OxymaPure or HOBt to suppress racemization.[3][8]
Phosphonium SaltsPyBOP, PyAOPHighLowGenerally safer byproducts than first-generation BOP.
Uronium/Aminium SaltsHATU, HCTU, COMUVery HighLow to Very LowHighly efficient and fast-acting.[9] COMU is a safer, non-explosive alternative to HATU.[8]
Acyl Fluoride PrecursorsTFFH, BTFFHExtremely HighVery LowIdeal for the most challenging sterically hindered couplings.[8][11][13]
Experimental Protocols

Protocol 1: High-Potency Coupling using HATU

This protocol is a robust starting point for coupling this compound.

  • Pre-activation: In a separate vessel, dissolve this compound (1.2 eq.), HATU (1.15 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.) in an anhydrous aprotic solvent (e.g., NMP or DMF).

  • Activation: Stir the mixture at room temperature for 5-10 minutes.

  • Coupling: Add the pre-activated solution to the vessel containing your amine component (1.0 eq.).

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, perform a standard aqueous work-up. Quench with water or saturated ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), and wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This method is recommended when other high-potency reagents provide unsatisfactory yields.

  • Acyl Fluoride Formation: Dissolve this compound (1.0 eq.) in anhydrous DCM. Add a fluorinating agent such as BTFFH (1.1 eq.) and a suitable base like DIPEA (2.0 eq.).[13] Stir at room temperature for 15-30 minutes.

  • Coupling: Add the amine component (1.0 eq.) to the solution containing the in-situ generated acyl fluoride.

  • Reaction: Allow the reaction to proceed at room temperature. Reaction times can be longer (12-24 hours), so diligent monitoring by TLC or LC-MS is crucial.

  • Work-up: Upon completion, perform a standard aqueous work-up as described in Protocol 1.

References

  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for BTFFH in Sterically Hindered Amino Acid Coupling. BenchChem Technical Support.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Organic Chemistry Portal. (2022). Acyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology Co., Ltd.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Speciality Chemicals. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis. Speciality Chemicals.
  • Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • National Institutes of Health. (n.d.). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride.
  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Al Musaimi, O. (n.d.).
  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Subirós-Funosas, R., et al. (2018).
  • SlidePlayer. (n.d.).
  • ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.

Sources

Stability issues of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid under storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Welcome to the technical support center for this compound (Boc-cGly-OH). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common inquiries and issues related to the stability of Boc-cGly-OH.

Q1: What are the primary stability concerns for this compound?

The main stability concern for this compound is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1][] The Boc group is designed to be removed under acidic conditions, but this also makes it susceptible to degradation if not stored or handled properly.[1][3] Exposure to trace amounts of acid, elevated temperatures, or certain reactive solvents can lead to premature deprotection.

Q2: What are the optimal storage conditions for solid Boc-cGly-OH?

To maximize the shelf-life and maintain the purity of solid this compound, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down potential degradation pathways. While some Boc-protected amino acids are stable at room temperature, refrigeration is a best practice for long-term storage.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which could contain dissolved acidic gases (like CO2) or facilitate hydrolysis over long periods.
Light Amber Vial / Dark LocationProtects the compound from potential photolytic degradation, although this is a secondary concern compared to acid and heat.
Container Tightly Sealed, Non-reactivePrevents contamination and exposure to air. Use glass or other inert containers.
Q3: I suspect my solid sample has degraded. What are the likely impurities?

The most common degradation product is the free amine, (1-Amino-cyclohexyl)-acetic acid , formed by the cleavage of the Boc group. This occurs via acid-catalyzed hydrolysis.

G cluster_main Primary Degradation Pathway BocGly This compound (Parent Compound) FreeAmine (1-Amino-cyclohexyl)-acetic acid (Primary Degradant) Byproducts CO2 + Isobutylene

Q4: My analytical data (HPLC/LC-MS) shows a new peak. How can I confirm if it's the deprotected amine?

If you observe a new, more polar peak in your HPLC analysis (earlier retention time on a reverse-phase column), it is likely the deprotected product. You can confirm its identity using the following methods:

  • LC-MS Analysis: The primary degradant, (1-Amino-cyclohexyl)-acetic acid, will have a distinct mass-to-charge ratio (m/z).

  • Co-injection: Spike your sample with a known standard of (1-Amino-cyclohexyl)-acetic acid. If the peak height of the suspected impurity increases without a new peak appearing, this confirms its identity.

CompoundMolecular FormulaMolecular WeightExpected [M+H]+
Parent Compound C13H23NO4257.33 g/mol 258.16
Degradant C8H15NO2157.21 g/mol 158.11
Q5: Is the Boc group stable at elevated temperatures, for example, 37°C for an extended experiment?

The Boc group is generally stable at 37°C in the absence of acid.[5] However, prolonged incubation, especially in solution, increases the risk of degradation if the medium is even slightly acidic.[5] Thermolytic (heat-induced) cleavage of the Boc group without acid is possible but typically requires much higher temperatures (>150°C).[6] For experiments at physiological temperatures, ensure your buffer system is robustly neutral or basic.

Q6: Can I store this compound in solution?

Storing this compound in solution is not recommended for long periods. If you must, use an aprotic, anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and store it at -20°C. Avoid protic solvents (like methanol) or aqueous buffers for storage, as they can participate in hydrolysis. The Boc group is stable in basic conditions but highly susceptible to acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often used for its intentional removal.[1][7]

Analytical Protocols for Stability Assessment

To ensure the integrity of your material, regular purity checks are essential. Here is a standard protocol for assessing the stability of this compound.

Protocol 1: HPLC-UV Purity Analysis

This method is designed to separate the parent compound from its primary, more polar degradant.

Objective: To quantify the purity of Boc-cGly-OH and detect the presence of (1-Amino-cyclohexyl)-acetic acid.

Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Column Temperature: 30°C

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Analysis: The parent compound will have a longer retention time than the more polar, deprotected amine impurity. Calculate purity based on the relative peak area percentage.

G

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. [Link]

  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Chemsrc. Tert-butoxycarbonylamino-cyclohexyl-acetic acid. [Link]

  • J&K Scientific LLC. tert-Butoxycarbonylaminophenyl-acetic acid. [Link]

  • SIELC Technologies. Acetic Acid. [Link]

Sources

Technical Support Center: Synthesis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and analysis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and analysis, presented in a practical question-and-answer format.

Question 1: I've completed the synthesis, but my HPLC analysis shows a significant, more polar peak eluting before my product. What is the likely identity of this impurity?

Answer: A more polar impurity eluting earlier on a reverse-phase HPLC column is often the unprotected amino acid, (1-Amino-cyclohexyl)-acetic acid .

  • Probable Cause: This indicates an incomplete N-protection step. The reaction between the amino acid and di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion. Common reasons include:

    • Insufficient Base: The reaction requires a base (e.g., NaHCO₃, NaOH, or triethylamine) to deprotonate the amino group, activating it for nucleophilic attack on the Boc anhydride.[] Incorrect stoichiometry or a degraded base can stall the reaction.

    • Incorrect pH: The pH of the reaction medium is crucial. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, hydrolysis of the Boc anhydride can become a competitive side reaction.

    • Low Reagent Purity: Impure or hydrolyzed Boc₂O will have reduced activity.

    • Insufficient Reaction Time: Sterically hindered amino acids can require longer reaction times for complete conversion.

  • Troubleshooting & Validation:

    • Confirm Identity via LC-MS: The most direct way to confirm is by Liquid Chromatography-Mass Spectrometry (LC-MS). The unprotected amino acid will have a mass corresponding to the loss of the Boc group (100.12 g/mol ).

    • Co-injection: If you have a standard of (1-Amino-cyclohexyl)-acetic acid, perform a co-injection with your sample. The peak should increase in area.

    • Corrective Action: Re-subject the impure material to the Boc protection conditions. Ensure you use fresh Boc₂O and an adequate amount of base, monitoring the reaction by TLC or a rapid HPLC method until the starting amino acid is fully consumed.

Question 2: My ¹H NMR spectrum shows the expected product signals, but also a persistent singlet around δ 8.0 ppm and a broad signal, suggesting an amide. What is this byproduct?

Answer: This is a classic sign of incomplete hydrolysis of the nitrile intermediate, resulting in the presence of (1-Amino-cyclohexyl)-acetamide .

  • Mechanistic Insight: The synthesis of α-amino acids via the Strecker[2][3][4][5][6] or Bucherer-Bergs[7][8][9][10] pathway involves the hydrolysis of a nitrile or hydantoin, respectively. Acid- or base-catalyzed hydrolysis of a nitrile proceeds in two stages: first to an amide, and then to the carboxylic acid.[11][12][13] The second step is often slower than the first.

    • R-CN → [R-C(OH)=NH] → R-CONH₂ (Fast)

    • R-CONH₂ → R-COOH + NH₃ (Slower)

  • Probable Cause:

    • Insufficiently Harsh Conditions: The hydrolysis conditions (acid/base concentration, temperature, or reaction time) were not sufficient to drive the reaction from the stable amide intermediate to the final carboxylic acid.[14][15]

  • Troubleshooting & Validation:

    • LC-MS Analysis: The amide byproduct will have a molecular weight that is 1.02 g/mol less than the corresponding carboxylic acid (loss of an oxygen, gain of a nitrogen and a hydrogen).

    • NMR Confirmation: In the ¹H NMR, the two protons of the primary amide (-CONH₂) often appear as two distinct, broad singlets. In ¹³C NMR, the amide carbonyl will have a characteristic chemical shift.

    • Corrective Action: To resolve this, you must re-subject the crude product to the hydrolysis step before Boc protection. Increase the severity of the conditions: use a higher concentration of HCl or NaOH, increase the reflux temperature, and/or extend the reaction time significantly. Monitor the reaction until the amide is no longer detectable.

Question 3: My final product yield is good, but I see a less polar impurity in my HPLC that has a mass of M+100 according to LC-MS. What is this?

Answer: This byproduct is almost certainly the di-Boc protected species , N,N-bis(tert-butoxycarbonyl)-(1-amino-cyclohexyl)-acetic acid.

  • Probable Cause: This occurs during the Boc protection step, particularly when using a powerful nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or when using a large excess of Boc₂O for a prolonged period.[16] The initially formed Boc-protected amine can be further acylated to form the di-Boc derivative. Sterically hindered amines are also known to sometimes react with Boc₂O to form urea byproducts, though the di-Boc species is a common observation.[]

  • Troubleshooting & Validation:

    • LC-MS Confirmation: The mass of this byproduct will be exactly 100.12 g/mol higher than your desired product.

    • NMR Analysis: The ¹H NMR will show a significant downfield shift of the protons near the nitrogen. Crucially, the N-H proton signal will be absent. The signal for the tert-butyl group will integrate to 18 protons instead of 9.

    • Prevention and Removal:

      • Avoid DMAP: Unless necessary for a particularly difficult protection, avoid using DMAP as a catalyst.[16]

      • Control Stoichiometry: Use a modest excess of Boc₂O (e.g., 1.1-1.2 equivalents).

      • Purification: This less polar impurity can typically be removed using column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to (1-Amino-cyclohexyl)-acetic acid and their associated byproduct risks?

A: The two most common routes start from cyclohexanone:

  • Strecker Synthesis: A three-component reaction of cyclohexanone, ammonia, and cyanide, followed by hydrolysis.[4][5] The key intermediate is an α-aminonitrile. The main byproduct risk is the incomplete hydrolysis of this nitrile, leading to the amide intermediate as discussed above.[6]

  • Bucherer-Bergs Reaction: A reaction of cyclohexanone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed.[7][8][10] A potential byproduct is the N-carbamoyl amino acid if the hydantoin ring is only partially hydrolyzed.[7]

Q: Which analytical techniques are essential for byproduct analysis in this synthesis?

A: A multi-pronged approach is best:

  • HPLC-UV: The workhorse for assessing purity and quantifying known impurities. It is excellent for monitoring reaction progress.[17][][19]

  • LC-MS: Indispensable for identifying unknown impurities by providing accurate molecular weight data.[20][21][22][23][24]

  • NMR Spectroscopy (¹H, ¹³C): Provides definitive structural elucidation of the final product and any isolated byproducts. It is highly effective for identifying structural isomers or subtle differences not easily seen by MS.[25][26][27]

Q: How can I best purify the final this compound?

A: Purification strategy depends on the nature of the main impurity.

  • Acid/Base Extraction: If the main impurity is neutral (e.g., unreacted starting material), an acid/base extraction can be very effective. Dissolve the crude product in an organic solvent like ethyl acetate, wash with a mild acid to remove any basic impurities, and then wash with brine.

  • Crystallization: If the product is crystalline and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can significantly improve purity.

  • Column Chromatography: For removing byproducts with similar polarity, such as the di-Boc species or other minor impurities, silica gel chromatography is the most reliable method.

Part 3: Visualization & Data
Diagrams of Key Processes

Synthesis_Byproducts Figure 1: Synthetic Pathway and Key Byproduct Junctions Start Cyclohexanone Strecker Strecker Synthesis (NH₃, KCN) Start->Strecker Bucherer Bucherer-Bergs ((NH₄)₂CO₃, KCN) Start->Bucherer Aminonitrile α-Aminonitrile Intermediate Strecker->Aminonitrile Hydantoin Hydantoin Intermediate Bucherer->Hydantoin Hydrolysis Hydrolysis (HCl or NaOH) Aminonitrile->Hydrolysis Hydantoin->Hydrolysis AminoAcid (1-Amino-cyclohexyl)-acetic acid Hydrolysis->AminoAcid Amide Amide Byproduct (Incomplete Hydrolysis) Hydrolysis->Amide Side Path BocProtection Boc Protection (Boc₂O, Base) AminoAcid->BocProtection FinalProduct (1-Tert-butoxycarbonylamino- cyclohexyl)-acetic acid BocProtection->FinalProduct Unprotected Unprotected Amino Acid (Incomplete Protection) BocProtection->Unprotected Incomplete DiBoc Di-Boc Byproduct (Over-protection) BocProtection->DiBoc Side Path

Caption: Synthetic routes and common byproduct formation points.

Analytical_Workflow Figure 2: Analytical Troubleshooting Workflow Start Crude Product Shows Unexpected Peak(s) HPLC Run Reverse-Phase HPLC-UV Start->HPLC Polar More Polar Peak? HPLC->Polar Analyze Chromatogram LCMS Run LC-MS MassCheck1 Mass = Product - 100? LCMS->MassCheck1 Analyze Mass Spectrum MassCheck2 Mass = Product + 100? LCMS->MassCheck2 MassCheck3 Mass = Product - 17? LCMS->MassCheck3 NMR Acquire ¹H and ¹³C NMR Yes1 Yes1 Polar->Yes1 Yes No1 No1 Polar->No1 No NonPolar Less Polar Peak? Yes2 Yes2 NonPolar->Yes2 Yes No2 No2 NonPolar->No2 No Result1 Likely Unprotected Amino Acid MassCheck1->Result1 Yes Result2 Likely Di-Boc Byproduct MassCheck2->Result2 Yes Result3 Likely Amide Intermediate (if pre-Boc stage) MassCheck3->Result3 Yes Confirm Confirm Structure with NMR Result1->Confirm Result2->Confirm Result3->Confirm Confirm->NMR Yes1->LCMS No1->NonPolar Yes2->LCMS No2->LCMS Other Unknown

Caption: A decision tree for identifying unknown byproducts.

Table of Common Byproducts
Byproduct Name/StructureFormation StageMolecular Weight ( g/mol )Key MS Signal (m/z, [M+H]⁺)Characteristic ¹H NMR Signals (in CDCl₃)
(1-Amino-cyclohexyl)-acetic acid Incomplete Protection157.21158.2Absence of Boc singlet at ~δ 1.45 ppm; presence of amine protons.
(1-Amino-cyclohexyl)-acetamide Incomplete Hydrolysis156.23157.2Broad singlets for -CONH₂ protons (~δ 7.5-8.5 ppm); absence of COOH.
N,N-bis(Boc)-(1-amino-cyclohexyl)-acetic acid Over-protection357.44358.4Absence of N-H proton; Boc singlet at ~δ 1.5 ppm integrates to 18H.
Cyclohexanone Cyanohydrin Strecker/Bucherer-Bergs125.17126.2Presence of hydroxyl proton signal; characteristic cyclohexyl signals.
Part 4: Key Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for assessing the purity of the final product and detecting common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Water/Acetonitrile.

  • Expected Elution Order: (1) (1-Amino-cyclohexyl)-acetic acid -> (2) this compound -> (3) N,N-bis(Boc) derivative.

Protocol 2: LC-MS for Impurity Identification

Use the same chromatographic conditions as the HPLC-UV method, diverting the flow to an electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 - 500.

  • Analysis: Extract ion chromatograms for the expected masses of the product and potential byproducts listed in the table above to confirm their presence or absence. High-resolution mass spectrometry (HRMS) can be used for definitive molecular formula confirmation.[22]

References
  • BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Finance Fusion. (2025). 5 Nitrile Hydrolysis Steps. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • ResearchGate. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids. [Link]

  • StudySmarter. (2023). Strecker Synthesis: Mechanism & Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. [Link]

  • PubMed. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. [Link]

  • PubMed. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. [Link]

  • LibreTexts Chemistry. (2021). 25.4: Analysis of Amino Acids. [Link]

  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Food Research. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Caltech. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

  • Beijing Baite Paike Biotechnology Co., Ltd. (n.d.). LC-MS/MS Amino Acid Analysis. [Link]

  • Google P
  • Beijing Baitai Paike Biotechnology Co., Ltd. (n.d.). LC-MS Amino Acid Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • YouTube. (2017). Fast, Accurate Quantitative Amino Acid Analysis. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

  • PubChem. (n.d.). 2-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Google P
  • Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [Link]

  • Chemsrc. (2025). Tert-butoxycarbonylamino-cyclohexyl-acetic acid. [Link]

  • Organic Syntheses. (n.d.). Procedure for Boc-Asp-OtBu. [Link]

  • Google P
  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • ResearchGate. (n.d.). Partial ¹H‐NMR spectra of α‐(nonafluoro‐tert‐butoxy)carboxylic acids. [Link]

Sources

Validation & Comparative

A Tale of Two Chemistries: A Senior Application Scientist's Guide to Boc vs. Fmoc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the landscape of synthetic peptide production, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) represents a critical decision point that dictates not only the chemical strategy but also the overall efficiency, purity, and scalability of the endeavor. This guide provides a comprehensive comparative analysis, grounded in mechanistic principles and field-proven insights, to empower researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

Foundational Principles: Orthogonality and the Protecting Group Strategy

Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, hinges on the concept of orthogonal protecting groups.[] This principle dictates that the temporary protecting group on the α-amino group of the incoming amino acid must be removable under conditions that leave the permanent protecting groups on the amino acid side chains and the linker to the solid support intact. It is this fundamental difference in deprotection chemistry that distinguishes the Boc and Fmoc strategies.

  • Boc Chemistry: This earlier, classical approach utilizes the acid-labile Boc group for temporary Nα-protection.[] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA). The permanent side-chain protecting groups are benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][4] This reliance on a gradient of acid strength makes the Boc/Bzl strategy not truly orthogonal, which can lead to premature cleavage of side-chain protecting groups during the synthesis cycles.[4][5]

  • Fmoc Chemistry: Emerging as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[] Deprotection is carried out using a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][5] The side-chain protecting groups are typically tert-butyl-based and are removed in the final step with a strong acid like TFA.[][4] This acid-stable Nα-protection and acid-labile side-chain protection create a truly orthogonal system, a key advantage of this methodology.[4][5]

The Synthetic Cycle: A Mechanistic Walkthrough

Understanding the causality behind the experimental choices in each cycle is paramount for troubleshooting and optimizing peptide synthesis.

Boc SPPS Workflow

The Boc synthesis cycle involves a repetitive sequence of deprotection, neutralization, and coupling.

Deprotection: The Boc group is removed with 25-50% TFA in dichloromethane (DCM).[3] This reaction proceeds via an SN1 mechanism, generating a stable tert-butyl cation. These cations can become a source of side reactions, particularly alkylation of sensitive residues like tryptophan and methionine.[4] Therefore, the inclusion of scavengers such as dithioethane (DTE) in the deprotection solution is often necessary.[3][4]

Neutralization: Following deprotection, the N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine to enable the subsequent coupling reaction.[4] This is typically achieved by washing with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM.[4]

Coupling: The incoming Boc-protected amino acid is activated to facilitate amide bond formation. Classic activation methods involve the use of carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[]

Boc_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection 1 Wash Wash Deprotection->Wash 2 Neutralization Neutralization (DIEA/DCM) Wash_2 Wash Neutralization->Wash_2 4 Coupling Coupling (Boc-AA, Activator) Wash_3 Wash Coupling->Wash_3 6 Wash->Neutralization 3 Wash_2->Coupling 5 Wash_3->Resin Repeat Cycle

Caption: The Boc SPPS Cycle.

Fmoc SPPS Workflow

The Fmoc cycle is generally considered more straightforward due to the absence of a separate neutralization step.

Deprotection: The Fmoc group is cleaved by a β-elimination reaction initiated by a base, typically 20% piperidine in DMF.[][6] This reaction is fast and clean, releasing the free amine and dibenzofulvene (DBF). The DBF byproduct has a strong UV absorbance, which can be used to monitor the deprotection reaction in real-time on automated synthesizers.[5]

Coupling: Similar to Boc chemistry, the incoming Fmoc-protected amino acid is activated. Modern, highly efficient coupling reagents such as HBTU, HATU, and HCTU are commonly used in conjunction with a base like DIEA or 2,4,6-collidine.[][6] These reagents offer rapid coupling times and minimize the risk of racemization.[]

Fmoc_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1 Wash Wash Deprotection->Wash 2 Coupling Coupling (Fmoc-AA, Activator, Base) Wash_2 Wash Coupling->Wash_2 4 Wash->Coupling 3 Wash_2->Resin Repeat Cycle

Caption: The Fmoc SPPS Cycle.

Head-to-Head Comparison: Performance and Practical Considerations

The choice between Boc and Fmoc chemistry is often dictated by the specific requirements of the peptide being synthesized, as well as practical laboratory considerations.

FeatureBoc ChemistryFmoc Chemistry
Nα-Deprotection 25-50% TFA in DCM (strong acid)20% Piperidine in DMF (base)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Anhydrous HF, TFMSA (very strong acid)TFA-based cocktails (strong acid)
Orthogonality Not fully orthogonal[4][5]Fully orthogonal[4][5]
Automation Friendliness Less common for modern automated synthesizersStandard for modern automated synthesizers[5]
Cost of Amino Acids Generally less expensive[][]Generally more expensive[]
Safety Concerns Use of highly corrosive and toxic HFUse of piperidine and TFA
Synthesis of "Difficult" Peptides Can be advantageous for hydrophobic sequences[][7]Prone to aggregation in some cases[7]
Compatibility with PTMs Limited due to harsh HF cleavage[5]Highly compatible with acid-sensitive modifications[5]
Chemical Fidelity and Side Reactions

Boc Chemistry:

  • Acid-catalyzed side reactions: The repetitive use of TFA can lead to the gradual loss of acid-labile side-chain protecting groups, leading to undesired modifications.[5]

  • Alkylation: The generation of carbocations during deprotection can alkylate sensitive residues.[4]

  • Aspartimide formation: This side reaction can occur, particularly at Asp-Gly or Asp-Ser sequences, though the protonated state of the N-terminus after deprotection can reduce its likelihood compared to Fmoc chemistry.[3]

Fmoc Chemistry:

  • Aggregation: The neutral state of the growing peptide chain can sometimes lead to inter- and intra-chain hydrogen bonding, causing aggregation and incomplete reactions. This is a more significant concern with hydrophobic sequences.[7]

  • Aspartimide formation: The basic conditions of Fmoc deprotection can promote the cyclization of aspartic acid residues to form aspartimide, which can then rearrange to form β-aspartyl peptides.

  • Diketopiperazine formation: The first two amino acids on the resin can cyclize and cleave from the support, particularly if proline is the second residue.

Applications and Niche Advantages

Boc chemistry maintains its relevance in specific scenarios:

  • Large-scale production: For established processes, the lower cost of Boc-protected amino acids can be a significant advantage.[]

  • Hydrophobic peptides: The protonated state of the peptide chain after deprotection in Boc chemistry can disrupt aggregation, leading to higher purity and yields for difficult, hydrophobic sequences.[][7]

Fmoc chemistry is the dominant choice for most applications today:

  • General peptide synthesis: Its mild conditions, ease of automation, and high compatibility with a wide range of amino acid derivatives make it the go-to method for routine synthesis.[5]

  • Peptides with post-translational modifications (PTMs): The mild cleavage conditions of Fmoc SPPS are compatible with many sensitive PTMs like phosphorylation and glycosylation, which would not survive the harsh HF cleavage of the Boc method.[5]

  • High-throughput synthesis: The ease of automation and real-time monitoring makes Fmoc chemistry ideal for preparing peptide libraries.[5]

Experimental Protocols: A Practical Guide

The following protocols are provided as a self-validating system, reflecting standard laboratory practices.

Boc SPPS: Standard Deprotection and Coupling Cycle
  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[3]

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).[3]

  • Washing: Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DCC (3 eq.) in DCM to the amino acid solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[8]

Fmoc SPPS: Standard Deprotection and Coupling Cycle
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat with fresh 20% piperidine in DMF for 15 minutes.[6]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the resin, followed by the activated amino acid solution.

    • Couple for 45-60 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[9]

Final Cleavage and Deprotection

Boc Cleavage (Low-High HF Method): This two-step procedure minimizes side reactions.[3]

  • Low HF: Treat the peptide-resin with a mixture of HF/DMS/p-cresol (25:65:10) for 2 hours at 0°C. This removes most side-chain protecting groups via an SN2 mechanism.[3]

  • High HF: After evaporation of the low HF mixture, treat the resin with HF/p-cresol (90:10) for 1 hour at 0°C to cleave the peptide from the resin.[3]

Fmoc Cleavage (TFA Cocktail): The composition of the cleavage cocktail is critical and depends on the peptide sequence.[10]

  • Standard Cocktail (Reagent B): For peptides without sensitive residues, a mixture of TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.[11]

  • Reagent K: For peptides containing Trp, Met, Tyr, or Cys, a more robust scavenger cocktail is required: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[10][11]

  • Procedure: Treat the peptide-resin with the appropriate cleavage cocktail for 2-3 hours at room temperature. The peptide is then precipitated with cold diethyl ether.[10][11]

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc chemistry is not a matter of one being definitively superior to the other, but rather a nuanced decision based on the specific scientific and practical context.

  • Fmoc chemistry is the modern workhorse for peptide synthesis. Its mild deprotection conditions, orthogonality, and amenability to automation make it the preferred choice for a vast array of applications, particularly for the synthesis of complex, modified peptides and for high-throughput endeavors.[5]

  • Boc chemistry remains a valuable tool in the peptide chemist's arsenal. Its advantages in mitigating aggregation for certain hydrophobic sequences and its potential cost-effectiveness for large-scale production ensure its continued use in specialized applications.[][7]

Ultimately, a thorough understanding of the underlying chemical principles of both methodologies, coupled with an awareness of the potential side reactions and the specific demands of the target peptide, will guide the discerning researcher toward the most effective and efficient synthetic strategy.

References

  • Advances in Fmoc solid-phase peptide synthesis. Coin, I., et al. Journal of Peptide Science, 2007. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Pires, D. A. T., et al. International Journal of Peptide Research and Therapeutics, 2014. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick, J. S. University of California, Irvine, Department of Chemistry. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Cleavage Cocktails; Reagent B. AAPPTec. [Link]

  • Peptide Synthesis - FAQ. AAPPTec. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Calbiochem-Novabiochem. Scribd. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination and validation of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a key intermediate in pharmaceutical synthesis. We will explore the technical nuances of Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering field-proven insights into method selection, development, and validation in accordance with international regulatory standards. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop robust, reliable, and scientifically sound analytical procedures.

Introduction: The Analytical Imperative

This compound is a non-polar, Boc-protected amino acid derivative. Ensuring its purity is paramount, as any impurities can carry through the manufacturing process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). A validated, stability-indicating HPLC method is therefore not merely a quality control requirement but a cornerstone of a robust drug development program.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical method validation.[3][4][5] We will compare two orthogonal chromatographic techniques to provide a comprehensive analytical strategy for this specific molecule.

Methodologies Under Comparison: RP-HPLC vs. HILIC

The choice of chromatographic mode is the first critical decision in method development. The structure of this compound, containing both a bulky hydrophobic moiety (Boc-cyclohexyl) and a polar functional group (carboxylic acid), makes it a candidate for both RP-HPLC and HILIC.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used separation technique in the pharmaceutical industry, separating molecules based on their hydrophobicity.

  • Principle of Separation: The analyte partitions between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and are retained longer.

  • Why it's Suitable: The Boc-protected cyclohexane group provides significant hydrophobic character, ensuring good retention on a standard C18 column. This method is generally robust, reproducible, and familiar to most analysts.

  • Detection Considerations: The analyte lacks a strong UV chromophore. Therefore, detection is typically performed at low UV wavelengths (200-215 nm) to capture the absorbance of the carboxyl and amide functional groups.[6][7]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating polar and hydrophilic compounds that may be poorly retained in RP-HPLC.[8][9]

  • Principle of Separation: HILIC utilizes a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[10] The separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[11]

  • Why it's a Viable Alternative: While the parent molecule is well-retained in RP-HPLC, many potential process impurities or degradation products (e.g., after loss of the Boc group) could be significantly more polar. HILIC offers a complementary, or orthogonal, separation selectivity, which is invaluable for ensuring all potential impurities are detected.[11] This is a key aspect of developing a truly stability-indicating method. Furthermore, the high organic content of the mobile phase can provide enhanced sensitivity when using mass spectrometry (MS) detection.[8]

Comparative Validation Strategy: Adhering to ICH Q2(R1)

A robust validation protocol is a self-validating system, demonstrating that the method is fit for its purpose. The following parameters must be rigorously evaluated for both the RP-HPLC and HILIC methods. The validation protocol should be documented before the study begins.[12]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1][5] A forced degradation study is the most effective way to demonstrate this.

Forced Degradation Protocol: The drug substance is subjected to stress conditions to induce degradation (typically aiming for 5-20% degradation).[13] This helps identify potential degradation pathways and proves the method can separate degradants from the main compound.[14][15][16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C

  • Photolytic Degradation: ICH-compliant light exposure

The developed method must demonstrate baseline resolution between the main peak and all generated degradation products. Peak purity analysis using a Diode Array Detector (DAD) or MS is essential to confirm the homogeneity of the analyte peak in all stressed samples.[2][16]

Validation Parameters: A Head-to-Head Comparison

The following table summarizes the validation parameters and typical acceptance criteria that should be applied to both the RP-HPLC and HILIC methods.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte.Analyte peak is resolved from all known impurities and degradation products (Resolution > 2). Peak purity index > 0.999.
Linearity To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range To define the upper and lower concentrations for which the method is accurate, precise, and linear.For Purity: LOQ to 120% of the impurity specification limit. For Assay: 80% to 120% of the test concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for the assay. For impurities, recovery should be within an appropriate range based on the concentration.
Precision Repeatability: To show precision over a short time with the same analyst and equipment. Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or equipment.Repeatability: %RSD ≤ 2.0% for assay; for impurities, a higher %RSD may be acceptable at the LOQ. Intermediate Precision: %RSD should meet pre-defined criteria, demonstrating method ruggedness.
Detection Limit (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3:1
Quantitation Limit (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1]S/N ≥ 10:1; Precision (%RSD) at this concentration should be acceptable (e.g., ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[5]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. No significant change in quantitative results.

Experimental Protocols

Protocol for Method A: Reversed-Phase HPLC (RP-HPLC)
  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to volume with the same diluent and mix well.

  • Sample Solution Preparation (100 µg/mL):

    • Prepare the sample in the same manner as the standard solution.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol for Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Chromatographic Conditions:

    • Column: Amide, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.5

    • Gradient: 0% B to 50% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in the RP-HPLC protocol, but use 90:10 Acetonitrile:Water as the diluent to ensure compatibility with the HILIC mobile phase and prevent peak distortion.

Visualization of Workflows

The following diagrams illustrate the logical flow of the validation process and the comparison between the two chromatographic techniques.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_rep Finalization Dev Develop RP-HPLC & HILIC Methods Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob Report Validation Report Rob->Report

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

Method_Comparison cluster_rphplc Method A: RP-HPLC cluster_hilic Method B: HILIC Analyte (1-Boc-amino-cyclohexyl) -acetic acid RP_Stationary Stationary Phase: Non-Polar (C18) Analyte->RP_Stationary HILIC_Stationary Stationary Phase: Polar (Amide) Analyte->HILIC_Stationary RP_Mobile Mobile Phase: Polar (ACN/H2O) RP_Stationary->RP_Mobile RP_Principle Principle: Separation by Hydrophobicity RP_Mobile->RP_Principle HILIC_Mobile Mobile Phase: Less Polar (High ACN) HILIC_Stationary->HILIC_Mobile HILIC_Principle Principle: Separation by Hydrophilicity HILIC_Mobile->HILIC_Principle

Caption: Comparison of RP-HPLC and HILIC Separation Principles.

Conclusion and Recommendations

For the routine purity analysis of this compound, the Reversed-Phase HPLC (Method A) is the recommended primary method. Its robustness, simplicity, and the industry's familiarity with the technique make it ideal for quality control environments.

However, the development and validation of an orthogonal HILIC method (Method B) is a critical component of a comprehensive analytical strategy, particularly during process development and for stability studies. It provides a different selectivity that can reveal polar impurities not resolved by the RP-HPLC method. Employing both methods provides a higher degree of confidence in the purity profile of the drug substance.

Ultimately, the choice of method—or the decision to use both—should be guided by a risk-based approach, considering the manufacturing process, potential impurities, and regulatory expectations. Both methods, when properly validated according to the principles discussed, will prove to be reliable tools in ensuring the quality and safety of the final pharmaceutical product.

References

  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.
  • Sigma-Aldrich.
  • Biocompare. Hydrophilic Interaction (HILIC) Columns.
  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Wikipedia.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. Q2(R2)
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ProPharma.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sunita Sule, et al.
  • IVT Network.
  • Pharmaceutical Outsourcing. An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • SGS.
  • Veeprho.
  • Shimadzu. Analytical Methods for Amino Acids.
  • ResearchGate. A validated HPLC method for estimation of contents of free acetic acid in drug substances.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • BenchChem. HPLC method for 2-[4-(Propoxymethyl)
  • International Journal of Applied Pharmaceutics. A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable characterization of novel chemical entities is paramount. (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a key building block in the synthesis of various pharmaceutically active compounds, and its derivatives, require robust analytical methodologies for identification, quantification, and structural elucidation. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and specificity.

This guide provides an in-depth comparison of various mass spectrometry-based approaches for the analysis of this compound and its derivatives. We will delve into the nuances of ionization techniques, explore predictable fragmentation pathways, and present detailed experimental protocols to empower researchers in their analytical workflows. The insights provided herein are grounded in established scientific principles and supported by experimental data from analogous compounds.

The Analytical Challenge: Unveiling the Structure of a Protected Amino Acid

This compound presents a unique analytical challenge due to its composite structure: a cyclic amino acid core, a labile Tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. Each of these components influences the molecule's behavior within the mass spectrometer, dictating the optimal analytical strategy.

Key Structural Features and Their Mass Spectrometric Implications:

  • Tert-butoxycarbonyl (Boc) Group: This protecting group is notoriously labile under common mass spectrometry conditions. Its fragmentation is a key diagnostic feature but can also lead to the absence or low abundance of the molecular ion, complicating spectral interpretation.[1][2]

  • Cyclohexyl Ring: The saturated cyclic structure can undergo ring-opening and specific fragmentation pathways, providing valuable structural information.

  • Amino Acid Core: The presence of both an amino and a carboxylic acid group makes the molecule zwitterionic and influences its ionization efficiency in both positive and negative ion modes.

Comparing Ionization Techniques: Finding the Right Tool for the Job

The choice of ionization technique is critical for the successful analysis of this compound and its derivatives. The ideal technique should provide sufficient ionization efficiency while minimizing in-source fragmentation to preserve the molecular ion.

Ionization TechniquePrincipleAdvantages for the AnalyteDisadvantages for the Analyte
Electrospray Ionization (ESI) Soft ionization technique where ions are generated from charged droplets.[3]Excellent for polar and thermally labile molecules. Provides good sensitivity and is readily coupled to liquid chromatography (LC).[]Can induce in-source fragmentation of the labile Boc group, especially with harsh source conditions.[2]
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy.[3]Generally produces singly charged ions with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[2][3]Less readily coupled to LC for high-throughput analysis. Sample preparation can be critical.
Ambient Ionization Techniques (e.g., DART, ASAP) Allow for the direct analysis of samples in their native state with minimal preparation.[5][6]Rapid analysis times.[6]May have higher limits of detection compared to ESI and MALDI.[5][6] Can induce thermal degradation.[7][8]

Recommendation: For most applications involving the quantitative and qualitative analysis of this compound and its derivatives in complex matrices, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice. It offers a balance of sensitivity, specificity, and high-throughput capabilities.[9][10][11] MALDI-MS is a valuable complementary technique, particularly for confirming the molecular weight of the intact molecule with minimal fragmentation.[2]

Deciphering the Fragmentation Puzzle: A Predictive Approach

Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification. Based on the known fragmentation of Boc-protected amino acids and cyclic compounds, we can predict the major fragmentation pathways.[12][13][14]

Predicted Fragmentation Pathways in Positive Ion ESI-MS/MS:

The protonated molecule [M+H]⁺ of this compound will likely undergo the following primary fragmentation steps upon collision-induced dissociation (CID):

  • Loss of the Boc Group: This is the most characteristic fragmentation of Boc-protected compounds.

    • Loss of isobutylene (56 Da): A neutral loss of C4H8, resulting in a protonated carbamic acid intermediate which can then lose CO2.[12]

    • Loss of the entire Boc group (100 Da): A neutral loss of C5H8O2.

    • Loss of tert-butanol (74 Da): A neutral loss of C4H10O.[12]

  • Cleavage of the Cyclohexyl Ring: Fragmentation of the cyclohexyl moiety can lead to a series of characteristic losses.

  • Loss of Water and Formic Acid: The carboxylic acid group can readily lose water (18 Da) or formic acid (46 Da).

Visualizing the Fragmentation Logic:

M_H [M+H]⁺ (1-Boc-amino-cyclohexyl)-acetic acid Loss_Boc [M+H - 100]⁺ (1-Amino-cyclohexyl)-acetic acid M_H->Loss_Boc - C₅H₈O₂ Loss_isobutylene [M+H - 56]⁺ M_H->Loss_isobutylene - C₄H₈ Loss_tBuOH [M+H - 74]⁺ M_H->Loss_tBuOH - C₄H₁₀O Cyclohexyl_frags Cyclohexyl Ring Fragments Loss_Boc->Cyclohexyl_frags Other_losses Further Neutral Losses (H₂O, CO) Loss_isobutylene->Other_losses

Caption: Predicted fragmentation of protonated (1-Boc-amino-cyclohexyl)-acetic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the analysis of this compound and its derivatives using LC-ESI-MS. Optimization will be necessary based on the specific derivative and the analytical instrumentation used.

Protocol 1: Liquid Chromatography

This protocol is based on established methods for the analysis of related compounds like gabapentin.[9][11][15]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable choice.[15]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Protocol 2: Electrospray Ionization Mass Spectrometry
  • Ionization Mode: Positive ion mode is generally preferred for amino-containing compounds. Negative ion mode can also be explored.[16]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (optimization is crucial to control in-source fragmentation).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Acquisition Mode: Full scan MS from m/z 100-500 for initial identification, followed by product ion scan (MS/MS) of the protonated molecular ion for structural confirmation. For quantitative analysis, Multiple Reaction Monitoring (MRM) should be used.[10][15]

Data Presentation: A Comparative Overview

The following table summarizes the expected key ions for this compound (Molecular Weight: 257.34 g/mol ).

Ionm/z (Positive Mode)Description
[M+H]⁺ 258.17Protonated Molecular Ion
[M+Na]⁺ 280.15Sodium Adduct
[M+H - C₄H₈]⁺ 202.11Loss of isobutylene
[M+H - C₅H₈O₂]⁺ 158.10Loss of the Boc group
[M+H - H₂O]⁺ 240.16Loss of water
[M-H]⁻ 256.16Deprotonated Molecular Ion (Negative Mode)

Workflow for Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound and its derivatives.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction LC LC Separation (Protocol 1) Extraction->LC MS MS Detection (Protocol 2) LC->MS FullScan Full Scan MS (Identify [M+H]⁺) MS->FullScan MSMS MS/MS Analysis (Confirm Structure) FullScan->MSMS Quant MRM (Quantification) MSMS->Quant

Caption: A typical workflow for the analysis of the target compounds.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound and its derivatives is readily achievable with modern instrumentation. A thorough understanding of the molecule's inherent chemical properties, particularly the lability of the Boc group, is essential for developing robust and reliable analytical methods. LC-ESI-MS/MS stands out as the most versatile technique, offering the sensitivity and specificity required for both qualitative and quantitative applications in drug discovery and development. Future work may involve the application of high-resolution mass spectrometry (HRMS) for unequivocal elemental composition determination and advanced fragmentation techniques like electron-transfer dissociation (ETD) for more detailed structural elucidation of larger derivatives.

References

  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - PMC - NIH.
  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC - NIH.
  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala - PubMed.
  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC - NIH.
  • Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids (1983) | George V. Garner | 34 Citations - SciSpace.
  • Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids - ResearchGate.
  • Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives - ACS Publications.
  • Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma: Application to a Bioequivalence Study - SciSpace.
  • Amino Acid Analysis Services - BOC Sciences.
  • Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum - PMC.
  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books.
  • Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats - MDPI.
  • Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study - PubMed.
  • Ionization characteristics of amino acids in direct analysis in real time mass spectrometry - Analyst (RSC Publishing).
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS | Journal of the American Society for Mass Spectrometry.
  • Validation of an Analytical Method for Gabapentin Quantitation - Thomas Tobin.
  • A Comparative Guide to Analytical Methods for Confirming Boc Protection - Benchchem.
  • Massachusetts 02139, USA - Pure and Applied Chemistry.
  • Ionization characteristics of amino acids in direct analysis in real time mass spectrometry.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed.
  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate.
  • Confirmation of Synthesis: using MS to identify a protective group - ACD/Labs.
  • 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins - Physics LibreTexts.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
  • mass spectra - fragmentation patterns - Chemguide.
  • A fragmentation graph for the acetic acid [M+H]+ ion. Here each node... - ResearchGate.
  • Mass Spectrometry: Fragmentation.

Sources

A Comparative Guide to the Synthetic Routes of Gabapentin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a critical determinant of cost, purity, and environmental impact. Gabapentin, a widely prescribed anticonvulsant and analgesic, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to Gabapentin, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of an optimal manufacturing strategy.

Introduction to Gabapentin and its Synthetic Challenges

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, was first synthesized in the 1970s. Its unique structure, featuring a γ-amino acid tethered to a cyclohexane ring, presents interesting synthetic challenges. The key transformations involve the formation of the C-N bond and the introduction of the carboxylic acid and amine functionalities with high efficiency and purity. Over the years, several synthetic strategies have been developed, each with its own set of advantages and drawbacks. This guide will focus on three prominent and illustrative routes: the classical Hofmann Rearrangement, the related Lossen Rearrangement, and a modern Chemo-Enzymatic approach.

The Hofmann Rearrangement Route: A Workhorse of Industrial Production

The Hofmann rearrangement has been a cornerstone of industrial Gabapentin synthesis for decades. This route is favored for its use of readily available starting materials and its well-established, scalable processes.

Mechanistic Rationale

The core of this synthesis is the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The reaction proceeds through a series of steps involving the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine and carbon dioxide. The choice of a strong base and a halogen source is critical for the efficient formation of the N-haloamide and to drive the rearrangement.

graph Hofmann_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="1,1-Cyclohexanediacetic\nAcid Monoamide"]; B [label="N-Bromoamide\nIntermediate"]; C [label="Isocyanate\nIntermediate"]; D [label="Carbamic Acid"]; E [label="Gabapentin"];

A -> B [label=" Br₂ / NaOH "]; B -> C [label=" NaOH (rearrangement) "]; C -> D [label=" H₂O (hydrolysis) "]; D -> E [label=" -CO₂ "]; }

Figure 1: Simplified Mechanism of the Hofmann Rearrangement for Gabapentin Synthesis.
Experimental Protocol: A Representative Industrial Approach

A common industrial synthesis of Gabapentin via the Hofmann rearrangement begins with 1,1-cyclohexanediacetic acid anhydride.

Step 1: Mono-amidation of 1,1-Cyclohexanediacetic Acid Anhydride

  • 1,1-Cyclohexanediacetic acid anhydride is reacted with aqueous ammonia to yield 1,1-cyclohexanediacetic acid monoamide. This step is typically carried out at room temperature and provides the crucial primary amide functionality for the subsequent Hofmann rearrangement.

Step 2: Hofmann Rearrangement

  • The 1,1-cyclohexanediacetic acid monoamide is treated with a solution of sodium hypobromite (often prepared in situ from bromine and sodium hydroxide) at low temperatures, typically between -5 to -10°C.

  • The reaction mixture is then warmed to around 55°C to complete the rearrangement to the isocyanate intermediate.

  • Acidification with hydrochloric acid hydrolyzes the isocyanate and isolates Gabapentin as its hydrochloride salt.

Step 3: Purification

  • The crude Gabapentin hydrochloride is often purified by recrystallization from a suitable solvent like ethanol.

  • The free amino acid form of Gabapentin is then obtained by passing a solution of the hydrochloride salt through a basic ion-exchange resin or by neutralization with a base.

The Lossen Rearrangement Route: A Classical Alternative

The Lossen rearrangement offers a conceptually similar approach to the Hofmann rearrangement, also proceeding through an isocyanate intermediate. While less common in recent industrial applications for Gabapentin, it remains a valid synthetic strategy.

Mechanistic Rationale

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. The reaction is typically initiated by the activation of the hydroxyl group of the hydroxamic acid, followed by a base-mediated rearrangement. The migrating group, in this case, the cyclohexylacetic acid moiety, moves from the carbonyl carbon to the nitrogen atom, leading to the formation of the isocyanate.

graph Lossen_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="N-Benzenesulfonyl\nMonohydroxamic Acid Derivative"]; B [label="Anionic Intermediate"]; C [label="Isocyanate\nIntermediate"]; D [label="Gabapentin"];

A -> B [label=" Base "]; B -> C [label=" Rearrangement (-SO₂Ph) "]; C -> D [label=" H₂O (hydrolysis, -CO₂) "]; }

Figure 2: Simplified Mechanism of the Lossen Rearrangement for Gabapentin Synthesis.
Experimental Protocol: A Classical Approach

A representative synthesis of Gabapentin via the Lossen rearrangement starts from the N-benzenesulfonyl derivative of the monohydroxamic acid of 1,1-cyclohexanediacetic acid.

Step 1: Preparation of the N-Benzenesulfonyl Monohydroxamic Acid Derivative

  • 1,1-Cyclohexanediacetic acid monoamide is converted to its corresponding hydroxamic acid.

  • The hydroxamic acid is then treated with benzenesulfonyl chloride to form the N-benzenesulfonyl derivative.

Step 2: Lossen Rearrangement

  • The N-benzenesulfonyl monohydroxamic acid derivative is treated with a base to induce the Lossen rearrangement, forming the isocyanate intermediate.

  • Hydrolysis of the isocyanate with hydrochloric acid yields Gabapentin hydrochloride.

Step 3: Purification

  • Similar to the Hofmann route, the final product is purified, and the free amino acid is obtained.

The Chemo-Enzymatic Route: A Green and Efficient Alternative

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. The chemo-enzymatic synthesis of Gabapentin is a prime example of this evolution, offering high efficiency and a significantly reduced environmental footprint.

Mechanistic Rationale

This route utilizes a nitrilase enzyme to selectively hydrolyze a dinitrile starting material to a cyano-acid intermediate. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia under mild, aqueous conditions. This high selectivity avoids the harsh conditions and byproducts associated with traditional chemical hydrolysis. The subsequent steps involve standard chemical transformations to complete the synthesis.

graph Chemo_Enzymatic_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="1-Cyanocyclohexane\nacetonitrile"]; B [label="1-Cyanocyclohexaneacetic\nAcid"]; C [label="Gabapentin Lactam"]; D [label="Gabapentin"];

A -> B [label=" Nitrilase (selective hydrolysis) "]; B -> C [label=" Hydrogenation (e.g., Raney-Ni) "]; C -> D [label=" Hydrolysis "]; }

Figure 3: Simplified Pathway of the Chemo-Enzymatic Synthesis of Gabapentin.
Experimental Protocol: A Modern, Greener Approach

The chemo-enzymatic synthesis of Gabapentin typically starts from 1-cyanocyclohexaneacetonitrile.

Step 1: Enzymatic Hydrolysis

  • Immobilized whole cells containing a nitrilase enzyme are used to catalyze the selective hydrolysis of 1-cyanocyclohexaneacetonitrile to 1-cyanocyclohexaneacetic acid in an aqueous medium. This reaction is highly selective and proceeds under mild conditions (e.g., room temperature and neutral pH).

Step 2: Hydrogenation

  • The resulting 1-cyanocyclohexaneacetic acid is then subjected to catalytic hydrogenation, often using Raney nickel as the catalyst, to reduce the nitrile group and form Gabapentin lactam (2-azaspiro[4.5]decan-3-one).

Step 3: Hydrolysis and Purification

  • The Gabapentin lactam is hydrolyzed under acidic or basic conditions to open the lactam ring and form Gabapentin.

  • The final product is then purified, typically by crystallization.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for Gabapentin depends on a multitude of factors, including cost, efficiency, purity requirements, and environmental considerations. The following table provides a comparative summary of the three routes discussed.

FeatureHofmann Rearrangement RouteLossen Rearrangement RouteChemo-Enzymatic Route
Starting Materials 1,1-Cyclohexanediacetic acid anhydride, Bromine, NaOH1,1-Cyclohexanediacetic acid monoamide, Benzenesulfonyl chloride1-Cyanocyclohexaneacetonitrile
Key Reaction Hofmann RearrangementLossen RearrangementEnzymatic Hydrolysis, Hydrogenation
Overall Yield ~80% (reported in some patents)Not recently reported in detail77.3%
Purity High purity achievable after purificationHigh purity achievableHigh purity reported
Reaction Conditions Low temperatures (-10°C), then elevated temperatures (55°C)Generally mild conditionsMild enzymatic step, moderate hydrogenation conditions
Key Reagents Bromine (toxic, corrosive), strong basesBenzenesulfonyl chloride, strong basesNitrilase enzyme, Raney nickel
Scalability Well-established for industrial scalePotentially scalable, but less commonDemonstrated to be suitable for large-scale preparation
Environmental Impact Use of hazardous bromine, formation of inorganic saltsUse of benzenesulfonyl chloride, formation of salts"Green" route with significantly lower E-Factor (2.51)
Advantages Established industrial process, readily available starting materialsAvoids the use of elemental bromineHigh selectivity, mild reaction conditions, environmentally friendly
Disadvantages Use of hazardous reagents, potential for side reactionsLess commonly used, may require additional steps for starting material synthesisRequires development and optimization of biocatalyst

Conclusion and Future Outlook

The synthesis of Gabapentin has evolved significantly since its inception, with a clear trend towards more efficient and environmentally benign processes.

  • The Hofmann rearrangement remains a viable and widely used industrial method due to its long history of optimization and the accessibility of its starting materials. However, the use of hazardous reagents like bromine is a significant drawback.

  • The Lossen rearrangement , while mechanistically similar to the Hofmann, is less favored in modern industrial synthesis, likely due to factors such as the availability and cost of the specific starting materials and activating agents required.

  • The chemo-enzymatic route represents the future of Gabapentin synthesis. Its high selectivity, mild reaction conditions, and dramatically lower environmental impact (as evidenced by its low E-Factor) make it an attractive alternative. As biocatalysis technology continues to advance, this route is likely to become even more economically competitive and widely adopted.

References

  • Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Lossen rearrangement. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Gautam, P., Kumar, A., Nijasure, A. M., Panda, N. B., Soudagar, S. R., & Thakur, G. R. (2008). Process For Synthesis Of Gabapentin (United States Patent No. US20080103334A1). U.S.
  • Xue, Y.-P., Wang, Y.-P., Xu, Z., Liu, Z.-Q., Shu, X.-R., Jia, D.-X., Zheng, Y.-G., & Shen, Y.-C. (2015). Chemoenzymatic synthesis of gabapentin by combining nitrilase-mediated hydrolysis with hydrogenation over Raney-nickel. Catalysis Communications, 67, 121–125. [Link]

  • A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spirodecan-3-one). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Integration of nitrilase-catalyzed step and chemical steps... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gabapentin. (2024, January 12). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chen, C.-H., & Chen, C.-Y. (2007). A Process Suitable for Industrial Scale Production of Gabapentin (United States Patent No. US20070287861A1). U.S.
  • Xiong, N., Chen, J.-Y., Lei, P.-Q., Fu, T.-T., & Zheng, Y.-G. (2023). Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase. Bioprocess and Biosystems Engineering, 46(10), 1549–1559. [Link]

  • Hofmann rearrangement. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Bhandari, K., & Singh, R. (2019). Continuous process for the preparation of gabapentin salt (Patent No. WO2019073476A1).
  • Zheng, Y., & Shen, Y. (2015). Method for preparing gabapentin with chemo-enzymatic method (Patent No. CN104911225A).
  • Zou, W., Zheng, R.-C., Zheng, Y.-G., & Shen, Y.-C. (2018). Efficient chemoenzymatic synthesis of gabapentin by control of immobilized biocatalyst activity in a stirred bioreactor. Journal of Chemical Technology & Biotechnology, 93(10), 2899–2906. [Link]

  • What is lossen rearrangement and its mechanism? (2013, November 4). Quora. Retrieved January 17, 2026, from [Link]

  • Understanding the Gabapentin Manufacturing Process. (n.d.). Pipelinepharma. Retrieved January 17, 2026, from [Link]

  • Xue, Y.-P., Wang, Y.-P., Xu, Z., Liu, Z.-Q., Shu, X.-R., Jia, D.-X., Zheng, Y.-G., & Shen, Y.-C. (2015). Chemoenzymatic synthesis of gabapentin by combining nitrilase-mediated hydrolysis with hydrogenation over Raney-nickel. Catalysis Communications, 67, 121–125. [Link]

  • Divi, M. R., & Divi, S. (2020). Process for the preparation of gabapentin (European Patent No. EP3604272A1).
  • Ferrari, M., & Verpilio, I. (2005). Process for the preparation of gabapentin (Patent No. WO2005092837A2).
  • The Lossen rearrangement from free hydroxamic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Divi, M. R., & Divi, S. (2020).

Navigating Neuronal Pathways: A Pharmacokinetic Comparison of Gabapentin and Its Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals vested in the landscape of neurological therapeutics, understanding the nuances of a drug's journey through the body is paramount. This guide provides an in-depth pharmacokinetic comparison of gabapentin and its advanced prodrug formulations, offering insights grounded in experimental data to inform both current research and future drug design.

Introduction: The Gabapentin Conundrum and the Rise of Prodrugs

Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), is a cornerstone in the management of neuropathic pain and epilepsy.[1][2] Its therapeutic efficacy is, however, hampered by a challenging pharmacokinetic profile. The absorption of immediate-release gabapentin is mediated by the low-capacity L-type amino acid transporter 1 (LAT1) and other similar transporters, which are primarily located in the upper small intestine.[3][4][5] This reliance on a saturable transport system leads to dose-dependent and often unpredictable bioavailability, which decreases as the dose increases.[2][3][5][6][7] This pharmacokinetic bottleneck presented a clear rationale for the development of prodrugs designed to exploit higher-capacity nutrient transporters, thereby optimizing gabapentin delivery.

This guide will dissect the pharmacokinetic properties of gabapentin and its most prominent prodrug, gabapentin enacarbil, providing a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) profiles.

The Achilles' Heel of Gabapentin: Saturable Absorption

The primary limitation of conventional gabapentin lies in its absorption mechanism. The reliance on the LAT1 transporter system means that as the oral dose of gabapentin increases, the transporters become saturated, leading to a disproportionately smaller increase in the amount of drug absorbed.[2][3][5][7] This phenomenon results in:

  • Non-linear Pharmacokinetics: A doubling of the dose does not result in a doubling of the plasma concentration, making dose titration complex.[8]

  • High Inter-individual Variability: Differences in transporter expression and function among individuals contribute to unpredictable drug exposure.[4][7]

  • Limited Efficacy at Higher Doses: The ceiling effect on absorption can limit the therapeutic benefit that can be achieved by simply increasing the dose.

The bioavailability of gabapentin ranges from approximately 60% at a dose of 900 mg/day to as low as 27% at 4800 mg/day.[2][6] This dose-dependent decrease in bioavailability is a critical factor for clinicians and a key target for drug delivery innovation.

Gabapentin Enacarbil: A Prodrug Strategy for Enhanced Delivery

To overcome the limitations of gabapentin's absorption, gabapentin enacarbil was developed.[9] This compound is a prodrug, meaning it is an inactive precursor that is converted into the active drug, gabapentin, within the body.[1][10] The ingenious design of gabapentin enacarbil lies in its ability to be recognized and absorbed by high-capacity nutrient transporters, specifically the monocarboxylate transporter 1 (MCT1) and the sodium-dependent multivitamin transporter (SMVT), which are abundantly expressed throughout the intestinal tract.[4][6][11]

The Metabolic Journey of Gabapentin Enacarbil

The metabolic activation of gabapentin enacarbil is a straightforward and efficient two-step process:

  • Absorption: Gabapentin enacarbil is actively transported across the intestinal epithelium by MCT1 and SMVT.[6][11]

  • Hydrolysis: Once absorbed, it is rapidly and extensively hydrolyzed by non-specific carboxylesterases in the intestinal cells and, to a lesser extent, the liver, to yield gabapentin, isobutyric acid, acetaldehyde, and carbon dioxide.[6][11]

This pathway is visualized in the diagram below:

cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream Gabapentin Enacarbil Gabapentin Enacarbil Gabapentin Enacarbil_absorbed Gabapentin Enacarbil Gabapentin Enacarbil->Gabapentin Enacarbil_absorbed MCT1, SMVT Transporters Gabapentin Gabapentin Gabapentin Enacarbil_absorbed->Gabapentin Carboxylesterases (Hydrolysis) Byproducts Isobutyric Acid Acetaldehyde Carbon Dioxide Gabapentin Enacarbil_absorbed->Byproducts Gabapentin_blood Gabapentin Gabapentin->Gabapentin_blood Absorption

Metabolic activation of gabapentin enacarbil.

Head-to-Head Pharmacokinetic Comparison

The divergent absorption pathways of gabapentin and its prodrug lead to markedly different pharmacokinetic profiles. The following table summarizes key parameters based on data from clinical studies.

ParameterGabapentin (Immediate-Release)Gabapentin EnacarbilKey Insights & Causality
Bioavailability (%) 27-60 (inversely dose-proportional)[2][3][6]~75 (dose-proportional)[8]Gabapentin's saturable LAT1 transport vs. Gabapentin Enacarbil's high-capacity MCT1/SMVT transport.
Absorption Saturable, primarily in the upper small intestine.[3][4][7]Utilizes high-capacity transporters throughout the intestine.[7][11]Prodrug design successfully bypasses the low-capacity transport bottleneck.
Time to Peak (Tmax) (hours) 2-4[6]5-8 (for released gabapentin)[8]Extended-release characteristics of the prodrug formulation and hydrolysis process.
Effect of Food Minor effect.[6]High-fat meal can increase bioavailability.[3]Altered gastrointestinal transit time and solubility may enhance prodrug absorption.
Plasma Protein Binding (%) <3[6]<3 (for released gabapentin)[8]Both parent drug and active metabolite have low protein binding.
Metabolism Not metabolized.[5][6]Prodrug is hydrolyzed to gabapentin; gabapentin is not metabolized.[6][8]Gabapentin itself is not a substrate for metabolic enzymes.
Elimination Half-life (hours) 5-7[6][8]5-7 (for released gabapentin)[8]The elimination half-life is characteristic of the active moiety, gabapentin.
Excretion Primarily unchanged in urine.[5][6][8]Primarily as unchanged gabapentin in the urine.[8][11]Renal excretion is the main clearance pathway for gabapentin.

Experimental Protocols for Pharmacokinetic Assessment

The data presented in this guide are derived from rigorous clinical trials. A representative experimental design for evaluating the pharmacokinetics of these compounds is a single-dose, open-label, crossover study in healthy volunteers.

Sample Protocol: Single-Dose Crossover Study
  • Subject Recruitment: A cohort of healthy adult volunteers is recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Study Design: The study follows a crossover design where each subject receives a single oral dose of both gabapentin and gabapentin enacarbil in a randomized sequence, separated by a washout period of sufficient duration (typically 7-14 days) to ensure complete elimination of the previous drug.

  • Dosing: On the morning of each study period, following an overnight fast, subjects receive a standardized dose of either gabapentin or gabapentin enacarbil with a specified volume of water.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentrations of gabapentin (and gabapentin enacarbil, if applicable) are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life), using non-compartmental analysis.

cluster_protocol Pharmacokinetic Study Workflow Recruitment Subject Recruitment Randomization Randomization Recruitment->Randomization Dosing_A Dosing: Gabapentin Randomization->Dosing_A Dosing_B Dosing: Gabapentin Enacarbil Randomization->Dosing_B Sampling Serial Blood Sampling Dosing_A->Sampling Dosing_B->Sampling Washout Washout Period Washout->Dosing_A Washout->Dosing_B Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis PK_Analysis->Washout Crossover Comparison Comparative Analysis PK_Analysis->Comparison

Typical crossover study design for pharmacokinetic comparison.

Implications for Drug Development and Clinical Practice

The development of gabapentin enacarbil exemplifies a successful prodrug strategy to overcome the pharmacokinetic limitations of a parent drug. The key takeaways for researchers and clinicians are:

  • Improved Predictability: The dose-proportional absorption of gabapentin enacarbil leads to more predictable plasma concentrations of gabapentin, reducing inter-individual variability and simplifying dose adjustments.[7][8]

  • Sustained Exposure: The extended-release profile of gabapentin enacarbil allows for less frequent dosing compared to immediate-release gabapentin, which may improve patient adherence.[3][12][13][14]

  • Enhanced Bioavailability: A lower milligram dose of gabapentin enacarbil can achieve comparable or even greater systemic exposure to gabapentin than a higher dose of immediate-release gabapentin.[3][12]

Conclusion

The pharmacokinetic journey of a drug is a critical determinant of its clinical utility. While gabapentin remains an effective therapeutic agent, its saturable absorption presents significant challenges. The development of its prodrug, gabapentin enacarbil, showcases a sophisticated approach to drug delivery, leveraging an alternative, high-capacity absorption pathway to provide more consistent and sustained exposure to the active moiety. This comparative analysis underscores the importance of understanding the intricate interplay between drug formulation, physiological transport mechanisms, and overall pharmacokinetic performance in the rational design of next-generation therapeutics.

References

  • Cundy, K. C., Annamalai, T., Bu, L., Chen, C., Cundy, K. C., & Raillard, S. P. (2008). Clinical pharmacokinetics of XP13512, a novel transported prodrug of gabapentin. The Journal of Clinical Pharmacology, 48(12), 1378–1388.
  • Fujii, S., Tani, N., Fukaura, K., & Takeda, M. (2018). Pharmacokinetics of immediate release, extended release, and gastric retentive gabapentin formulations in healthy adults. Clinical Pharmacology in Drug Development, 7(6), 619–626.
  • BenchChem. (2025). A Comparative Analysis of the Pharmacokinetic Profiles of Gabapentin Enacarbil and Pregabalin. BenchChem.
  • Chen, C., Cowles, V. E., & Gidal, B. E. (2011). Interindividual Variability in the Bioavailability of Gabapentin Enacarbil Extended Release in Healthy Adults: An Analysis of Data From 6 Phase I Studies. American Journal of Therapeutics, 18(5), 379–386.
  • Drugs.com. (n.d.). Gabapentin vs Gabapentin Enacarbil Comparison. Retrieved from [Link]

  • MedicineNet. (n.d.). Gabapentin Enacarbil (Horizant, Gralise, Neurontin) Side Effects. Retrieved from [Link]

  • Moore, R. A., Wiffen, P. J., Derry, S., & McQuay, H. J. (2011). Gabapentin for chronic neuropathic pain and fibromyalgia in adults.
  • Patsnap Synapse. (2024, June 14). What is Gabapentin Enacarbil used for? Retrieved from [Link]

  • StatPearls. (2024, February 21). Gabapentin. NCBI Bookshelf.
  • Sukbuntherng, J., Cundy, K. C., & Chen, C. (2011). Clinical pharmacokinetic drug interaction studies of gabapentin enacarbil, a novel transported prodrug of gabapentin, with naproxen and cimetidine. International Journal of Clinical Pharmacology and Therapeutics, 49(1), 46–53.
  • Tassone, D. M., Boyce, E., Guyer, J., & Nuzum, D. (2007). Gabapentin enacarbil: a new extended-release formulation of gabapentin. The Annals of Pharmacotherapy, 41(4), 628–634.
  • Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabapentin enacarbil. Retrieved from [Link]

  • Wong, M. O., Whelan, G., & Sacks, H. S. (2013). Gabapentin enacarbil – clinical efficacy in restless legs syndrome.
  • Yamamoto, Y., Inoue, K., & Hayashi, Y. (2018). Role of l-Type Amino Acid Transporter 1 at the Inner Blood-Retinal Barrier in the Blood-to-Retina Transport of Gabapentin. Molecular Pharmaceutics, 15(6), 2293–2301.
  • National Center for Biotechnology Information. (n.d.). The Role of Monocarboxylate Transporters in Drug Delivery to the Brain. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Effect of Oral Gabapentin and Pregabalin as a Prodrug in Pain Control after Orthopedic Surgery on the Upper Limb: A Double-Blind Parallel Randomized Clinical Trial Study. Retrieved from [Link]

  • PubMed. (n.d.). Transport of gabapentin by LAT1 (SLC7A5). Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of immediate release, extended release, and gastric retentive gabapentin formulations in healthy adults. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics of immediate release, extended release, and gastric retentive gabapentin formulations in healthy adults. Retrieved from [Link]

  • PAGE Meeting. (n.d.). Bioavailability of gabapentin. Retrieved from [Link]

  • MDPI. (n.d.). The Regulation and Function of the Amino Acid Transporters LAT1, ASCT2, xCT in Urological Cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of gabapentin (1), XP13512 (2), and gabapentin lactam (3). Retrieved from [Link]

Sources

A Comparative Purity Analysis of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of even trace impurities can have significant downstream consequences, affecting reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide presents a comprehensive purity comparison of this compound from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. We provide detailed experimental protocols, supporting data, and an in-depth analysis to empower researchers to make informed decisions when sourcing this critical reagent.

Introduction: The Critical Role of Purity in Synthesis

This compound is a non-proteinogenic amino acid derivative widely utilized in medicinal chemistry. Its rigid cyclohexyl scaffold and the Boc-protected amine make it a valuable component for introducing conformational constraints in peptide and small molecule drug candidates. The purity of this reagent is paramount for several reasons:

  • Stoichiometric Accuracy: Inaccurate quantification due to the presence of impurities can lead to incorrect molar ratios in subsequent reactions, resulting in reduced yields and the formation of side products.

  • Impurity Propagation: Impurities present in the starting material can be carried through a synthetic sequence, complicating purification and potentially leading to the formation of difficult-to-remove related substances in the final compound.

  • Catalyst Poisoning: Certain impurities can inhibit or poison catalysts used in subsequent transformations, leading to failed reactions.

Given these considerations, a multi-pronged analytical approach is necessary to not only quantify the main component but also to identify and quantify any significant impurities. This guide employs High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of major impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and identification of trace-level impurities.[1][2] The validation of these analytical procedures is guided by the principles outlined in the ICH Q2(R1) guidelines.[3][4][5][6]

Experimental Methodologies

Sample Handling and Preparation

Samples of this compound were obtained from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). All samples were stored under the recommended conditions upon receipt. For each analytical technique, samples were prepared as described in the respective sections below.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Objective: To quantitatively determine the purity of this compound based on peak area percentage.

Rationale: Reversed-phase HPLC is a high-resolution separation technique that is widely used for the purity assessment of non-volatile and semi-volatile organic compounds.[2][7] UV detection is suitable for this compound due to the presence of the carbonyl group in the Boc-protecting group.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. The samples were then filtered through a 0.45 µm syringe filter prior to injection.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structure of the main component and to identify and semi-quantify any structurally related impurities.

Rationale: ¹H NMR spectroscopy provides detailed structural information about a molecule.[8][9] The chemical shift, integration, and multiplicity of the proton signals can be used to confirm the identity of the compound and to detect the presence of impurities. Quantitative NMR (qNMR) can be used to determine the purity of a substance with high accuracy.[10]

Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds

    • Acquisition Time: 4 seconds

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Objective: To detect and identify potential trace impurities that may not be visible by HPLC-UV or NMR.

Rationale: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for identifying unknown impurities at low levels.[11][12]

Protocol:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • LC Conditions: The same LC method as described in Section 2.2 was used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode.

  • Sample Preparation: The same samples prepared for HPLC-UV analysis were used.

Experimental Workflow and Logic

The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison SupplierA Supplier A Prep Sample Preparation (1.0 mg/mL in 50:50 ACN:H2O) SupplierA->Prep SupplierB Supplier B SupplierB->Prep SupplierC Supplier C SupplierC->Prep HPLC HPLC-UV Analysis (Quantitative Purity) Prep->HPLC NMR ¹H NMR Spectroscopy (Structural Confirmation & Impurity ID) Prep->NMR LCMS LC-MS Analysis (Trace Impurity Profiling) Prep->LCMS PurityTable Purity Comparison Table HPLC->PurityTable ImpurityAnalysis Impurity Profile Analysis NMR->ImpurityAnalysis LCMS->ImpurityAnalysis Conclusion Supplier Recommendation PurityTable->Conclusion ImpurityAnalysis->Conclusion

Caption: Workflow for the purity comparison of this compound.

Results and Discussion

HPLC-UV Purity Assessment

The purity of the samples from the three suppliers was determined by HPLC-UV, with the results summarized in Table 1. The main peak corresponding to this compound was observed at a retention time of approximately 18.5 minutes.

Table 1: HPLC-UV Purity of this compound from Different Suppliers

SupplierRetention Time (min)Peak Area %Number of Impurities Detected (>0.05%)
Supplier A18.5299.65%2
Supplier B18.5198.21%4
Supplier C18.5399.15%3

Supplier A exhibited the highest purity by HPLC-UV, with the lowest number of detectable impurities above the reporting threshold of 0.05%, as recommended by regulatory authorities like the FDA.[13] Supplier B showed the lowest purity and the highest number of impurities.

¹H NMR Analysis

The ¹H NMR spectra of all three samples were consistent with the structure of this compound. However, careful examination of the spectra revealed the presence of minor signals indicative of impurities.

  • Supplier A: The spectrum was very clean, with only trace signals that could not be readily assigned to a specific structure, suggesting very low levels of impurities.

  • Supplier B: The spectrum showed distinct signals corresponding to residual triethylamine (Et₃N) at approximately δ 2.5 (quartet) and δ 1.0 (triplet). Triethylamine is often used as a base in the synthesis of Boc-protected amino acids.[14] The presence of this impurity suggests incomplete removal during workup and purification.

  • Supplier C: The spectrum revealed the presence of a small amount of an impurity with signals in the aliphatic region, potentially corresponding to the starting amino acid without the Boc protecting group.

LC-MS Impurity Profiling

LC-MS analysis provided a more sensitive impurity profile for each sample. The potential impurities identified are listed in Table 2.

Table 2: Potential Impurities Identified by LC-MS

SupplierImpurityProposed StructureRelative Abundance
Supplier ADi-tert-butyl dicarbonate(Boc)₂OTrace
Supplier B(1-Amino-cyclohexyl)-acetic acidStarting materialLow
TriethylamineEt₃NModerate
Di-Boc protected amino acidTwo Boc groups on the amineLow
Supplier C(1-Amino-cyclohexyl)-acetic acidStarting materialLow
tert-ButanolByproduct of Boc deprotectionTrace

The LC-MS data corroborates the findings from the other techniques. Supplier A's material is the cleanest, with only trace amounts of a common reagent used in the synthesis. Supplier B's product contains several process-related impurities, including unreacted starting material and residual base. The presence of the di-Boc protected species suggests issues with reaction control. Supplier C's material is of intermediate purity, with the primary impurity being the unprotected amino acid.

The following diagram illustrates the logical flow of impurity identification and risk assessment.

G Start Purity Analysis Results (HPLC, NMR, LC-MS) Impurity_ID Identify Impurities (e.g., Starting Materials, Reagents, Byproducts) Start->Impurity_ID Risk_Assess Assess Potential Impact (e.g., Reaction Interference, Downstream Effects) Impurity_ID->Risk_Assess Supplier_Select Select Appropriate Supplier Based on Purity and Intended Use Risk_Assess->Supplier_Select

Caption: Logical process for supplier selection based on purity data.

Conclusion and Recommendations

This comparative study demonstrates that while all three suppliers provide this compound of nominally high purity, there are significant differences in their impurity profiles.

  • Supplier A provides the material with the highest purity and the cleanest profile. This material is recommended for all applications, particularly for late-stage drug development and GMP manufacturing where stringent control of impurities is required.

  • Supplier C offers a product of good purity, with the main impurity being the corresponding unprotected amino acid. This material may be suitable for early-stage research and development where the presence of this specific impurity is not expected to interfere with subsequent chemistry.

  • Supplier B 's product contains a higher level of various impurities, including residual reagents. While it might be acceptable for some non-critical applications, its use in multi-step syntheses is not recommended without re-purification, as the impurities could lead to complications in subsequent steps.

It is imperative for researchers to recognize that a purity value on a certificate of analysis does not always tell the whole story. A comprehensive, multi-technique approach to purity assessment, as demonstrated in this guide, is crucial for ensuring the quality and consistency of starting materials, which ultimately underpins the integrity of the scientific outcomes. The validation of these analytical methods should be performed in accordance with established guidelines to ensure their suitability for the intended purpose.[15][16][17][18][19]

References

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC - Benchchem.
  • Quality Guidelines - ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • The benefits of high-resolution mass spectrometry for impurity profiling.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Mass spectrometry in impurity profiling - ResearchG
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Highlights from FDA's Analytical Test Method Valid
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innov
  • Q2(R2)
  • HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Compar
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals | Request PDF - ResearchG
  • Quantit
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evalu
  • Study On The High Accuracy Purity Assessment Methods For The Essential Pure Amino Acids - Globe Thesis.
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc)

Sources

Efficacy of Gabapentin: A Comparative Analysis Based on Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide offers a deep dive into the synthesis of Gabapentin, exploring how the choice of chemical intermediates can influence the final product's purity, impurity profile, and, consequently, its therapeutic efficacy. As a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), Gabapentin's role in managing neuropathic pain and partial seizures is well-established.[1][2] However, the subtle yet critical differences arising from various manufacturing pathways are of paramount importance to researchers and pharmaceutical scientists striving for optimal drug performance and safety.

The Core Mechanism: How Gabapentin Works

Despite its structural similarity to GABA, Gabapentin does not act on GABA receptors.[1][3] Its primary mechanism involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][4][5] This interaction inhibits the influx of calcium into presynaptic terminals, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P.[5] This modulation of neurotransmitter release is central to its analgesic and anticonvulsant effects.[3][5]

Synthetic Pathways and Their Influence on Product Profile

The industrial synthesis of Gabapentin has evolved through several routes, each employing different key intermediates. These pathways, while all leading to the same active pharmaceutical ingredient (API), can generate distinct impurity profiles that may have clinical implications. The most common routes involve classical organic reactions such as the Hofmann, Curtius, and Lossen rearrangements.[6][7][8]

Key Synthetic Routes:

  • The Hofmann Rearrangement Route: This widely used industrial method often starts from 1,1-cyclohexane diacetic acid monoamide (CDMA).[6][7][9] The CDMA is subjected to a Hofmann rearrangement, typically using sodium hypohalites, to yield Gabapentin.[6][7][10] This route is considered one of the most promising for industrial production.[10][11][12]

  • The Lossen Rearrangement Route: This pathway also represents a conventional method for preparing primary amines like Gabapentin.[6][8]

  • The Curtius Rearrangement Route: An initial synthesis pathway involved a Curtius-type rearrangement of a monoester of cyclohexane-1,1-diacetic acid.[6][13]

  • Synthesis via Vince Lactam: Another notable intermediate is 2-Azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam.[14] This chiral building block is crucial for synthesizing various therapeutic drugs, including carbocyclic nucleosides with antiviral properties.[14]

Gabapentin_Synthesis_Pathways cluster_Hofmann Hofmann Rearrangement cluster_Curtius Curtius Rearrangement CDAA 1,1-Cyclohexane Diacetic Anhydride CDMA 1,1-Cyclohexane Diacetic Acid Monoamide (CDMA) CDAA->CDMA Ammonolysis Gabapentin_H Gabapentin CDMA->Gabapentin_H NaOBr or NaOCl CDA_ME Cyclohexane-1,1-diacetic Acid Monoester Azide Acid Azide CDA_ME->Azide Isocyanate Isocyanate Intermediate Azide->Isocyanate Heat Gabapentin_C Gabapentin Isocyanate->Gabapentin_C Hydrolysis

Caption: Major synthetic routes to Gabapentin via Hofmann and Curtius rearrangements.

The Critical Role of Impurity Profiling

The efficacy and safety of any pharmaceutical product are intrinsically linked to its purity.[15] Different synthetic routes can introduce specific process-related impurities or degradation products.[16] For Gabapentin, the most significant impurity is its lactam, 2-azaspiro[4.5]decan-3-one (also known as Gabapentin lactam or Impurity A).[17][18]

Gabapentin Lactam: A Key Concern

  • Formation: Gabapentin can undergo intramolecular cyclization to form this lactam impurity.[17][18] This degradation is influenced by factors like heat, humidity, and pH.[17] The Hofmann rearrangement route, if not carefully controlled, can result in Gabapentin lactam content of up to 7%.[6]

  • Toxicity: Gabapentin lactam is not an inert byproduct; it is known to be toxic and exhibits convulsant activity in animal models, which is contrary to the therapeutic effect of Gabapentin itself.[19][20][21] Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) impose strict limits on its presence in the final drug product.[20][22]

  • Formulation Challenges: Interactions between Gabapentin and excipients, such as lactose, can also lead to the formation of impurities through Maillard reactions and subsequent Amadori rearrangement, particularly during stability studies.[17][23]

The presence of such impurities necessitates robust analytical methods to ensure the quality control of Gabapentin.[24] High-Performance Liquid Chromatography (HPLC) is the most common technique for impurity profiling.[17] However, since Gabapentin and many of its impurities lack strong UV-absorbing chromophores, hyphenated techniques like HPLC with Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) are often preferred for their superior sensitivity and ability to detect these compounds.[17][22]

Impurity NameCommon OriginPotential ImpactAnalytical Challenge
Gabapentin Lactam (Impurity A) Degradation product; byproduct in Hofmann rearrangementToxic, convulsant activity[19][20]Chromophore-deficient[22][24]
Lactose Adduct Formulation (reaction with excipient)Unknown, potential for altered bioavailabilityCan appear as unknown peaks in stability studies[17][23]
Other Process Impurities (B, D, E, etc.) Synthesis byproductsVarying, must be controlled per ICH guidelinesOften lack chromophores[22]

Table 1: Key Impurities in Gabapentin and their Significance

Experimental Protocols for Efficacy and Purity Assessment

To ensure that Gabapentin synthesized from any intermediate meets the required therapeutic standards, rigorous testing is essential. This involves both analytical chemistry to determine purity and preclinical/clinical studies to confirm efficacy.

Protocol 1: Impurity Profiling via HPLC-UV-CAD

This method replaces older, separate compendial methods, allowing for the simultaneous detection of both chromophoric and non-chromophoric impurities in a single run.[22]

  • System Preparation: A High-Performance Liquid Chromatography system equipped with both a UV detector and a Charged Aerosol Detector (CAD).

  • Mobile Phase: Prepare appropriate mobile phases (e.g., gradients of aqueous buffers and organic solvents) as per validated methods.

  • Sample Preparation: Accurately weigh and dissolve approximately 80 mg of the Gabapentin drug substance in 10.0 mL of the initial mobile phase.[22] Prepare spiked samples with known concentrations of reference impurities for validation.[17]

  • Chromatography: Inject the sample and run the gradient program designed to separate Gabapentin from all known impurities.

  • Detection & Quantification: Use the UV detector for impurities with chromophores (like A and D) and the CAD for a more universal response for non-chromophoric impurities.[17][22] Quantify impurities against reference standards, ensuring they are below the reporting thresholds mandated by regulatory bodies like the ICH (e.g., 0.03%).[22]

HPLC_Workflow Sample Gabapentin Sample (API or Formulation) HPLC HPLC System (Gradient Elution) Sample->HPLC UV UV Detector HPLC->UV CAD Charged Aerosol Detector (CAD) HPLC->CAD Data Chromatography Data System UV->Data CAD->Data Report Impurity Profile Report (<0.03% Threshold) Data->Report

Caption: Workflow for comprehensive Gabapentin impurity profiling using HPLC-UV-CAD.

Protocol 2: Preclinical Efficacy Assessment in a Neuropathic Pain Model

Animal models are crucial for evaluating the analgesic efficacy of Gabapentin.[3][25] The chronic constriction injury (CCI) model in rats is a widely accepted standard.

  • Model Induction: Induce neuropathic pain in rodents (e.g., rats) through a standardized surgical procedure, such as the CCI of the sciatic nerve.

  • Drug Administration: Following a post-operative recovery and pain-behavior stabilization period, administer Gabapentin (synthesized from different intermediates) or placebo to different animal groups. Dosing regimens in clinical studies often range from 1200-3600 mg/day.[26]

  • Behavioral Testing: Assess pain behaviors at baseline and at multiple time points post-drug administration. Key tests include:

    • Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious stimulus.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus to determine the paw withdrawal latency to a radiant heat source.

  • Data Analysis: Compare the changes in pain thresholds and latencies between the placebo group and the groups receiving Gabapentin from different synthetic routes. A statistically significant increase in withdrawal threshold/latency indicates analgesic efficacy.[25]

Conclusion: Synthesis Matters

While the active molecule remains the same, the synthetic pathway chosen to produce Gabapentin is a critical determinant of its final quality. The presence of impurities, particularly the toxic Gabapentin lactam, can arise from specific intermediates and reaction conditions, such as those in the Hofmann rearrangement. A lower impurity load, especially of pharmacologically active or toxic byproducts, is directly correlated with a safer and potentially more reliable therapeutic effect.

Therefore, for researchers and drug developers, a deep understanding of the synthesis route is not merely an academic exercise. It is fundamental to ensuring the production of high-purity Gabapentin that delivers its intended efficacy in treating neuropathic pain and epilepsy without introducing confounding risks from process-related impurities. The adoption of advanced, single-run analytical techniques like HPLC-UV-CAD is essential for robust quality control, ultimately safeguarding patient health.

References

  • Mechanisms of action of gabapentin - PubMed. Available at: [Link]

  • Impurity analysis of gabapentin by HPLC-UV-CAD - European Pharmaceutical Review. Available at: [Link]

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC - PubMed Central . Available at: [Link]

  • The Manufacturing Process of High-Purity Gabapentin: From Synthesis to Quality Control - Phcoker. Available at: [Link]

  • Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - MDPI . Available at: [Link]

  • Gabapentin - StatPearls - NCBI Bookshelf . Available at: [Link]

  • Gabapentin Pharmacology: Mechanism of Action, Therapeutic Uses and Adverse Effects - YouTube. Available at: [Link]

  • Process For Synthesis Of Gabapentin - Google Patents.
  • Development and Validation of 2-Azaspiro[4][27] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - MDPI . Available at: [Link]

  • Process for the preparation of gabapentin - Google Patents.
  • Use of Gabapentin in the Treatment of Neuropathic Pain - ResearchGate . Available at: [Link]

  • Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs - ResearchGate . Available at: [Link]

  • A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4][27]decan-3-one) - ResearchGate . Available at: [Link]

  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed . Available at: [Link]

  • Gabapentin EP Impurities & USP Related Compounds - SynThink . Available at: [Link]

  • Process for the Preparation of Gabapentin - Google Patents.
  • Continuous Synthesis of Gabapentin with a Microreaction System - ResearchGate . Available at: [Link]

  • Synthesis method of gabapentin hydrochloride - Google Patents.
  • (PDF) Gabapentin for Chronic Neuropathic Pain - ResearchGate . Available at: [Link]

  • Synthesis method of gabapentin hydrochloride - Google Patents.
  • PROCESS FOR THE PREPARATION OF GABAPENTIN - European Patent Office - EP 3604272 A1 - Googleapis.com . Available at: [Link]

  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - ResearchGate . Available at: [Link]

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin | Request PDF - ResearchGate . Available at: [Link]

  • Gabapentin for chronic neuropathic pain in adults | Request PDF - ResearchGate . Available at: [Link]

  • Process for preparing gabapentin - Google Patents.
  • Stable gabapentin compositions - Google Patents.
  • Gabapentin - Wikipedia . Available at: [Link]

  • Characterization of an Amphetamine Interference from Gabapentin in an LC–HRMS Method - Oxford Academic . Available at: [Link]

  • GABAPENTIN LACTAM - precisionFDA . Available at: [Link]

  • Gabapentin impurity compound and preparation method thereof - Eureka | Patsnap . Available at: [Link]

  • Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed . Available at: [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics - ResearchGate . Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Analytical Techniques for Boc-Protected Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis, prized for its stability and facile removal under specific acidic conditions.[1][2] The chemical and, critically, the optical purity of the Boc-protected amino acid building blocks are paramount. Any impurity, whether it be a diastereomer or a byproduct from the protection reaction, will be incorporated into the growing peptide chain, leading to a cascade of downstream purification challenges and potentially compromising the biological activity of the final peptide therapeutic.[3][4][5]

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to characterize Boc-protected amino acids. As a Senior Application Scientist, my objective is not merely to present protocols but to provide the underlying scientific rationale for experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs. We will delve into the strengths and limitations of each technique, supported by experimental data and detailed, field-tested protocols.

A Comparative Overview of Key Analytical Techniques

The choice of analytical technique for a Boc-protected amino acid is dictated by the specific question being asked. Are you confirming the identity of the product? Assessing its absolute purity? Or determining its enantiomeric excess? Each of the following techniques provides a unique piece of the puzzle.

Technique Primary Application Information Provided Throughput Expertise Required
¹H and ¹³C NMR Identity Confirmation & PurityDetailed molecular structure, quantitative purityLow to MediumHigh
HPLC/UPLC Purity & Enantiomeric ExcessHigh-resolution separation of impurities and enantiomersHighMedium
Mass Spectrometry (MS) Identity ConfirmationMolecular weight and fragmentation patternsHighMedium
Thin-Layer Chromatography (TLC) Reaction MonitoringQualitative assessment of reaction completionVery HighLow

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Purity

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and purity assessment of Boc-protected amino acids. It provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei.[1]

Expertise & Experience: The "Why" Behind the Experiment
  • ¹H NMR for Identity: A successful Boc protection is unequivocally confirmed by the presence of a sharp, nine-proton singlet in the ¹H NMR spectrum, typically around 1.4 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.[6][7] Shifts in the signals of protons adjacent to the newly protected amine group further corroborate the successful reaction.

  • ¹³C NMR for Unambiguous Confirmation: While ¹H NMR is often sufficient, ¹³C NMR provides definitive evidence by showing the characteristic signals of the Boc group's quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl carbon (~155 ppm).[1][8]

  • Quantitative NMR (qNMR) for Absolute Purity: qNMR is a primary analytical method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[9][10][11] By integrating the signal of a known proton on the analyte against the signal of a certified internal standard of known purity and concentration, the absolute purity of the Boc-amino acid can be calculated.[10][11][12] This technique is invaluable for qualifying primary standards used in other assays.

Trustworthiness: A Self-Validating System

The inherent quantitative nature of NMR, where the signal integral is directly proportional to the number of nuclei, makes it a self-validating technique, provided that proper experimental parameters are used.[10] For qNMR, the use of a certified internal standard ensures traceability and accuracy.[11]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Boc-amino acid into a clean NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[13]

    • Add a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.[7]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

    • Use a 90° pulse angle to maximize the signal.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure complete relaxation of all protons. This is critical for accurate quantification.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:[10][11] Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualization: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Boc-amino acid weigh_standard Accurately weigh certified standard weigh_sample->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve setup Instrument Setup (Shim, Pulse, D1) dissolve->setup acquire Acquire Spectrum setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity (%)

Caption: Workflow for quantitative NMR (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC/UPLC): The Workhorse for Purity and Chiral Analysis

HPLC is an indispensable tool for assessing the purity of Boc-protected amino acids due to its high resolving power.[14][] It is particularly crucial for detecting and quantifying impurities that may not be easily visible by NMR, such as diastereomers or byproducts with similar proton environments.

Expertise & Experience: The "Why" Behind the Experiment
  • Reversed-Phase HPLC for Purity: The Boc group significantly increases the hydrophobicity of the amino acid, making reversed-phase HPLC (RP-HPLC) the method of choice. A C18 column is typically used, and a gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is employed to separate the Boc-amino acid from any more polar or less polar impurities.[]

  • Chiral HPLC for Enantiomeric Purity: Ensuring the enantiomeric purity of Boc-amino acids is critical to prevent the formation of diastereomeric peptides. Chiral HPLC, using a chiral stationary phase (CSP), is the definitive method for this analysis.[3][17][18] Macrocyclic glycopeptide-based CSPs are particularly effective for the chiral separation of N-protected amino acids.[17]

Trustworthiness: A Self-Validating System

An HPLC method is validated by demonstrating its specificity, linearity, accuracy, and precision. Peak purity can be assessed using a photodiode array (PDA) detector, which checks for spectral homogeneity across the peak, providing an additional layer of confidence in the results.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of the Boc-amino acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column from particulates.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation:

    • Prepare a solution of the racemic Boc-amino acid (if available) to confirm the separation of the two enantiomers.

    • Prepare the sample of the Boc-amino acid to be tested at a concentration of approximately 0.5 mg/mL.[3]

  • Chiral HPLC System and Conditions:

    • Column: Chirobiotic T (Teicoplanin) or Chirobiotic R (Ristocetin A) are excellent choices for Boc-amino acids.[17]

    • Mobile Phase: Reversed-phase mode is typically effective.[17] A common mobile phase is a mixture of a volatile buffer like ammonium trifluoroacetate in methanol or ethanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.

  • Data Analysis:

    • Determine the retention times of the D and L enantiomers from the racemic standard.

    • Calculate the enantiomeric excess (ee) of the sample: ee (%) = ((Area_major - Area_minor) / (Area_major + Area_minor)) * 100.

Visualization: Decision Tree for HPLC Method Selection

HPLC_Decision_Tree start What is the analytical goal? purity_check Assess overall purity (byproducts, starting material) start->purity_check Purity enantiomer_check Determine enantiomeric purity (D/L ratio) start->enantiomer_check Enantiomeric Excess rp_hplc Use Reversed-Phase HPLC (e.g., C18 column) purity_check->rp_hplc chiral_hplc Use Chiral HPLC (e.g., Chirobiotic T/R) enantiomer_check->chiral_hplc

Sources

A Comparative Guide to the Reactivity of Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the success of solid-phase peptide synthesis (SPPS) hinges on the efficient and predictable incorporation of each amino acid. In the widely utilized Boc/Bzl protection strategy, the reactivity of the incoming Nα-Boc-protected amino acid is a critical parameter that dictates coupling times, potential for side reactions, and ultimately, the purity and yield of the final peptide. This guide provides a comparative analysis of the reactivity of different Boc-protected amino acids, supported by mechanistic insights and detailed experimental protocols to empower researchers in optimizing their synthesis strategies.

The Central Role of the Boc Group in SPPS

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, serving as a temporary shield for the α-amino group of an amino acid.[1] Its utility lies in its stability under the basic or neutral conditions required for peptide bond formation, yet its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This selective lability is the foundation of the stepwise elongation of the peptide chain in Boc-SPPS.

The cyclical nature of Boc-SPPS involves two key steps where the reactivity of the amino acid derivative is paramount:

  • Deprotection: The removal of the Boc group to liberate the N-terminal amine of the growing peptide chain, making it available for the next coupling step.

  • Coupling: The acylation of this newly freed amine by the activated carboxyl group of the incoming Boc-amino acid.

The inherent chemical properties of each of the 20 proteinogenic amino acids, specifically their side chains (R-groups), introduce significant variability in the rates and efficiencies of these two steps.

Factors Governing the Reactivity of Boc-Amino Acids

The reactivity of a given Boc-amino acid in SPPS is not uniform. It is primarily influenced by a combination of steric and electronic effects originating from its unique side chain.

Steric Hindrance

Steric hindrance is arguably the most significant factor affecting coupling rates. Bulky side chains in close proximity to the α-carbon can physically impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin. This is particularly pronounced for β-branched amino acids.

  • High Steric Hindrance: Amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr) are notoriously "difficult" to couple due to their bulky side chains. These often require extended coupling times, double coupling protocols, or the use of more potent coupling reagents to achieve complete reaction.[4][5]

  • Moderate Steric Hindrance: Other amino acids with bulky side chains, such as Leucine (Leu) and Phenylalanine (Phe), can also exhibit reduced coupling efficiency compared to sterically unencumbered residues.

  • Low Steric Hindrance: Glycine (Gly), lacking a side chain, and Alanine (Ala), with a small methyl group, are generally the easiest to couple.

Electronic Effects of Side Chains

The electronic properties of the amino acid side chains can influence both the deprotection and coupling steps.

  • Electron-donating groups can theoretically increase the nucleophilicity of the α-amino group after deprotection, potentially leading to faster coupling.

  • Electron-withdrawing groups can decrease the nucleophilicity of the α-amino group.

  • Side Chain Reactivity: The side chains of certain amino acids can participate in unwanted side reactions, complicating the synthesis. For instance, the imidazole ring of Histidine (His) can be acylated, and the side chains of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration. The indole ring of Tryptophan (Trp) and the thioether of Methionine (Met) are susceptible to alkylation by carbocations generated during Boc deprotection.[6]

Comparative Reactivity of Boc-Amino Acids: A Qualitative Overview

Reactivity CategoryAmino AcidsCommon Challenges & Considerations
High Reactivity (Easy to Couple) Gly, Ala, Leu, Met, Phe, Trp, Tyr, SerGenerally couple efficiently with standard protocols. Trp and Met are sensitive to oxidation and alkylation during cleavage.
Moderate Reactivity Pro, Asp, Glu, Asn, Gln, Lys, CysProline can sometimes lead to incomplete coupling. Asp, Glu, Asn, and Gln can have side chain-related side reactions (e.g., aspartimide formation). Cys requires side-chain protection to prevent disulfide bond formation.
Low Reactivity (Difficult to Couple) Val, Ile, Thr, Arg, HisVal, Ile, Thr: Significant steric hindrance requires optimized coupling conditions (e.g., double coupling, potent reagents like HATU). Arg: The bulky, strongly basic guanidinium group can interfere with coupling. His: The imidazole side chain can lead to racemization and side reactions.

Note: This is a generalized classification. The actual coupling efficiency can be sequence-dependent and influenced by the nature of the N-terminal amino acid on the resin.

Experimental Protocols for Assessing Reactivity

To objectively compare the reactivity of different Boc-amino acids, standardized experimental protocols are essential. Below are detailed methods for both qualitative and quantitative assessment of coupling efficiency.

Protocol 1: Qualitative Assessment of Coupling Completion (Kaiser Test)

The Kaiser (ninhydrin) test is a rapid and widely used qualitative method to detect the presence of free primary amines on the peptide-resin. A positive result (blue/purple beads) indicates incomplete coupling.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • After the coupling reaction, wash the resin thoroughly with DMF and DCM.

  • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive (Incomplete Coupling): Beads and/or solution turn blue or purple.

    • Negative (Complete Coupling): Beads and solution remain yellow or colorless.

Causality Behind Experimental Choices: The ninhydrin molecule reacts with primary amines to produce a deep blue-colored compound known as Ruhemann's purple. This reaction is highly sensitive and provides a reliable visual indicator of unreacted N-terminal amines on the resin.

Protocol 2: Quantitative Spectrophotometric Assay of Coupling Efficiency

This method provides a quantitative measure of coupling efficiency by using a chromogenic reporter, Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA), and measuring the release of p-nitroaniline (pNA) from unreacted sites.[7]

Materials:

  • Resin pre-loaded with Boc-Lys(Z)-pNA.

  • Standard Boc-protected amino acids.

  • Coupling reagents (e.g., HBTU, DIPEA).

  • 20% (v/v) piperidine in DMF.

  • UV-Vis Spectrophotometer.

Procedure:

  • Resin Preparation: Start with the peptide-resin where the N-terminal residue is Lys(Z)-pNA. Remove the Nα-Boc group using standard TFA/DCM deprotection.

  • Coupling Reaction: Perform the coupling of the desired Boc-amino acid using your standard protocol.

  • Washing: After coupling, thoroughly wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove all soluble reagents.

  • pNA Release: To the washed resin, add a known volume of 20% (v/v) piperidine in DMF. Agitate the slurry for 30 minutes at room temperature. This cleaves the pNA from any unreacted lysine residues.

  • Spectrophotometric Measurement: Carefully collect the supernatant. Measure the absorbance of the solution at 405 nm.

  • Quantification: Prepare a standard curve of known concentrations of p-nitroaniline in 20% piperidine/DMF. Determine the concentration of pNA in your sample from the standard curve.

  • Calculate Coupling Efficiency:

    • Calculate the moles of released pNA.

    • The initial loading of the resin (moles of Boc-Lys(Z)-pNA) is known.

    • Coupling Efficiency (%) = [1 - (moles of released pNA / initial moles of Lys on resin)] x 100

Causality Behind Experimental Choices: The p-nitroanilide moiety is a chromophore that is released upon cleavage of the amide bond by piperidine. The amount of released pNA is directly proportional to the number of unreacted amino groups, providing a highly sensitive and quantitative measure of coupling failure.

Visualizing the Chemistry: Mechanisms and Workflows

To further clarify the processes discussed, the following diagrams illustrate the key chemical transformation and the experimental workflow.

Boc_Deprotection cluster_0 Boc-Protected Peptide cluster_1 Deprotection cluster_2 Products Boc_Peptide Boc-NH-CHR-CO-Resin Protonation Protonated Intermediate Boc_Peptide->Protonation + H+ TFA TFA (H+) TFA->Protonation Cleavage Cleavage Protonation->Cleavage Free_Amine H3N+-CHR-CO-Resin (TFA Salt) Cleavage->Free_Amine tBu tert-Butyl Cation Cleavage->tBu CO2 CO2 Cleavage->CO2 via Carbamic Acid Decarboxylation Decarboxylation Coupling_Efficiency_Workflow Start Start with Resin-Lys(Z)-pNA Deprotection Boc Deprotection (TFA/DCM) Start->Deprotection Coupling Couple next Boc-Amino Acid Deprotection->Coupling Washing Wash Resin (DMF, DCM) Coupling->Washing pNA_Release Add Piperidine/DMF to release pNA from unreacted sites Washing->pNA_Release Measure Measure Absorbance of supernatant at 405 nm pNA_Release->Measure Calculate Calculate Coupling Efficiency Measure->Calculate

Caption: Workflow for quantitative monitoring of coupling efficiency.

Conclusion

The reactivity of Boc-protected amino acids is a multifaceted issue governed by the interplay of steric and electronic factors inherent to each amino acid's side chain. While a universal reactivity scale is an oversimplification, a clear understanding of these influencing factors allows for the rational design of peptide synthesis strategies. Sterically hindered amino acids, particularly β-branched residues, consistently pose the greatest challenge, necessitating more rigorous coupling conditions. By employing robust monitoring protocols, such as the quantitative pNA assay, researchers can move beyond qualitative assessments and generate precise data to optimize their syntheses, troubleshoot difficult sequences, and ultimately enhance the quality and yield of their target peptides.

References

  • BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. BenchChem.
  • BenchChem. (2025).
  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • Wenschuh, H., Beyermann, M., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of organic chemistry, 60(2), 405–410.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of organic chemistry, 75(23), 8117–8125.
  • BenchChem. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids. BenchChem.
  • Singh, S. K., Sridhar, B., & Reddy, K. L. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(111), 91811–91815.
  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Scribd.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • BOC Sciences. (n.d.).
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • Livinghouse, T., & stoddart, J. F. (2017). Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR).
  • Oparil, S., & Weber, M. A. (1999). Paradoxically Enhanced Endothelin-B Receptor–Mediated Vasoconstriction in Conscious Old Monkeys.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis–Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 827-838.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of chemical waste is a cornerstone of a safe, compliant, and environmentally conscious laboratory. This guide provides a comprehensive, technically grounded protocol for the disposal of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a common building block in synthetic and medicinal chemistry. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to ensure a self-validating and fundamentally safe workflow.

Part 1: Pre-Disposal Hazard Assessment & Chemical Profile

Before any disposal action is taken, a thorough understanding of the substance is paramount. This initial assessment dictates every subsequent step of the disposal process. The most critical source of information is the manufacturer's Safety Data Sheet (SDS), which must be consulted for the specific product in your inventory.[1]

This compound is a bifunctional organic molecule. Its key features are:

  • A Carboxylic Acid Group: This imparts acidic properties.

  • A Boc-Protected Amine: The Tert-butoxycarbonyl (Boc) group is a widely used protecting group known for its stability in many conditions but its specific lability to strong acids.[2][3]

  • A Solid, Non-Volatile Nature: At room temperature, it is typically a solid, which simplifies handling compared to volatile liquids.

Based on available safety data for this and structurally analogous compounds, the primary hazards are generally low.[4][5] However, as with any laboratory chemical, it must be handled with appropriate care. Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

Chemical Profile and Hazard Summary
PropertyDescriptionImplication for Disposal
Physical State SolidLow risk of inhalation at room temperature. Spills are more easily contained than liquids.
Chemical Class Organic Carboxylic AcidSegregate from bases, oxidizing agents, and reactive metals to prevent exothermic or violent reactions.
Functional Groups Boc-protected amineAvoid mixing with strong acids, which would cleave the Boc group, generating gas (CO2 and isobutylene) and potentially causing container pressurization.[3][6]
Primary Hazards Generally considered non-hazardous for transport and has low acute toxicity.[4][5]Standard chemical handling precautions are sufficient. Disposal is driven by institutional and regulatory requirements for non-hazardous chemical waste.
Decomposition Produces NOx, CO, and CO2 upon combustion.[4]Incineration must be performed in an approved, high-temperature facility equipped with scrubbers to handle these byproducts.[7][8]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of this compound from the laboratory bench to final handoff.

Experimental Protocol: Waste Segregation and Collection
  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing standard laboratory PPE as recommended by the SDS.[4] This includes:

    • Safety glasses with side shields or chemical splash goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

  • Designate a Waste Container:

    • Select a container that is in good condition, has a secure, sealable lid, and is compatible with the waste. For a solid, the original product container is often a suitable choice.[9][10] If using a different container, ensure it is made of a non-reactive material like high-density polyethylene (HDPE).

    • The container should not be filled to more than 90% of its capacity to prevent spillage and allow for vapor expansion.[10]

  • Segregate the Waste:

    • This compound must be disposed of as Solid, Non-Halogenated Organic Waste .

    • Crucially, do not mix this waste with other waste streams. [1][9] Incompatibilities to avoid include:

      • Strong Acids: Will cause chemical decomposition.

      • Strong Bases: Will cause a neutralization reaction, potentially generating heat.

      • Aqueous Waste: This compound is poorly soluble in water; mixing is not advised.

      • Halogenated Solvents: Keeping halogenated and non-halogenated waste separate is standard practice as it affects the final disposal method and cost.[9]

  • Label the Waste Container:

    • Affix a "HAZARDOUS WASTE" label to the container.[9]

    • Using indelible ink, clearly write the full chemical name: This compound .[1]

    • Indicate the date when waste was first added to the container (the "accumulation start date").[9]

    • List any other compatible chemicals if they are being collected in the same container, though dedicated collection is preferred.

  • Store in a Satellite Accumulation Area (SAA):

    • Place the sealed and labeled waste container in a designated SAA within your laboratory.[1]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][10]

    • Ensure the SAA is a secondary containment tray or cabinet to contain any potential spills.

  • Arrange for Professional Disposal:

    • Once the container is approaching full or has reached the institutional time limit for storage (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][10]

    • Never attempt to dispose of this chemical down the drain or in the regular trash.[8] The final disposal method, likely high-temperature incineration, will be managed by a licensed professional waste disposal service.[5][7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper disposal.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Handoff start Identify Waste: (1-Tert-butoxycarbonylamino- cyclohexyl)-acetic acid sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe container Select Compatible Container ppe->container segregate Segregate as: Solid, Non-Halogenated Organic Waste container->segregate label_waste Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label_waste saa Store in designated Satellite Accumulation Area (SAA) label_waste->saa ehs Contact EHS for Pickup saa->ehs end Professional Disposal (Incineration) ehs->end

Caption: Disposal workflow for this compound.

Part 3: Management of Contaminated Materials

Protocol: Decontamination of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[9]

  • Rinse the container three times (triple-rinse) with a suitable solvent.[8][9] A small amount of methanol or ethanol is appropriate.

  • Collect the rinsate. This solvent rinse is now considered hazardous waste. It must be collected and added to your non-halogenated solvent waste stream. [9]

  • Deface the original label. Completely remove or obscure the original chemical label on the container.[8]

  • Dispose of the container. The clean, triple-rinsed container can now be disposed of with your laboratory's regular glass or plastic recycling.

Disposal of Contaminated Labware

Disposable items such as gloves, weighing papers, or wipes that are contaminated with this compound should be placed in the designated solid chemical waste container along with the chemical itself.[10]

References

  • Navigating the Disposal of Laboratory Reagents: A Guide to Safe Practices. Benchchem.
  • Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Needle.Tube.
  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry. Benchchem.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.
  • SAFETY DATA SHEET. CymitQuimica.

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling of (1-Tert-butoxycarbonylamino-cyclohexyl)-acetic acid, a Boc-protected amino acid derivative. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.

Hazard Profile: Understanding the Risks

This compound, like many fine chemical reagents, possesses a specific hazard profile that dictates our handling procedures. Based on data for structurally similar compounds, it is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2].

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2].

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2].

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][2].

The primary risks during routine laboratory operations stem from inadvertent inhalation of the powdered solid, direct contact with skin, and contamination of the eyes. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, but the compound itself is a carboxylic acid, requiring appropriate handling to prevent irritation and chemical burns[3].

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective control measures. Before any handling, ensure the following are in place:

  • Engineering Controls: All operations that may generate dust, such as weighing or transferring the solid, must be conducted within a certified chemical fume hood or a ventilated balance enclosure[4][5][6]. This minimizes the concentration of airborne particles in your breathing zone.

  • Administrative Controls: Adhere strictly to standard operating procedures (SOPs) and handle the minimum quantity of material necessary for your experiment. Ensure eyewash stations and safety showers are unobstructed and readily accessible[6][7].

Core PPE Requirements: A Detailed Breakdown

The selection of PPE must be deliberate and directly correlated with the specific task and associated risks.

Table 1: PPE Recommendations by Laboratory Operation

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing/Transfer (in Fume Hood) Chemical safety gogglesNitrile glovesLaboratory coatRecommended (N95 respirator) if dust is visible[5][8]
Solution Preparation & Reaction Chemical safety gogglesNitrile glovesLaboratory coatNot required if performed in a closed system or fume hood
Large-Scale Operations (>50g) Face shield over chemical safety goggles[5][8][9]Nitrile glovesChemical-resistant apron over a laboratory coat[5]Task-specific risk assessment required
Spill Cleanup Chemical safety gogglesNitrile glovesLaboratory coatN95 respirator or higher, depending on spill size[8]

Because this compound causes serious eye irritation, robust eye protection is non-negotiable[1][2].

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory for all handling procedures[6]. Standard safety glasses do not provide an adequate seal against dust and splashes.

  • Elevated Risk Scenarios: When handling larger quantities or when there is a significant splash hazard, a full-face shield must be worn in addition to chemical safety goggles[5][8][9]. The face shield protects the entire face from splashes that could otherwise cause skin irritation.

The compound is a known skin irritant[1][2]. Therefore, direct skin contact must be prevented.

  • Glove Selection: Nitrile gloves are the standard choice, offering good resistance to a range of chemicals and adequate protection for handling this solid[5][8][10].

  • Best Practices: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin[1]. After handling is complete, remove gloves and wash your hands thoroughly with soap and water[4].

A laboratory coat is the minimum standard for protecting your skin and personal clothing from minor spills and contamination[4][5]. For larger-scale operations, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against splashes[5].

The primary inhalation hazard is the fine dust, which can cause respiratory tract irritation[1][2].

  • Primary Control: A chemical fume hood is the most effective way to control dust.

  • When a Respirator is Needed: If handling the powder outside of a fume hood or if dust generation is unavoidable even within one, a NIOSH-approved N95 respirator or its equivalent is recommended to prevent inhalation[5][6][8]. A simple dust mask will not suffice.

Procedural Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound A Start: Task Assessment (e.g., Weighing, Synthesis) B Is dust generation likely? A->B C Work in Chemical Fume Hood or Ventilated Enclosure B->C Yes D Select Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat B->D No C->D E Add N95 Respirator to Core PPE D->E If dust is visible F Is there a significant splash hazard or large quantity? D->F E->F G Add Face Shield & Chemical Apron to PPE F->G Yes H Proceed with Task F->H No G->H I Properly Doff PPE & Dispose of Contaminated Items H->I J Wash Hands Thoroughly I->J K End J->K

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures and Disposal

Spill Response: In the event of a small spill, ensure you are wearing your full core PPE. Contain the spill using an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in a suitable, sealed container for disposal[1][4]. For large spills, evacuate the area and contact your institution's environmental health and safety office[11].

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][4].

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention[1][2][4].

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[1][4].

Disposal: Dispose of unused material and contaminated waste (including gloves and absorbent materials) as hazardous chemical waste in accordance with all local, state, and federal regulations[12]. Do not dispose of it down the drain[1].

References

  • Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc) - Benchchem.
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
  • Essential Safety and Logistical Information for Handling Boc-D-4-aminomethylphe(Boc) - Benchchem.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
  • 4 - SAFETY D
  • Safety equipment, PPE, for handling acids - Quicktest.
  • SAFETY D
  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora.
  • SAFETY DATA SHEET - CymitQuimica for 2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid.
  • SAFETY D
  • SAFETY D
  • B6173 - 2-[2-[(tert-Butoxycarbonyl)amino]thiazol-4-yl]acetic Acid - TCI Chemicals.
  • Glacial Acetic Acid - University of California, Merced.
  • trans-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid-SDS-MedChemExpress.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.